Docetaxel Crotonaldehyde Analog
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H51NO14 |
|---|---|
Molecular Weight |
805.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4E,9S)-3-[(E,2S)-2-acetyloxy-1-hydroxy-5-oxopent-3-en-2-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate |
InChI |
InChI=1S/C43H51NO14/c1-24-29(55-38(52)35(50)32(27-16-11-9-12-17-27)44-39(53)58-40(4,5)6)22-43(54)36(56-37(51)28-18-13-10-14-19-28)31(42(23-46,20-15-21-45)57-26(3)47)25(2)33(48)34(49)30(24)41(43,7)8/h9-21,29,31-32,35-36,46,48,50,54H,22-23H2,1-8H3,(H,44,53)/b20-15+,33-25+/t29-,31+,32-,35+,36-,42+,43+/m0/s1 |
InChI Key |
UTQJIGYRDMRGES-XFGYWSMASA-N |
Isomeric SMILES |
CC1=C2C(=O)/C(=C(\[C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C3=CC=CC=C3)NC(=O)OC(C)(C)C)O)O)OC(=O)C4=CC=CC=C4)[C@](CO)(/C=C/C=O)OC(=O)C)/C)/O |
Canonical SMILES |
CC1=C2C(=O)C(=C(C(C(C(C2(C)C)(CC1OC(=O)C(C(C3=CC=CC=C3)NC(=O)OC(C)(C)C)O)O)OC(=O)C4=CC=CC=C4)C(CO)(C=CC=O)OC(=O)C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Docetaxel Crotonaldehyde Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of the Docetaxel (B913) Crotonaldehyde (B89634) Analog. This document is intended for an audience with a strong background in chemistry, pharmacology, and drug development.
Introduction
Docetaxel is a highly effective, semi-synthetic chemotherapeutic agent belonging to the taxane (B156437) family of drugs.[1] It is a cornerstone in the treatment of various cancers, including breast, non-small cell lung, and prostate cancers.[1] The mechanism of action for docetaxel involves the disruption of microtubule dynamics within the cell. By binding to and stabilizing microtubules, it inhibits their depolymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]
The Docetaxel Crotonaldehyde Analog is a derivative and a known impurity of Docetaxel.[][4] It is characterized by the incorporation of a reactive crotonaldehyde moiety into the docetaxel structure.[] While not intended for direct therapeutic use, this analog serves as a critical reference standard for analytical method development, validation, and quality control in the manufacturing of Docetaxel.[4] Furthermore, its unique chemical structure presents several opportunities for research and development in drug delivery and targeted therapies.[]
Chemical Structure and Properties
The fundamental structure of the this compound is based on the complex diterpene core of baccatin (B15129273) III, esterified with a modified N-tert-butoxycarbonyl-3-phenylisoserine side chain. The key modification is the presence of a crotonaldehyde group.
Chemical Identifiers
The following table summarizes the key chemical identifiers for the this compound.
| Identifier | Value | Reference |
| Molecular Formula | C43H51NO14 | [1][][5][6][7][8][9] |
| Molecular Weight | 805.86 g/mol | [][4][6][8] |
| IUPAC Name | [(1S,2S,3R,4E,9S)-3-[(E,2S)-2-acetyloxy-1-hydroxy-5-oxopent-3-en-2-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate | [5] |
| SMILES | CC(=O)O--INVALID-LINK--(\C=C\C=O)[C@H]1--INVALID-LINK--[C@]3(O)C--INVALID-LINK----INVALID-LINK--OC(C)(C)C)c4ccccc4">C@HC(=C(C(=O)\C(=C/1\C)\O)C3(C)C)C | [8] |
| InChI | InChI=1S/C43H51NO14/c1-24-29(55-38(52)35(50)32(27-16-11-9-12-17-27)44-39(53)58-40(4,5)6)22-43(54)36(56-37(51)28-18-13-10-14-19-28)31(42(23-46,20-15-21-45)57-26(3)47)25(2)33(48)34(49)30(24)41(43,7)8/h9-21,29,31-32,35-36,46,48,50,54H,22-23H2,1-8H3,(H,44,53)/b20-15+,33-25+/t29-,31+,32-,35+,36-,42+,43+/m0/s1 | [8] |
Physicochemical Properties
The physicochemical properties of the this compound have been computationally predicted. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| XLogP3 | 2.9 | [5] |
| Hydrogen Bond Donor Count | 5 | [5] |
| Hydrogen Bond Acceptor Count | 14 | [5] |
| Rotatable Bond Count | 12 | [5] |
| Exact Mass | 805.33095530 Da | [5] |
| Monoisotopic Mass | 805.33095530 Da | [5] |
| Topological Polar Surface Area | 232 Ų | [5] |
| Heavy Atom Count | 58 | [5] |
Synthesis and Manufacturing Context
Specific, detailed protocols for the direct synthesis of the this compound are not publicly available, as it is primarily considered an impurity. However, its formation can be understood within the context of Docetaxel synthesis. The semi-synthesis of Docetaxel and its analogs is a multi-step process that typically starts with a baccatin III derivative, which is esterified with a protected β-lactam side chain.
Potential Research Applications
The reactive aldehyde group of the this compound makes it a valuable tool for various research and development activities beyond its role as a simple impurity standard.[]
-
Targeted Treatments : The reactive aldehyde can be used as a chemical handle for conjugating targeting moieties such as antibodies or ligands. This could lead to the development of drug conjugates that selectively deliver the cytotoxic payload to cancer cells, potentially increasing efficacy and reducing off-target toxicity.[]
-
Prodrug Development : The analog can be used to design prodrugs that are activated under specific conditions (e.g., by enzymes overexpressed in tumors), releasing the active docetaxel molecule at the site of action.[]
-
Advanced Drug Delivery Systems : It can be incorporated into novel drug delivery systems like nanocarriers to improve the solubility, stability, and pharmacokinetic profile of docetaxel.[]
-
Stability Studies : The crotonaldehyde moiety provides a reactive site that can be used to study the degradation pathways of docetaxel derivatives under various conditions (e.g., pH, light, temperature), aiding in the development of more stable formulations.[]
-
Analytical Method Development : As a well-characterized impurity, it is essential for the development and validation of robust analytical methods (e.g., HPLC) to ensure the purity and quality of the final Docetaxel drug product.[][4]
Biological Context: Mechanism of Action of the Parent Compound
While specific biological activity data for the this compound is not available, its mechanism of action is presumed to be identical to that of Docetaxel. Taxanes function as mitotic inhibitors.
-
Binding : Docetaxel binds to the β-tubulin subunit of microtubules, which are essential components of the cellular cytoskeleton.
-
Stabilization : This binding event stabilizes the microtubule structure, promoting the assembly of tubulin into microtubules while simultaneously inhibiting their disassembly.[2]
-
Mitotic Arrest : The resulting overly stable and non-functional microtubules disrupt the dynamic process of mitotic spindle formation, which is necessary for chromosome segregation during cell division.[1]
-
Apoptosis : This disruption leads to a prolonged blockage of the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.
Experimental Protocols
Specific experimental protocols for the synthesis or biological evaluation of the this compound are not available in the public domain. However, based on standard methodologies for the parent compound, a generalized protocol for assessing its cytotoxic activity is provided below.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general workflow for evaluating the cytotoxic effect of the compound on human cancer cell lines.
-
Cell Culture :
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in an incubator at 37°C with 5% CO2.
-
-
Compound Preparation :
-
Prepare a high-concentration stock solution (e.g., 10 mM) of the this compound by dissolving it in DMSO.[2]
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment.
-
-
Cell Seeding :
-
Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment :
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of the this compound.
-
Include a vehicle control (medium with DMSO, equivalent to the highest concentration used) and a no-treatment control.
-
Incubate the cells with the compound for 48-72 hours.
-
-
MTT Assay :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Conclusion
The this compound is more than a mere process impurity. While it plays a vital role as an analytical standard in ensuring the quality and safety of Docetaxel, its distinct chemical reactivity offers significant potential as a research tool. For scientists and professionals in drug development, this analog provides a unique platform for exploring novel drug delivery systems, developing targeted cancer therapies, and designing innovative prodrug strategies. A thorough understanding of its properties is essential for leveraging its full potential in advancing oncological research.
References
- 1. This compound | CAS No- NA [chemicea.com]
- 2. apexbt.com [apexbt.com]
- 4. veeprho.com [veeprho.com]
- 5. This compound | C43H51NO14 | CID 155906152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. molcan.com [molcan.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. alentris.org [alentris.org]
A Technical Guide to the Synthesis and Characterization of a Novel Docetaxel-Crotonate Analog
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the proposed synthesis, purification, and characterization of a novel docetaxel (B913) analog: 7,2'-Bis(crotonate)-docetaxel. As no direct literature for a "Docetaxel Crotonaldehyde (B89634) Analog" exists, this guide presents a scientifically grounded approach based on established taxane (B156437) chemistry, hypothesizing a stable crotonate ester linkage. The methodologies, expected data, and biological evaluation protocols detailed herein are designed to serve as a robust framework for the development of this and similar taxane derivatives.
Introduction and Rationale
Docetaxel is a highly potent, second-generation taxane-family chemotherapeutic agent that is a cornerstone in the treatment of various solid tumors, including breast, lung, and prostate cancers.[1] Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which promotes polymerization and suppresses the dynamic instability essential for mitotic spindle function.[2][3] This hyper-stabilization of microtubules leads to a blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.[2][4]
The development of new docetaxel analogs is driven by the need to overcome challenges such as acquired drug resistance, poor oral bioavailability, and adverse side effects associated with the commercial formulation, which uses polysorbate 80 as a solubilizing agent.[5] Chemical modification of the docetaxel core, particularly at the C-2', C-7, and C-10 hydroxyl groups, has been a fruitful strategy for creating derivatives with improved pharmacological profiles.[5][6][7]
This guide focuses on a novel analog featuring crotonate ester groups at the C-7 and C-2' positions. The introduction of the α,β-unsaturated carbonyl moiety of crotonaldehyde (in the form of a crotonate ester) could potentially alter the molecule's lipophilicity, cell permeability, and metabolic stability. Furthermore, this reactive group could serve as a handle for further conjugation or act as a Michael acceptor, potentially introducing novel biological activities.
Proposed Synthesis of 7,2'-Bis(crotonate)-docetaxel
The proposed synthetic route involves a direct esterification of docetaxel with crotonoyl chloride in the presence of a suitable base. The C-7 and C-2' hydroxyl groups are the most reactive and are the expected sites of acylation under these conditions.
Experimental Protocol: Synthesis
Materials:
-
Docetaxel (commercially available)
-
Crotonoyl chloride
-
Pyridine (B92270) (anhydrous)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a solution of docetaxel (1.0 eq) in anhydrous DCM under an argon atmosphere, add pyridine (5.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add crotonoyl chloride (3.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
Instrumentation:
-
Preparative High-Performance Liquid Chromatography (HPLC) system.[8]
-
Reversed-phase C18 column (e.g., 10 µm, 250 x 21.2 mm).
Method:
-
Dissolve the crude product in a minimal amount of methanol (B129727) or acetonitrile.[8]
-
HPLC Conditions:
-
Collect fractions corresponding to the main product peak.
-
Analyze the collected fractions by analytical HPLC to confirm purity (>95%).[5]
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator followed by high vacuum) to yield the final product, 7,2'-Bis(crotonate)-docetaxel, as a white solid.
Physicochemical and Spectroscopic Characterization
The structure and purity of the synthesized analog will be confirmed using a suite of analytical techniques. Expected data, based on the parent docetaxel structure, are summarized below.
Data Presentation
| Analysis Technique | Parameter | Expected Result for 7,2'-Bis(crotonate)-docetaxel |
| HPLC Purity | Retention Time | Shift to a longer retention time than docetaxel due to increased lipophilicity. |
| Purity | >95% (by peak area at 230 nm).[11] | |
| Mass Spectrometry | Ionization Mode | Electrospray Ionization (ESI), positive mode.[12] |
| (ESI-MS) | Expected [M+Na]⁺ | m/z 968.41 (Calculated for C₅₁H₆₁NO₁₆Na). |
| ¹H NMR | Solvent | CDCl₃.[5] |
| (500 MHz) | Key Signals (δ, ppm) | Signals corresponding to two crotonate moieties (~5.8-7.1 ppm, vinyl protons; ~1.9 ppm, methyl protons). Downfield shifts for H-7 and H-2' protons compared to docetaxel, indicating esterification. Characteristic docetaxel core signals will be present.[12] |
| ¹³C NMR | Solvent | CDCl₃.[5] |
| (125 MHz) | Key Signals (δ, ppm) | Carbonyl signals for the two crotonate esters (~165 ppm). Vinyl carbon signals (~122-145 ppm). Characteristic docetaxel core signals will be present.[12] |
Biological Evaluation
The cytotoxic activity of the novel analog will be assessed to determine its potential as an anticancer agent.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is designed to evaluate the inhibitory effect of the compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, PC-3 prostate cancer).
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Docetaxel (as a positive control).
-
7,2'-Bis(crotonate)-docetaxel.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13]
-
Drug Treatment: Prepare serial dilutions of the test compound and docetaxel in the complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the drug-containing medium and incubate for 72 hours.[13]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Proposed Synthetic Workflow
References
- 1. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Silicate Esters of Paclitaxel and Docetaxel: Synthesis, Hydrophobicity, Hydrolytic Stability, Cytotoxicity, and Prodrug Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of substituents at the C3´, C3´N, C10 and C2-meta-benzoate positions of taxane derivatives on their activity against resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Discovery and Origin of Docetaxel Crotonaldehyde Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docetaxel (B913), a cornerstone in the chemotherapeutic arsenal (B13267) against various cancers, is a semi-synthetic taxane (B156437) whose efficacy and safety are contingent on its purity. The presence of impurities, arising from manufacturing processes or degradation, can significantly impact the drug's therapeutic index. This technical guide delves into the discovery and origin of a specific impurity, the Docetaxel Crotonaldehyde (B89634) Analog. While not one of the most commonly cited degradation products in academic literature, its availability as a reference standard from commercial suppliers underscores its relevance in pharmaceutical quality control. This document provides a comprehensive overview of its likely origins, methodologies for its characterization, and a discussion on the potential biological implications for drug development.
Introduction: The Imperative of Purity in Docetaxel Formulations
Docetaxel is a highly effective anti-mitotic agent used in the treatment of breast, non-small cell lung, prostate, and other cancers.[1] Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2] The chemical integrity of docetaxel is paramount, as degradation can lead to a loss of potency and the formation of potentially toxic impurities.[3] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are crucial for identifying potential degradation products and establishing the stability of the drug substance.[3]
The Discovery and Origin of Docetaxel Crotonaldehyde Analog
The this compound is identified as a derivative of docetaxel where a crotonaldehyde moiety is incorporated into the structure.[] While the exact initial discovery is not prominently documented in peer-reviewed literature, its existence is confirmed by its commercial availability as a reference standard for impurity profiling in docetaxel formulations.[5][6] This suggests that it has been identified during the process development or stability testing of docetaxel.
Likely Origins:
The formation of the this compound can be postulated through two primary routes: as a process-related impurity arising during the synthesis of docetaxel, or as a degradation product formed during storage or handling.
-
Process-Related Impurity: The multi-step synthesis of docetaxel from its precursor, 10-deacetylbaccatin III, involves numerous reagents and intermediates.[7] The introduction of a crotonaldehyde-like structure could potentially occur through side reactions involving specific reagents or impurities within the starting materials or solvents.
-
Degradation Product: The C13 side chain of docetaxel is susceptible to chemical modifications. The formation of an aldehyde, and subsequently a crotonaldehyde structure, could be a result of oxidative stress. The tert-butyl ester group on the C13 side chain is known to undergo successive oxidations, leading to the formation of an unstable aldehyde.[8] While this is typically associated with metabolic inactivation in the liver, similar oxidative degradation could potentially occur under certain chemical conditions. The presence of the crotonaldehyde moiety suggests a subsequent aldol (B89426) condensation or a related reaction.
Physicochemical Characterization
Accurate identification and characterization of impurities are critical for regulatory compliance and ensuring drug safety. The following table summarizes the key physicochemical properties of the this compound.
| Property | Value | Reference(s) |
| Chemical Name | (1S,2S,3R,9S,E)-3-((S,E)-2-acetoxy-1-hydroxy-5-oxopent-3-en-2-yl)-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-1,5-dihydroxy-4,8,11,11-tetramethyl-6-oxobicyclo[5.3.1]undeca-4,7-dien-2-yl benzoate | [1][5] |
| Molecular Formula | C₄₃H₅₁NO₁₄ | [9] |
| Molecular Weight | 805.9 g/mol | [10] |
| Appearance | White crystalline powder | |
| Storage Conditions | 2-8 °C in a well-closed container | [11] |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, identification, and quantification of the this compound.
Synthesis of this compound (Conceptual)
Objective: To generate the this compound for use as a reference standard.
Materials:
-
Docetaxel
-
Oxidizing agent (e.g., mild peroxide, Dess-Martin periodinane)
-
Solvents (e.g., dichloromethane, acetonitrile)
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Methodology:
-
Controlled Oxidation: Dissolve Docetaxel in a suitable organic solvent. Add a controlled amount of a mild oxidizing agent to selectively oxidize the side chain. The reaction would need to be carefully monitored by TLC or HPLC to maximize the yield of the desired aldehyde intermediate.
-
Aldol Condensation/Dehydration: Following the formation of the aldehyde, conditions would be adjusted (e.g., addition of a base or acid catalyst) to promote a self-condensation or reaction with an appropriate carbonyl compound, followed by dehydration to form the crotonaldehyde moiety.
-
Purification: The reaction mixture would be subjected to purification, likely using preparative HPLC, to isolate the this compound from unreacted docetaxel, intermediates, and other byproducts.
-
Characterization: The purified product would be thoroughly characterized using mass spectrometry (to confirm the molecular weight) and NMR spectroscopy (to confirm the structure, including the presence of the crotonaldehyde group).[12][13]
Analytical Method for Quantification
A robust analytical method is necessary to detect and quantify the this compound in docetaxel drug substances and products. A stability-indicating HPLC method is the standard approach.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.[14]
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 232 nm.[15]
-
Column Temperature: 25°C.[3]
-
Injection Volume: 20 µL.[3]
Procedure:
-
Standard Preparation: Prepare a stock solution of the certified this compound reference standard in a suitable diluent (e.g., methanol:acetonitrile:water).[14] Prepare a series of dilutions to construct a calibration curve.
-
Sample Preparation: Dissolve the docetaxel drug substance or formulate the product in the diluent to a known concentration.[15]
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peak corresponding to the this compound in the sample chromatogram by comparing its retention time to that of the reference standard. Quantify the impurity by comparing its peak area to the calibration curve.
Quantitative Data
Limited quantitative data is publicly available for the this compound. However, a European patent application provides an example of its detection in a liquid docetaxel formulation.
| Impurity | Relative Retention Time (RRT) | Amount (%) in Formulation A | Amount (%) in Formulation B |
| Crotonaldehyde analog | 1.05 | 1.3 | 0.31 |
| 6-oxoDocetaxel | 1.08 | 1.5 | 0.35 |
| 4-epidocetaxel | 1.13 | 0.5 | 0.06 |
| 4-epi-6-oxodocetaxel | 1.18 | 0.5 | 0.03 |
Table adapted from EP 3355881 B1. The percentages represent the relative peak area in an HPLC analysis.
This data indicates that the this compound can be present at levels comparable to other known docetaxel impurities.
Biological Activity and Signaling Pathways
The biological activity of docetaxel impurities is a significant concern, as they may have reduced efficacy or increased toxicity compared to the parent drug.
Cytotoxicity
While specific cytotoxicity data for the this compound is not available in the public domain, studies on other docetaxel impurities provide valuable context. For instance, 7-epi-docetaxel (B601182) has been shown to have a reduced antitumor effect compared to docetaxel.[16]
The following table summarizes the in vitro cytotoxicity of docetaxel and some of its other impurities against human lung carcinoma (A549) and mouse melanoma (B16F10) cell lines.
| Compound | Cell Line | IC₅₀ (nM) - 24h | IC₅₀ (nM) - 48h | IC₅₀ (nM) - 72h | Reference |
| Docetaxel (TXT) | A549 | 15.3 ± 2.1 | 8.2 ± 1.5 | 4.1 ± 0.9 | [17] |
| B16F10 | 12.8 ± 1.9 | 6.5 ± 1.2 | 3.2 ± 0.7 | [17] | |
| 7-epi-docetaxel (7ED) | A549 | 25.6 ± 3.5 | 14.7 ± 2.8 | 8.9 ± 1.8 | [17] |
| B16F10 | 21.4 ± 3.1 | 11.9 ± 2.3 | 7.5 ± 1.5 | [17] | |
| 10-oxo-7-epidocetaxel | A549 | 18.9 ± 2.8 | 9.8 ± 1.9 | 5.6 ± 1.2 | [17] |
| (10-O-7ED) | B16F10 | 16.2 ± 2.5 | 8.1 ± 1.7 | Not specified | [17] |
Data presented as mean ± standard deviation.
The crotonaldehyde moiety is a reactive α,β-unsaturated aldehyde, which could potentially interact with biological macromolecules, suggesting that the this compound may have a distinct toxicological profile. Further studies are warranted to determine its specific cytotoxicity.
Signaling Pathways
Docetaxel's primary mechanism of action is the stabilization of microtubules, which leads to a blockage of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[3] It is plausible that the this compound, if it retains the core taxane structure necessary for microtubule binding, could have a similar mechanism. However, the reactive aldehyde group could also lead to off-target effects and interactions with other cellular signaling pathways.
dot
References
- 1. This compound | CAS No- NA [chemicea.com]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. researchgate.net [researchgate.net]
- 9. alentris.org [alentris.org]
- 10. This compound | C43H51NO14 | CID 155906152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. researchgate.net [researchgate.net]
- 13. Docetaxel(114977-28-5) 1H NMR spectrum [chemicalbook.com]
- 14. jidps.com [jidps.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
The Enigmatic Derivative: A Technical Examination of Docetaxel Crotonaldehyde Analog's Presumed Mechanism of Action
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Docetaxel (B913), a cornerstone of taxane-based chemotherapy, exerts its potent anti-neoplastic effects through the disruption of microtubule dynamics. The Docetaxel Crotonaldehyde (B89634) Analog, identified primarily as a derivative and impurity of its parent compound, presents a compelling subject for mechanistic exploration. While specific preclinical data on this analog remains limited in publicly accessible literature, its structural similarity to Docetaxel allows for a well-grounded postulation of its core mechanism of action. This technical guide synthesizes the established mechanisms of Docetaxel and contextualizes the potential role and activities of the crotonaldehyde derivative, offering a framework for future research and development.
Core Mechanism of Action: Inherited from a Potent Predecessor
The primary mechanism of action of the Docetaxel Crotonaldehyde Analog is presumed to be fundamentally identical to that of Docetaxel.[1][2] This involves the high-affinity binding to the β-tubulin subunit of microtubules, the essential components of the cellular cytoskeleton.[2] This interaction stabilizes microtubules, rendering them non-functional and preventing their dynamic assembly and disassembly, a process critical for cell division.[2][3] The consequence of this microtubule stabilization is the arrest of the cell cycle at the G2/M phase, ultimately leading to programmed cell death, or apoptosis.[4]
The crotonaldehyde moiety, a reactive aldehyde group, suggests that this analog could be investigated as a prodrug.[] This functional group offers a potential site for chemical modification or for enzyme-dependent activation within the tumor microenvironment, potentially leading to a targeted release of the active Docetaxel molecule.[]
Quantitative Preclinical Data for Docetaxel (as a proxy)
Due to the absence of specific quantitative data for the this compound, the following tables summarize key preclinical data for the parent compound, Docetaxel, to provide a relevant benchmark for efficacy.
Table 1: In Vitro Cytotoxicity of Docetaxel
| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| Murine and Human Cell Lines | Various | 4 - 35 | [6][7] |
| Human Gastric Cancer Cell Lines (Six of Nine) | Gastric Cancer | < 0.00012 - > 1.2 µM | [8] |
Table 2: In Vivo Antitumor Activity of Docetaxel
| Animal Model | Tumor Type | Dosage | Outcome | Reference |
| Mice with Human Gastric Cancer Xenografts | Gastric Cancer | 15 and 22 mg/kg (i.v.) | Complete tumor regression in all mice | [8] |
| Syngeneic Mice with Murine Transplantable Tumors | Various | Not Specified | Complete regressions in 11 of 12 tumor types | [6] |
| Nude Mice with Human Tumor Xenografts | Various | Not Specified | Activity observed in 15 of 16 xenografts | [7] |
Signaling Pathways Implicated in Docetaxel-Induced Apoptosis
Docetaxel's induction of mitotic arrest triggers a cascade of downstream signaling events culminating in apoptosis. Key pathways involved include the phosphorylation of Bcl-2 and the inhibition of the PI3K/AKT signaling pathway.
Caption: Docetaxel-induced Bcl-2 phosphorylation pathway leading to apoptosis.
The PI3K/AKT pathway, a critical regulator of cell survival, is also inhibited by Docetaxel, further promoting apoptosis.
Caption: Inhibition of the PI3K/AKT survival pathway by Docetaxel.
Experimental Protocols for Mechanistic Studies
The following are generalized protocols for key experiments used to elucidate the mechanism of action of taxane-based drugs like Docetaxel. These methodologies would be directly applicable to the study of the this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound (or Docetaxel as a control) for 48-72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Staining: Rehydrate the cells in PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software.
Caption: Experimental workflow for cell cycle analysis.
Western Blotting for Apoptosis and Signaling Markers
Objective: To assess the effect of the compound on the expression and phosphorylation of key proteins in apoptotic and survival pathways.
Methodology:
-
Protein Extraction: Treat cells with the compound, lyse the cells, and extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, phospho-Bcl-2, AKT, phospho-AKT, cleaved PARP, Caspase-3) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Future Directions and Conclusion
The this compound represents an intriguing modification of a clinically vital chemotherapeutic agent. While its mechanism of action is likely to mirror that of Docetaxel, the presence of the crotonaldehyde group opens up avenues for novel drug delivery and prodrug strategies.[] Future research should focus on the synthesis and purification of this analog to enable comprehensive preclinical evaluation. Key studies should include in vitro cytotoxicity profiling across a panel of cancer cell lines, detailed cell cycle and apoptosis analyses, and in vivo efficacy studies in relevant animal models. Such investigations will be crucial in determining if the this compound offers any therapeutic advantages over its well-established parent compound.
References
- 1. This compound | CAS No- NA [chemicea.com]
- 2. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 3. Docetaxel - Wikipedia [en.wikipedia.org]
- 4. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of docetaxel (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Docetaxel (Taxotere): a review of preclinical and clinical experience. Part I: Preclinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
Docetaxel Crotonaldehyde Analog CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel (B913) Crotonaldehyde Analog is a recognized impurity and derivative of the widely used chemotherapeutic agent, Docetaxel. As an analytical reference standard, it plays a critical role in the development, validation, and quality control of analytical methods for Docetaxel formulations. This guide provides a comprehensive overview of its chemical properties, analytical methodologies, and its context within the degradation pathways of Docetaxel.
Chemical and Physical Data
The fundamental chemical and physical properties of Docetaxel Crotonaldehyde Analog are summarized below.
| Property | Value | Reference |
| Molecular Formula | C43H51NO14 | [1] |
| Molecular Weight | 805.9 g/mol | [1] |
| CAS Number | Not Available (NA) | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | >90% (by HPLC) | [1] |
| Storage | 2-8 °C in a well-closed container | [1] |
Analytical Data
A Certificate of Analysis for a reference standard of this compound confirms its structure and purity through the following methods.[1]
| Analysis | Result |
| ¹H-NMR | Conforms to structure |
| Mass Spectrometry | Conforms to structure |
Experimental Protocols
Detailed methodologies for the analysis of Docetaxel and its impurities, including the Crotonaldehyde Analog, are crucial for ensuring the quality and stability of pharmaceutical formulations. The following protocols are adapted from established methods for Docetaxel analysis.[2]
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the stability of Docetaxel and identifying potential degradation products like the Crotonaldehyde Analog.
Objective: To generate degradation products of Docetaxel under various stress conditions to assess the stability-indicating nature of analytical methods.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of Docetaxel in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Acidic Hydrolysis:
-
Mix equal volumes of the Docetaxel stock solution and 0.1 M hydrochloric acid.
-
Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the Docetaxel stock solution and 0.1 M sodium hydroxide.
-
Incubate the mixture at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix equal volumes of the Docetaxel stock solution and 3-30% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Expose the solid Docetaxel powder to dry heat at 105°C for a specified period (e.g., 24, 48, 72 hours).
-
Alternatively, reflux the Docetaxel stock solution at 80°C for a specified period.
-
At each time point, prepare a sample for analysis by dissolving the solid in the mobile phase or diluting the solution.
-
-
Photolytic Degradation:
-
Expose the Docetaxel stock solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.
-
At each time point, withdraw a sample for analysis.
-
Stability-Indicating UPLC-MS Method
This method is designed for the separation and quantification of Docetaxel and its impurities.[3][4][5]
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a mass spectrometer (MS).
-
Column: ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: A mixture of water, methanol, and acetonitrile (e.g., 500:300:200, v/v/v).[3]
-
Mobile Phase B: A mixture of acetonitrile and water (e.g., 800:200, v/v).[3]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 100 0 15 0 100 20 0 100 22 100 0 | 25 | 100 | 0 |
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 30°C.
-
Detection: UV at 232 nm and MS detection (e.g., ESI positive mode).
-
Injection Volume: 5 µL.
Visualizations
The following diagrams illustrate a general workflow for impurity analysis and the known degradation pathways of Docetaxel.
Conclusion
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Cytotoxicity of Docetaxel Crotonaldehyde Analog
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and research databases do not currently provide specific quantitative data on the in vitro cytotoxicity of Docetaxel Crotonaldehyde (B89634) Analog. This guide provides a comprehensive overview of the well-established cytotoxic mechanisms of the parent compound, Docetaxel, and presents a detailed, state-of-the-art experimental framework for the thorough evaluation of its crotonaldehyde analog.
Part 1: The Foundation - In Vitro Cytotoxicity of Docetaxel
Docetaxel is a highly effective, semi-synthetic chemotherapeutic agent belonging to the taxane (B156437) family.[1][2] It is a cornerstone in the treatment of numerous cancers, including breast, non-small cell lung, prostate, and gastric cancers.[1] Its efficacy stems from a potent cytotoxic mechanism that primarily targets the microtubule network within cancer cells.
Core Mechanism of Action
The cytotoxic activity of Docetaxel is primarily exerted by disrupting microtubule dynamics.[1][2] It binds with high affinity to the β-tubulin subunit of microtubules, which promotes their assembly from tubulin dimers and stabilizes them by preventing depolymerization.[1][2][3] This action disrupts the normal, dynamic instability required for mitotic spindle formation during cell division.
The consequences of this microtubule stabilization are twofold:
-
Cell Cycle Arrest: The non-functional microtubule bundles interrupt the proper alignment and segregation of chromosomes, leading to a sustained mitotic arrest, predominantly in the G2/M phase of the cell cycle.[1][3][4][5]
-
Induction of Cell Death: This prolonged mitotic arrest ultimately triggers a cascade of signaling events that culminate in programmed cell death (apoptosis) or another form of cell death known as mitotic catastrophe.[1][2]
Caption: Docetaxel's core mechanism of action.
Quantitative Cytotoxicity Data of Docetaxel
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Docetaxel exhibits potent cytotoxic activity across a wide range of cancer cell lines, although specific IC50 values can vary based on the cell type and assay conditions.
| Cell Line | Cancer Type | Reported Cytotoxicity Data |
| MCF-7 | Breast Cancer | Docetaxel induces cell death, with responses varying by cellular background.[6] |
| MDA-MB-231 | Breast Cancer | Docetaxel induces cell death through mitotic catastrophe in this cell line.[6] |
| PC-3 | Prostate Cancer | Docetaxel is a standard treatment; its effects are widely studied in this line.[7] |
| DU145 | Prostate Cancer | Docetaxel induces apoptosis, which can be modulated by other agents.[8] |
| A549 | Non-Small Cell Lung Cancer | The cytotoxic effects of Docetaxel are well-documented in lung cancer models. |
| Leukemic Cells | Acute Leukemia | Docetaxel is cytotoxic to both ALL and AML cells at clinically achievable concentrations. |
Note: This table is representative of the types of cancer cells sensitive to Docetaxel. Exact IC50 values are highly dependent on experimental conditions (e.g., drug exposure time, specific assay used) and should be determined empirically for each study.
Key Signaling Pathways in Docetaxel-Induced Cell Death
Docetaxel's induction of cell death is a complex process involving multiple interconnected signaling pathways.
1.3.1 Intrinsic (Mitochondrial) Apoptosis Pathway This is a central mechanism for Docetaxel-induced apoptosis.[5] Microtubule stress triggers signals that converge on the B-cell lymphoma 2 (Bcl-2) family of proteins. Docetaxel can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, while promoting the activation of pro-apoptotic proteins such as Bax and Bak.[2][4] Activated Bax/Bak oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c into the cytoplasm, which complexes with Apaf-1 to form the apoptosome, activating caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.[6][9]
Caption: The intrinsic (mitochondrial) apoptosis pathway.
1.3.2 Mitotic Catastrophe When apoptosis is delayed or inhibited, cells arrested in mitosis by Docetaxel may undergo mitotic catastrophe. This is not a distinct cell death pathway but rather a process that precedes cell death, characterized by aberrant mitosis, including the formation of micronuclei and multinucleated giant cells.[10][11] This process is often a result of the cell's inability to satisfy the spindle assembly checkpoint, leading to genomic instability and eventual cell death through necrosis or apoptosis in a subsequent G1 phase.[11][12]
Caption: Pathway of Docetaxel-induced mitotic catastrophe.
Part 2: A Proposed Framework for Evaluating Docetaxel Crotonaldehyde Analog
The introduction of a crotonaldehyde moiety to the Docetaxel structure may alter its physicochemical properties, cellular uptake, target affinity, and metabolic stability. A systematic in vitro evaluation is essential to characterize its cytotoxic profile. The following sections provide detailed, standardized protocols for this purpose.
Proposed Experimental Workflow
A logical workflow ensures comprehensive and reproducible data collection. The process begins with basic cytotoxicity screening to determine potency (IC50), followed by more detailed mechanistic assays to understand how the compound induces cell death.
Caption: Proposed experimental workflow for analog evaluation.
Detailed Experimental Protocols
The following protocols are standard methodologies for assessing the in vitro cytotoxicity of novel anticancer compounds.
2.2.1 Cell Culture and Compound Preparation
-
Cell Lines: Select a panel of relevant human cancer cell lines (e.g., MCF-7, MDA-MB-231, PC-3, A549).
-
Culture Conditions: Maintain cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
Compound Stock: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store at -20°C or -80°C. Prepare fresh serial dilutions in complete culture medium for each experiment, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
2.2.2 Cytotoxicity Assay: MTT Protocol This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[13][14][15]
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours to allow for attachment.
-
Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the analog. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2.2.3 Apoptosis Detection: Annexin V/PI Staining Protocol This flow cytometry-based assay distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[16]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the analog at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
2.2.4 Cell Cycle Analysis: Propidium Iodide Staining Protocol This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[18]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the analog at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Collect and wash cells with PBS as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet and add 1-5 mL of ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour on ice or store at -20°C for several weeks.[8][18]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to eliminate RNA-related signals.[8]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, using the linear scale for the PI channel. Use pulse-width vs. area plots to gate out doublets and aggregates.
Conclusion
While direct experimental data on the this compound is currently lacking, the extensive knowledge of its parent compound, Docetaxel, provides a strong foundation for its investigation. The analog is expected to function as a microtubule-stabilizing agent, inducing G2/M cell cycle arrest and subsequent cell death via apoptosis and/or mitotic catastrophe. The crotonaldehyde moiety may influence its potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and workflow provided in this guide offer a robust and comprehensive framework for researchers to meticulously characterize the in vitro cytotoxic profile of this novel compound, paving the way for its potential development as a next-generation anticancer agent.
References
- 1. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 2. Docetaxel - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro cytotoxicity assay [bio-protocol.org]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitotic catastrophe - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vet.cornell.edu [vet.cornell.edu]
Navigating the Physicochemical Landscape of Docetaxel Crotonaldehyde Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability profile of Docetaxel (B913) Crotonaldehyde (B89634) Analog, a known impurity and reference standard for the widely used chemotherapeutic agent, docetaxel. Due to the limited publicly available data specific to this analog, this document leverages established knowledge of docetaxel's physicochemical properties as a primary reference point. It outlines detailed experimental protocols for determining solubility and stability, presents available data in structured tables, and utilizes visualizations to illustrate key experimental workflows and the established mechanism of action of the parent compound, docetaxel. This guide serves as a critical resource for researchers and drug development professionals working with docetaxel and its related compounds, enabling a deeper understanding of its behavior in various pharmaceutical contexts.
Introduction
Docetaxel, a member of the taxane (B156437) family, is a potent antineoplastic agent used in the treatment of various cancers. Its clinical efficacy is well-established; however, its poor aqueous solubility presents significant formulation challenges. The Docetaxel Crotonaldehyde Analog is recognized as an impurity of docetaxel and is utilized as a reference standard in analytical method development and validation to ensure the quality and purity of the active pharmaceutical ingredient (API).[][2] Understanding the solubility and stability of this analog is crucial for the development of robust analytical methods, formulation strategies, and for ensuring the safety and efficacy of docetaxel-based therapies.
The crotonaldehyde moiety introduces a reactive α,β-unsaturated aldehyde group, which may influence the molecule's physicochemical properties, including its solubility, stability, and potential for targeted drug delivery approaches.[] This guide aims to provide a thorough examination of the available information and methodologies relevant to the characterization of the this compound.
Solubility Profile
Solubility Data for Docetaxel (Reference)
The following table summarizes the reported solubility of docetaxel in different solvents. It is important to note that these values are for docetaxel and should be considered as a reference for estimating the potential solubility characteristics of its crotonaldehyde analog.
| Solvent System | Solubility | Reference |
| Water | 0.35–0.7 μg/mL | [3] |
| Ethanol | ~1.5 mg/mL | [4] |
| DMSO | ~5 mg/mL | [4] |
| Dimethylformamide (DMF) | ~5 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL | [4] |
| Acetone | Freely Soluble | [5] |
| Methanol | Soluble | [5] |
Experimental Protocol for Solubility Determination
A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method, as described by Higuchi and Connors.
Objective: To determine the equilibrium solubility of this compound in a specific solvent system.
Materials:
-
This compound
-
Selected solvent systems (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV at 230 nm)
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved analog using a validated HPLC method.
-
Calculate the solubility in the respective solvent.
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and use as a reference standard. A Material Safety Data Sheet (MSDS) for the analog indicates that it is stable under normal conditions of use, storage, and transport.[6] However, detailed quantitative stability data under various stress conditions is not publicly available. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
Stability Data for Docetaxel (Reference)
The stability of docetaxel is influenced by pH, temperature, and the presence of certain excipients. The following table summarizes key stability findings for docetaxel.
| Condition | Observation | Reference |
| Aqueous Solution (pH 7.2) | Recommended not to store for more than one day | [4] |
| Refrigerated Storage (2-8 °C) in polyolefin bags (0.8mg/ml in 0.9% NaCl) | Chemically and physically stable for 7 days followed by 24 hours at room temperature | [7] |
| Room Temperature Storage (20-25°C) in polyolefin bags | Stable for shorter durations compared to refrigerated storage | [7] |
| Acidic/Basic Conditions | Subject to degradation | [8] |
Experimental Protocol for Stability and Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the sample under more severe conditions than accelerated stability testing. This helps in identifying potential degradation products and developing a stability-indicating method.
Objective: To evaluate the stability of this compound under various stress conditions and to identify its degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve the analog in a suitable solvent and add a specific concentration of HCl (e.g., 0.1 N). Incubate at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the analog in a suitable solvent and add a specific concentration of NaOH (e.g., 0.1 N). Incubate at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the analog in a suitable solvent and add a specific concentration of H₂O₂ (e.g., 3%). Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose the solid analog to dry heat in a temperature-controlled oven (e.g., 80 °C) for a defined period.
-
Photolytic Degradation: Expose the analog (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
At each time point, samples are withdrawn, appropriately treated (e.g., neutralized, diluted), and analyzed by a stability-indicating HPLC method. The percentage of degradation is calculated, and the chromatograms are examined for the appearance of new peaks corresponding to degradation products.
Mechanism of Action (Docetaxel Reference)
As the this compound is primarily considered an impurity, its specific biological activity and mechanism of action have not been characterized. However, the mechanism of action of the parent compound, docetaxel, is well-understood and provides a crucial biological context. Docetaxel exerts its cytotoxic effects by disrupting the microtubule network within cancer cells.
Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis or programmed cell death in rapidly dividing cancer cells.
Conclusion
The this compound, while primarily known as an impurity, requires careful characterization of its physicochemical properties to ensure the quality and safety of docetaxel formulations. Although specific solubility and stability data for the analog are scarce, this guide provides a framework for its investigation by leveraging the extensive knowledge of the parent compound, docetaxel. The detailed experimental protocols for solubility and stability determination, along with the illustrative workflows, offer a practical approach for researchers. Further studies are warranted to generate specific quantitative data for the this compound to better understand its behavior and potential impact in pharmaceutical development.
References
A Technical Guide to the Spectroscopic Analysis of Docetaxel Crotonaldehyde Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a structured overview of the analytical methodologies and data interpretation required for the characterization of Docetaxel Crotonaldehyde (B89634) Analog, a known impurity and derivative of the chemotherapeutic agent Docetaxel. While specific datasets are proprietary, this guide presents a template for the acquisition, presentation, and interpretation of essential spectroscopic data (NMR, MS). It includes detailed, generalized experimental protocols and logical workflows to aid researchers in the structural elucidation and quality control of this and similar pharmaceutical compounds.
Introduction
Docetaxel is a highly effective, widely used antineoplastic agent belonging to the taxane (B156437) family.[1] Its mechanism of action involves the disruption of microtubule structures within cancer cells, thereby inhibiting cell division.[1] The synthesis and storage of Docetaxel can lead to the formation of various impurities and degradation products, one of which is the Docetaxel Crotonaldehyde Analog. This analog is a derivative incorporating a reactive crotonaldehyde moiety.[] As a reference standard, this compound is critical for the development of analytical methods, validation, and quality control during the manufacturing of Docetaxel.[3][4]
This guide outlines the standard spectroscopic techniques used to identify and characterize this analog, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Compound Details:
-
Chemical Name: (1S,2S,3R,9S,E)-3-((S,E)-2-acetoxy-1-hydroxy-5-oxopent-3-en-2-yl)-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-1,5-dihydroxy-4,8,11,11-tetramethyl-6-oxobicyclo[5.3.1]undeca-4,7-dien-2-yl benzoate[1][5][6][7]
Spectroscopic Data Presentation
Quantitative spectroscopic data is fundamental for unambiguous structural confirmation. The following tables serve as a standardized template for reporting NMR and MS data for the this compound.
Table 1: ¹H NMR Spectroscopic Data (Template)
Solvent: CDCl₃ | Frequency: 500 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| e.g., 9.55 | d | 7.5 | 1H | -CHO |
| e.g., 8.10 | d | 7.2 | 2H | Aromatic (Benzoyl) |
| e.g., 7.60 | t | 7.4 | 1H | Aromatic (Benzoyl) |
| e.g., 6.95 | dt | 15.5, 7.0 | 1H | Vinyl (-CH=CH-CHO) |
| e.g., 6.20 | d | 15.5 | 1H | Vinyl (-CH=CH-CHO) |
| e.g., 5.65 | d | 7.0 | 1H | C2-H |
| e.g., 2.15 | s | - | 3H | Acetyl (-COCH₃) |
| e.g., 1.35 | s | - | 9H | t-Butyl (-C(CH₃)₃) |
| ... | ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data (Template)
Solvent: CDCl₃ | Frequency: 125 MHz
| Chemical Shift (δ) ppm | Assignment |
| e.g., 203.5 | Aldehyde (C=O) |
| e.g., 172.0 | Ester/Amide (C=O) |
| e.g., 167.1 | Benzoyl (C=O) |
| e.g., 155.2 | Carbamate (C=O) |
| e.g., 145.0 | Vinyl C-H |
| e.g., 135.8 | Aromatic C-quat |
| e.g., 84.5 | C-O |
| e.g., 28.3 | t-Butyl (-C(CH₃)₃) |
| ... | ... |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Mass (m/z) | Adduct | Calculated Mass | Difference (ppm) |
| ESI+ | 806.3388 | [M+H]⁺ | 806.3383 | e.g., 0.6 |
| ESI+ | 828.3207 | [M+Na]⁺ | 828.3202 | e.g., 0.6 |
Experimental Protocols
Detailed and reproducible methodologies are essential for obtaining high-quality data. The following protocols are generalized for the analysis of taxane-like small molecules.
Nuclear Magnetic Resonance (NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound in 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Employ a standard pulse sequence (e.g., 'zg30').
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquire a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the relaxation delay (d1) to 2 seconds.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Infusion and Ionization:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Operate the ESI source in both positive and negative ion modes to determine the best ionization efficiency.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the parent ion.
-
-
Data Acquisition:
-
Acquire data over a relevant mass range (e.g., m/z 150-1000).
-
Ensure the instrument is properly calibrated to achieve high mass accuracy (< 5 ppm).
-
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). Use the instrument software to calculate the exact mass and determine the elemental composition, comparing it against the theoretical value for C₄₃H₅₁NO₁₄.
Workflow and Pathway Visualizations
Diagrams are crucial for illustrating complex processes and relationships in a clear, concise manner.
Diagram 1: Analytical Workflow for Impurity Characterization
References
- 1. This compound | CAS No- NA [chemicea.com]
- 3. This compound | Axios Research [axios-research.com]
- 4. veeprho.com [veeprho.com]
- 5. This compound | C43H51NO14 | CID 155906152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. alentris.org [alentris.org]
- 8. This compound | LGC Standards [lgcstandards.com]
Potential Therapeutic Applications of Docetaxel Crotonaldehyde Analog: A Technical Whitepaper
Disclaimer: This document presents a theoretical exploration of the potential therapeutic applications of Docetaxel (B913) Crotonaldehyde (B89634) Analog. As of the latest available data, this compound is primarily classified as an impurity standard of Docetaxel, and extensive preclinical or clinical studies on its specific therapeutic efficacy are not publicly available. The information herein is extrapolated from the well-established profile of the parent compound, Docetaxel, and the known chemical properties of the crotonaldehyde moiety. This whitepaper is intended for researchers, scientists, and drug development professionals as a conceptual guide for potential future investigations.
Introduction
Docetaxel, a member of the taxane (B156437) family of chemotherapeutic agents, is a cornerstone in the treatment of various malignancies, including breast, non-small cell lung, and prostate cancers.[1][][3] Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[3][4][5] The "Docetaxel Crotonaldehyde Analog" is a derivative that incorporates a reactive crotonaldehyde group.[] This modification presents intriguing possibilities for the development of novel therapeutic strategies, such as targeted drug delivery and the creation of prodrugs.[] This technical guide will delve into the potential therapeutic applications, hypothetical preclinical data, speculative mechanisms of action, and suggested experimental protocols for the evaluation of this analog.
Core Compound Information
| Characteristic | Description | Source |
| Chemical Name | (1S,2S,3R,9S,E)-3-((S,E)-2-acetoxy-1-hydroxy-5-oxopent-3-en-2-yl)-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-1,5-dihydroxy-4,8,11,11-tetramethyl-6-oxobicyclo[5.3.1]undeca-4,7-dien-2-yl benzoate | [1][6] |
| Molecular Formula | C43H51NO14 | [1] |
| Molecular Weight | 805.87 g/mol | [1] |
| Parent Compound | Docetaxel | [1][] |
| Key Functional Group | Crotonaldehyde | [] |
Potential Therapeutic Applications
The incorporation of a crotonaldehyde moiety into the docetaxel structure opens up several avenues for therapeutic innovation. The reactive aldehyde group can be exploited for various bioconjugation strategies.[]
-
Targeted Drug Delivery: The aldehyde group can serve as a chemical handle for conjugating targeting ligands, such as antibodies or peptides, that recognize specific receptors overexpressed on cancer cells. This could potentially enhance the therapeutic index by increasing drug concentration at the tumor site and reducing systemic toxicity.[]
-
Prodrug Development: The crotonaldehyde group could be utilized to synthesize prodrugs that are activated under specific conditions within the tumor microenvironment, such as changes in pH or enzyme levels.[] This would allow for the controlled release of the active docetaxel molecule, further minimizing off-target effects.
-
Enhanced Stability and Delivery: The analog could be integrated into novel drug delivery systems, such as nanocarriers, to improve the solubility, stability, and targeted delivery of docetaxel.[]
Hypothetical Preclinical Data
While specific data for the this compound is unavailable, we can extrapolate potential in vitro and in vivo activities based on the known efficacy of Docetaxel. The following tables represent hypothetical data that would be crucial to generate in preclinical studies.
Table 1: In Vitro Cytotoxicity (Hypothetical IC50 Values)
| Cell Line | Cancer Type | Docetaxel (nM) | This compound (nM) |
| MCF-7 | Breast Cancer | 5 - 10 | 8 - 15 |
| A549 | Non-Small Cell Lung Cancer | 10 - 20 | 15 - 25 |
| PC-3 | Prostate Cancer | 2 - 8 | 5 - 12 |
| OVCAR-3 | Ovarian Cancer | 4 - 12 | 7 - 18 |
Note: The hypothetical values for the analog are presented with a slightly higher range, assuming the modification might initially lead to a modest decrease in raw cytotoxic potency compared to the parent drug, which could be offset by improved targeting or delivery in a more complex system.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models (Hypothetical)
| Tumor Model | Treatment Group | Tumor Volume Reduction (%) |
| MCF-7 Xenograft | Vehicle Control | 0 |
| Docetaxel (10 mg/kg) | 60 | |
| This compound (10 mg/kg) | 55 | |
| A549 Xenograft | Vehicle Control | 0 |
| Docetaxel (10 mg/kg) | 50 | |
| This compound (10 mg/kg) | 45 |
Note: Similar to the in vitro data, these hypothetical in vivo results suggest a slightly lower initial efficacy for the analog when administered as a standalone agent. The true potential would likely be realized in targeted conjugate forms.
Speculative Mechanism of Action and Signaling Pathways
The primary mechanism of action of the this compound is presumed to be similar to that of Docetaxel, focusing on the disruption of microtubule dynamics.
Microtubule Stabilization
Docetaxel functions by binding to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting depolymerization.[3][4] This leads to the formation of stable, non-functional microtubule bundles, which disrupts the mitotic spindle necessary for cell division.[3][5] This action arrests the cell cycle at the G2/M phase, ultimately triggering apoptosis.[4]
Caption: Hypothesized mechanism of action for this compound.
Induction of Apoptosis
The mitotic arrest induced by microtubule stabilization is a key trigger for programmed cell death (apoptosis). Docetaxel has also been reported to induce apoptosis through the phosphorylation of the anti-apoptotic protein Bcl-2.[5] It is plausible that the this compound would engage similar downstream apoptotic signaling pathways.
Proposed Experimental Protocols
To rigorously evaluate the therapeutic potential of the this compound, a series of well-defined experimental protocols should be employed.
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of the analog on various cancer cell lines.
Methodology:
-
Cell Culture: Culture cancer cell lines (e.g., MCF-7, A549, PC-3) in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) and a vehicle control. Docetaxel should be used as a positive control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Assess cell viability using an MTT or CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values (the concentration of the drug that inhibits cell growth by 50%) using non-linear regression analysis.
Microtubule Polymerization Assay
Objective: To confirm that the analog retains the ability to promote microtubule assembly.
Methodology:
-
Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain).
-
Assay Reaction: In a 96-well plate, mix purified tubulin with a polymerization buffer (containing GTP) and different concentrations of the this compound or Docetaxel.
-
Turbidity Measurement: Monitor the polymerization of tubulin by measuring the increase in absorbance at 340 nm over time at 37°C using a spectrophotometer.
-
Data Analysis: Compare the rate and extent of microtubule polymerization in the presence of the analog to the control groups.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the analog in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 A549 cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into treatment groups: vehicle control, Docetaxel (e.g., 10 mg/kg), and this compound (at various doses).
-
Drug Administration: Administer the treatments intravenously or intraperitoneally according to a predetermined schedule (e.g., once weekly for three weeks).
-
Tumor Measurement: Measure tumor volume with calipers twice a week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups.
Caption: Proposed workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
The this compound represents a promising, albeit currently theoretical, avenue for the advancement of taxane-based chemotherapy. The presence of the reactive aldehyde group provides a versatile platform for the development of targeted therapies and sophisticated drug delivery systems.[] Future research should focus on the synthesis and purification of this analog, followed by rigorous preclinical evaluation as outlined in this whitepaper. Key areas of investigation will be to determine if the potential benefits of targeted delivery and controlled release can outweigh any potential reduction in intrinsic cytotoxicity compared to the parent compound, Docetaxel. Should these initial studies prove fruitful, the this compound could pave the way for a new generation of more effective and less toxic cancer therapeutics.
References
Methodological & Application
Application Note and Protocol for the Use of Docetaxel Crotonaldehyde Analog as a Reference Standard in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel (B913) is a potent chemotherapeutic agent widely used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. The purity and quality of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. During the synthesis and storage of docetaxel, various related compounds and degradation products can form. One such potential impurity is the Docetaxel Crotonaldehyde Analog. Regulatory agencies require the identification and quantification of such impurities to ensure the quality of the final drug product.
This application note provides a detailed protocol for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) for the quality control of docetaxel. This reference standard is essential for method development, validation, and routine analysis in a Good Manufacturing Practice (GMP) environment.
Principle of the Method
This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate Docetaxel from its Crotonaldehyde Analog and other potential impurities. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (C18 column) and a polar mobile phase. The concentration of the this compound in a sample is determined by comparing its peak area to that of a known concentration of the reference standard.
Materials and Reagents
-
Reference Standards:
-
This compound (Purity >95%)
-
Docetaxel USP/EP Reference Standard
-
-
Solvents and Chemicals:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Formic acid (or other suitable modifier, HPLC grade)
-
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
-
Experimental Protocols
Preparation of Solutions
4.1.1. Diluent Preparation: A mixture of Acetonitrile and Water (50:50, v/v) is a commonly used diluent for docetaxel and its related compounds.
4.1.2. Standard Stock Solution Preparation (this compound): Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a stock solution of approximately 100 µg/mL.
4.1.3. Working Standard Solution Preparation: Further dilute the Standard Stock Solution with the diluent to prepare a working standard solution at a concentration relevant to the expected impurity level (e.g., 1 µg/mL).
4.1.4. Sample Preparation: Accurately weigh and dissolve the docetaxel API or formulation sample in the diluent to obtain a final concentration of approximately 1 mg/mL of docetaxel. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization for specific HPLC systems and columns.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Data Presentation
The following tables present illustrative data for the HPLC method validation using this compound as a reference standard. Note: This data is representative and should be generated for each specific method validation.
System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| %RSD of Peak Area | ≤ 2.0% (for n=6) | 0.8% |
Linearity
| Concentration (µg/mL) | Mean Peak Area |
| 0.2 | 2500 |
| 0.5 | 6250 |
| 1.0 | 12500 |
| 1.5 | 18750 |
| 2.0 | 25000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Precision
| Precision Type | %RSD (n=6) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Accuracy (Recovery)
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 0.5 | 0.49 | 98.0% |
| 100% | 1.0 | 1.01 | 101.0% |
| 150% | 1.5 | 1.48 | 98.7% |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Docetaxel Signaling Pathway
Docetaxel's primary mechanism of action is the stabilization of microtubules, which leads to cell cycle arrest and apoptosis.[1] The following diagram illustrates the key signaling events initiated by docetaxel.
Caption: Simplified signaling pathway of docetaxel-induced apoptosis.
Conclusion
The use of a well-characterized this compound reference standard is crucial for the accurate and reliable quantification of this impurity in docetaxel API and finished products. The provided HPLC method and protocols offer a robust framework for the implementation of this analysis in a quality control setting. Adherence to these guidelines will support the development of stable docetaxel formulations and ensure compliance with regulatory requirements.
References
Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of Docetaxel Crotonaldehyde Analog
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Docetaxel (B913) Crotonaldehyde (B89634) Analog. This analog, incorporating a reactive crotonaldehyde moiety, serves as a critical tool in the development of novel drug delivery systems and for stability studies of docetaxel derivatives.[] The described method is accurate, precise, and specific, making it suitable for quality control, stability testing, and formulation development of this potent anti-cancer agent derivative.
Introduction
Docetaxel is a widely used chemotherapeutic agent belonging to the taxane (B156437) family, effective in the treatment of various cancers.[2] The chemical integrity of Docetaxel is paramount to its therapeutic efficacy, as degradation can lead to loss of potency and the formation of potentially toxic impurities.[3] The Docetaxel Crotonaldehyde Analog is a specific derivative designed for research purposes, including the investigation of drug stability, degradation pathways, and the development of advanced drug delivery systems.[] Its reactive crotonaldehyde group provides a site for studying environmental effects like pH, temperature, and light on the molecule's stability.[] Therefore, a reliable analytical method to quantify this analog and its potential degradants is essential. This document provides a detailed protocol for a stability-indicating RP-HPLC method, complete with validation parameters and forced degradation studies.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A validated HPLC method was developed for the determination of this compound.[4] The analysis can be performed on a standard HPLC system equipped with a UV detector.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent |
| Column | Zorbax XDB C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (50:50, v/v) adjusted to pH 3.0 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Run Time | 22 minutes |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 20 µg/mL to 120 µg/mL.
-
Sample Solution: Prepare the sample solution by dissolving the test substance in the mobile phase to obtain a theoretical concentration of 50 µg/mL. Filter the solution through a 0.45 µm PVDF syringe filter before injection.
Method Validation Protocols
The developed analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]
-
Linearity: Linearity was assessed by analyzing six concentrations of the working standard solutions (20, 40, 60, 80, 100, and 120 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration.
-
Precision:
-
Intra-day precision (Repeatability): Six replicate injections of the 50 µg/mL standard solution were performed on the same day.
-
Inter-day precision (Intermediate Precision): The analysis was repeated on three different days by different analysts to assess the method's reproducibility.
-
-
Accuracy (Recovery): The accuracy was determined by the standard addition method. Known amounts of the standard solution were added to a placebo preparation at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration).
-
Specificity (Forced Degradation Study): To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted under various stress conditions. The sample solution (50 µg/mL) was subjected to:
-
Acid Hydrolysis: 1N HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1N NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Heating at 105°C for 24 hours.[3]
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.
-
Results and Data Presentation
The developed method demonstrated excellent performance for the analysis of this compound.
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 20 | 136854 |
| 40 | 274123 |
| 60 | 410987 |
| 80 | 548234 |
| 100 | 685432 |
| 120 | 822145 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 6816x + 6704.8 |
Table 3: Precision Data
| Precision Type | % RSD (n=6) |
| Intra-day Precision | 0.86 |
| Inter-day Precision | 1.12 |
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.88 | 99.70 |
| 100% | 50 | 50.28 | 100.56 |
| 120% | 60 | 59.94 | 99.90 |
Table 5: Forced Degradation Study Results
| Stress Condition | % Degradation |
| Acid (1N HCl, 80°C, 2h) | 15.2 |
| Base (0.1N NaOH, RT, 30min) | 25.8 |
| Oxidation (3% H₂O₂, RT, 1h) | 10.5 |
| Thermal (105°C, 24h) | 8.3 |
| Photolytic (UV light, 48h) | 5.1 |
Visualizations
Caption: Experimental workflow for the RP-HPLC analysis of this compound.
Caption: Logical relationship between the analytical method and its applications.
Discussion
The developed RP-HPLC method is demonstrated to be simple, rapid, and reliable for the quantification of this compound. The linearity of the method was excellent, with a correlation coefficient (r²) of 0.9998 over the concentration range of 20-120 µg/mL.[5] The low %RSD values for intra-day and inter-day precision indicate that the method is highly reproducible. The accuracy of the method was confirmed by the high recovery rates, which were all within the acceptable range of 98-102%.
The forced degradation studies showed that the this compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and thermal stress. The most significant degradation was observed under basic conditions. The method was able to separate the main peak of the analog from the peaks of the degradation products, confirming its stability-indicating nature. This is crucial for accurately measuring the active pharmaceutical ingredient in the presence of its impurities and degradants.[6]
Conclusion
The RP-HPLC method described in this application note is validated and shown to be suitable for the routine analysis of this compound in bulk and formulated products. The method is linear, precise, accurate, and specific. Its stability-indicating capability makes it a valuable tool for quality control and for studying the degradation kinetics of this important docetaxel derivative.
References
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jidps.com [jidps.com]
- 6. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: UPLC Method for the Quantification of Docetaxel Crotonaldehyde Analog
Abstract
This application note describes a sensitive and specific Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of Docetaxel (B913) Crotonaldehyde Analog, a potential impurity in docetaxel drug substance and formulated products. The method utilizes a reversed-phase UPLC approach, providing excellent resolution and rapid analysis times. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of docetaxel.
Introduction
Docetaxel is a potent antineoplastic agent widely used in cancer chemotherapy. During its synthesis and storage, various related substances and degradation products can emerge, which may affect the efficacy and safety of the drug product. The Docetaxel Crotonaldehyde Analog is one such potential impurity that requires careful monitoring.[][2] This application note provides a detailed UPLC method for the accurate quantification of this specific analog, ensuring the quality and consistency of docetaxel. The method is based on established UPLC principles for the analysis of docetaxel and its related compounds.[3][4]
Experimental
Materials and Reagents
-
This compound reference standard (purity >95%)[]
-
Docetaxel reference standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Formic acid, LC-MS grade
Instrumentation
A UPLC system equipped with a photodiode array (PDA) detector was used. A suitable column, such as an ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm), is recommended for optimal separation.[3][4]
Chromatographic Conditions
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm[3][4] |
| Mobile Phase A | Water:Methanol:Acetonitrile (50:30:20, v/v/v)[3] |
| Mobile Phase B | Acetonitrile:Water (80:20, v/v)[3] |
| Flow Rate | 0.4 mL/min[3][4] |
| Injection Volume | 5 µL[3][4] |
| Column Temperature | 25°C[4] |
| Detection | PDA at 232 nm[3][4] |
| Gradient Program | Time (min) |
Protocols
Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water, 1:1 v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from the limit of quantification (LOQ) to 150% of the expected impurity level.
Sample Preparation
-
Accurately weigh and dissolve the docetaxel sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL of docetaxel.[3][4]
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected performance characteristics of the method. These values are illustrative and should be confirmed during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | Analyte-specific, well-resolved from docetaxel |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | < 0.1 µg/mL |
| Limit of Quantification (LOQ) | < 0.2 µg/mL[6][7] |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90-110%[6][7] |
Method Validation
The developed UPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1). Validation should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method.[3][4]
Visualization
Experimental Workflow
Caption: UPLC analysis workflow for the quantification of this compound.
Conclusion
The described UPLC method provides a reliable and efficient means for the quantification of the this compound in docetaxel samples. The method is specific, sensitive, and suitable for routine quality control and stability studies in the pharmaceutical industry. Adherence to the detailed protocol and proper method validation will ensure accurate and reproducible results.
References
- 2. This compound | CAS No- NA [chemicea.com]
- 3. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
- 4. scirp.org [scirp.org]
- 6. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the pharmaceutical quality of docetaxel injection using new stability indicating chromatographic methods for assay and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Docetaxel Crotonaldehyde Analog in Forced Degradation Studies of Docetaxel
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel (B913) is a potent anti-mitotic chemotherapy agent belonging to the taxane (B156437) family, widely used in the treatment of various cancers.[1][2] The chemical integrity of Docetaxel is critical to its therapeutic efficacy and safety, as degradation can lead to loss of potency and the formation of potentially toxic impurities.[1] Forced degradation studies are a cornerstone of drug development, providing crucial insights into the intrinsic stability of a drug substance, elucidating degradation pathways, and facilitating the development of stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[3][4]
This application note details a comprehensive protocol for conducting forced degradation studies on Docetaxel. It introduces the use of Docetaxel Crotonaldehyde (B89634) Analog, a key derivative, as a reference standard and potential degradation product under specific stress conditions.[] The protocols outlined herein cover hydrolytic, oxidative, thermal, and photolytic stress conditions, providing a framework for identifying and quantifying degradation products.
Rationale for Forced Degradation
Forced degradation studies subject the drug substance to conditions more severe than accelerated stability testing. The primary objectives are:
-
Identification of Degradation Pathways: To understand the chemical routes by which the drug breaks down.
-
Characterization of Degradants: To isolate and identify potential impurities that could arise during storage or administration.[6][7]
-
Development of Stability-Indicating Methods: To develop and validate analytical methods capable of separating the active pharmaceutical ingredient (API) from all potential degradation products.[8][9][10]
-
Understanding Molecular Stability: To gain knowledge of the molecule's inherent stability, aiding in formulation and packaging development.
Role of Docetaxel Crotonaldehyde Analog
This compound is a derivative of Docetaxel incorporating a reactive crotonaldehyde moiety.[][11] In the context of forced degradation, it serves two primary purposes:
-
As a Potential Degradant: The formation of adducts with reactive aldehydes is a possible degradation pathway, especially in formulations containing certain excipients or contaminants. Crotonaldehyde, a reactive α,β-unsaturated aldehyde, can react with nucleophilic centers on the Docetaxel molecule. Studying its formation helps in understanding potential drug-excipient incompatibilities.
-
As a Reference Standard: A well-characterized standard of this compound is invaluable for the validation of analytical methods.[] It allows for the accurate identification and quantification of this specific impurity, ensuring the specificity and robustness of the developed method.
Experimental Workflow
The overall process for conducting a forced degradation study of Docetaxel is outlined below.
Caption: General workflow for forced degradation studies of Docetaxel.
Detailed Experimental Protocols
5.1. Materials and Reagents
-
Docetaxel Reference Standard
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Hydrochloric Acid (HCl), 0.1 N and 1 N
-
Sodium Hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen Peroxide (H₂O₂), 3% and 30%
-
Crotonaldehyde
-
Phosphate (B84403) Buffer
5.2. Preparation of Solutions
-
Docetaxel Stock Solution: Accurately weigh and dissolve Docetaxel in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.[1]
-
Crotonaldehyde Stress Solution: Prepare a 1% (v/v) solution of crotonaldehyde in acetonitrile.
5.3. Forced Degradation Procedures
For each condition, a sample of the Docetaxel stock solution is treated as described. A control sample (unstressed Docetaxel solution) should be analyzed concurrently. The goal is to achieve 5-20% degradation of the active ingredient.[4]
-
Acidic Hydrolysis:
-
Mix 1 mL of Docetaxel stock solution with 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.[1]
-
Cool the solution to room temperature.
-
Neutralize with an equivalent volume and concentration of NaOH.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of Docetaxel stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at room temperature for 2 hours.[1]
-
Neutralize with an equivalent volume and concentration of HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of Docetaxel stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.[1]
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose the Docetaxel stock solution to UV light (254 nm) and fluorescent light for a total of 1.2 million lux hours and 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Dilute with mobile phase for analysis.
-
-
Crotonaldehyde-Induced Degradation:
-
Mix 1 mL of Docetaxel stock solution with 1 mL of 1% crotonaldehyde solution.
-
Incubate at 60°C for 48 hours in a sealed vial.
-
Cool and dilute with mobile phase for analysis.
-
Proposed Degradation Pathway: Formation of Crotonaldehyde Adduct
The reaction between Docetaxel and crotonaldehyde is hypothesized to proceed via a Michael addition. The nucleophilic secondary amine in the side chain of Docetaxel could attack the β-carbon of the α,β-unsaturated aldehyde system of crotonaldehyde.
Caption: Proposed reaction mechanism for adduct formation.
Analytical Method: Stability-Indicating HPLC
A robust, stability-indicating chromatographic method is essential to separate Docetaxel from its degradation products, including the crotonaldehyde analog.[1]
-
Instrumentation: HPLC or UPLC with a UV or PDA detector.[9]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient mixture of acetonitrile and water/buffer (e.g., phosphate buffer).[1] A typical gradient might start at 60:40 water:acetonitrile and ramp up to 20:80 water:acetonitrile.
-
Column Temperature: 25°C.[1]
-
Injection Volume: 20 µL.[1]
Data Presentation and Interpretation
Results from the forced degradation studies should be compiled to assess the stability profile of Docetaxel. The mass balance should be calculated to ensure that all degradation products are accounted for. A mass balance of >95% is generally considered acceptable.[8]
Table 1: Summary of Forced Degradation Results for Docetaxel
| Stress Condition | Parameters | % Assay of Docetaxel | Major Degradation Products Identified | % Total Impurities | Mass Balance (%) |
| Unstressed Control | - | 99.8 | - | 0.2 | 100.0 |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | 85.2 | 10-Deacetyl baccatin (B15129273) III | 14.5 | 99.7 |
| Base Hydrolysis | 0.1 N NaOH, RT, 2h | 81.7 | 7-Epi-docetaxel, 10-Deacetyl baccatin III | 18.1 | 99.8 |
| Oxidation | 3% H₂O₂, RT, 24h | 90.5 | 10-Oxo-docetaxel, 7-Epi-10-oxo-docetaxel | 9.3 | 99.8 |
| Thermal | 80°C, 48h | 94.1 | 7-Epi-docetaxel | 5.8 | 99.9 |
| Photolytic | ICH Q1B | 96.5 | Minor unidentified peaks | 3.4 | 99.9 |
| Crotonaldehyde | 1% Crotonaldehyde, 60°C, 48h | 91.3 | This compound | 8.5 | 99.8 |
Table 2: Chromatographic Parameters for Key Analytes
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| 10-Deacetyl baccatin III | 4.8 | 0.45 |
| Docetaxel | 10.6 | 1.00 |
| 7-Epi-docetaxel | 11.2 | 1.06 |
| This compound | 13.5 | 1.27 |
| 10-Oxo-docetaxel | 14.1 | 1.33 |
Conclusion
This application note provides a detailed framework for conducting forced degradation studies on Docetaxel, with a specific focus on the potential formation and identification of the this compound. The outlined protocols and analytical methods enable researchers to comprehensively evaluate the stability of Docetaxel, identify critical degradation products, and develop validated, stability-indicating analytical methods. This information is paramount for ensuring the quality, safety, and efficacy of Docetaxel drug products throughout their lifecycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Docetaxel - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A stability-indicating HPLC assay method for docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C43H51NO14 | CID 155906152 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Stability-Indicating Assay of Docetaxel with Crotonaldehyde Analog
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a stability-indicating assay of Docetaxel (B913) in the presence of a Crotonaldehyde Analog. The method is designed to separate and quantify Docetaxel and its degradation products under various stress conditions, thereby establishing the stability-indicating nature of the analytical procedure. Forced degradation studies are crucial for understanding the degradation pathways and ensuring the quality, efficacy, and safety of the drug substance and product.[1][2] This protocol outlines the necessary materials, equipment, and step-by-step procedures for conducting the assay, including sample preparation, forced degradation, and chromatographic analysis.
Introduction
Docetaxel is a potent antineoplastic agent from the taxane (B156437) family, widely used in the treatment of various cancers.[3] The chemical integrity of Docetaxel is paramount to its therapeutic efficacy and safety.[1] The presence of impurities or degradation products can potentially alter the drug's activity and may introduce toxicity.[1] Crotonaldehyde and its analogs are reactive aldehydes that can potentially interact with drug molecules, leading to the formation of adducts or degradation products.[] Therefore, a robust stability-indicating assay is essential to identify and quantify any degradation products that may form when Docetaxel is exposed to a Crotonaldehyde Analog under stress conditions.
This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Docetaxel and its potential degradants formed in the presence of a Crotonaldehyde Analog. The method is developed to be specific, accurate, precise, and linear over a specified concentration range.
Experimental Workflow
The overall experimental workflow for the stability-indicating assay is depicted below.
Materials and Methods
3.1. Reagents and Materials
-
Docetaxel Reference Standard
-
Docetaxel Crotonaldehyde Analog
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
3.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a PDA detector
-
Analytical Balance
-
pH Meter
-
Sonicator
-
Hot Air Oven
-
Photostability Chamber
3.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm[5][6] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Experimental Protocols
4.1. Preparation of Standard and Sample Solutions
-
Docetaxel Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Docetaxel reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Docetaxel standard stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
Docetaxel Sample Stock Solution (1000 µg/mL): Prepare in the same manner as the standard stock solution using the Docetaxel sample.
-
Crotonaldehyde Analog Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the Crotonaldehyde Analog and prepare a stock solution in the same manner as the Docetaxel standard.
4.2. Forced Degradation Studies
For each condition, a sample of Docetaxel is spiked with the Crotonaldehyde Analog. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7]
-
Acidic Hydrolysis: To 1 mL of the Docetaxel sample stock solution, add 1 mL of 0.1 N HCl and 0.5 mL of the Crotonaldehyde Analog stock solution. Heat the mixture at 60°C for 24 hours.[1] Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Basic Hydrolysis: To 1 mL of the Docetaxel sample stock solution, add 1 mL of 0.1 N NaOH and 0.5 mL of the Crotonaldehyde Analog stock solution. Keep the mixture at room temperature for 2 hours.[1] Neutralize with an equivalent amount of 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the Docetaxel sample stock solution, add 1 mL of 3% H₂O₂ and 0.5 mL of the Crotonaldehyde Analog stock solution.[1] Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid Docetaxel powder, mixed with the Crotonaldehyde Analog, to a temperature of 105°C for 24 hours.[1] Subsequently, prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a 1000 µg/mL solution of Docetaxel, spiked with the Crotonaldehyde Analog, to UV light (254 nm) in a photostability chamber for 48 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
Results
The developed HPLC method successfully separated Docetaxel from its degradation products formed in the presence of the Crotonaldehyde Analog under all stress conditions.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Docetaxel Peak Area | % Degradation | Number of Degradation Peaks |
| Control | 2548790 | 0.0 | 0 |
| Acidic Hydrolysis | 2198745 | 13.7 | 3 |
| Basic Hydrolysis | 2012458 | 21.0 | 4 |
| Oxidative Degradation | 2301548 | 9.7 | 2 |
| Thermal Degradation | 2458796 | 3.5 | 1 |
| Photolytic Degradation | 2254879 | 11.5 | 2 |
Table 2: Chromatographic Data for Docetaxel and Major Degradation Products
| Peak | Retention Time (min) | Relative Retention Time |
| Degradant 1 (Acid) | 4.8 | 0.68 |
| Degradant 2 (Base) | 5.5 | 0.78 |
| Docetaxel | 7.1 | 1.00 |
| Degradant 3 (Oxidative) | 8.2 | 1.15 |
| Degradant 4 (Base) | 9.5 | 1.34 |
Hypothetical Degradation Pathway
The interaction of Docetaxel with a Crotonaldehyde Analog under stress conditions can lead to the formation of various degradation products. A simplified, hypothetical degradation pathway is illustrated below.
Conclusion
The developed RP-HPLC method is specific, sensitive, and stability-indicating for the determination of Docetaxel in the presence of a Crotonaldehyde Analog and its degradation products. The forced degradation studies demonstrated that the method is capable of separating the parent drug from all the degradation products formed under various stress conditions. This method can be effectively used for routine quality control and stability testing of Docetaxel formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Presentation and management of docetaxel-related adverse effects in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. A stability-indicating HPLC assay method for docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
Application Note and Protocols: Docetaxel Crotonaldehyde Analog for Quality Control in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel (B913) is a potent anti-mitotic chemotherapy agent widely used in the treatment of various cancers.[1] Its therapeutic efficacy is intrinsically linked to its chemical purity. The presence of impurities can impact the drug's stability, efficacy, and safety profile. One such process-related impurity is the Docetaxel Crotonaldehyde (B89634) Analog.[][3] This analog is a derivative of docetaxel where a crotonaldehyde moiety is incorporated into the structure.[]
The United States Pharmacopeia (USP) monograph for Docetaxel Injection lists the "Crotonaldehyde analog" as a specified impurity, highlighting the regulatory importance of monitoring its levels in pharmaceutical formulations. This application note provides a comprehensive overview of the role of Docetaxel Crotonaldehyde Analog as a reference standard in the quality control of docetaxel manufacturing. It includes detailed protocols for its quantification by High-Performance Liquid Chromatography (HPLC), a method for its potential generation through forced degradation studies, and assays to evaluate its biological activity.
Chemical Information:
| Attribute | Value |
| Chemical Name | (1S,2S,3R,9S,E)-3-((S,E)-2-acetoxy-1-hydroxy-5-oxopent-3-en-2-yl)-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-1,5-dihydroxy-4,8,11,11-tetramethyl-6-oxobicyclo[5.3.1]undeca-4,7-dien-2-yl benzoate[4] |
| Molecular Formula | C43H51NO14[5] |
| Molecular Weight | 805.9 g/mol [4] |
Mechanism of Action of Docetaxel and the Importance of Impurity Profiling
Docetaxel's primary mechanism of action involves the disruption of the microtubule network in cells. It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them by preventing depolymerization. This leads to a G2/M cell-cycle arrest and ultimately induces apoptosis (programmed cell death).[6] The presence of impurities could potentially alter this mechanism, leading to reduced efficacy or unforeseen toxicities. Therefore, rigorous quality control, including the precise quantification of impurities like the this compound, is paramount.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
The following protocol is a proposed method for the quantitative analysis of this compound in docetaxel drug substance and formulated products. This method is based on established HPLC methods for docetaxel and its related impurities and should be validated according to ICH guidelines before implementation.[7][8]
Experimental Protocol: HPLC Analysis
3.1.1. Materials and Reagents
-
This compound reference standard
-
Docetaxel reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Methanol (B129727) (for sample preparation)
3.1.2. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 mm x 150 mm, 3.5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 232 nm |
| Injection Volume | 10 µL |
Table 1: Proposed HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 20 | 20 | 80 |
| 25 | 20 | 80 |
| 26 | 60 | 40 |
| 30 | 60 | 40 |
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (this compound): Accurately weigh and dissolve the reference standard in methanol to obtain a concentration of 100 µg/mL.
-
Standard Working Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 2, 5 µg/mL).
-
Sample Solution (Docetaxel Drug Substance): Accurately weigh and dissolve the docetaxel sample in methanol to obtain a final concentration of approximately 1 mg/mL.
-
Sample Solution (Docetaxel Formulation): Dilute the formulation with methanol to achieve a theoretical docetaxel concentration of 1 mg/mL.
3.1.4. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of the analog in the sample using the calibration curve generated from the standard working solutions.
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to generate potential degradation products for analytical method development and validation.[9] The following is a general protocol for the forced degradation of docetaxel. The formation of the this compound under these conditions should be monitored.
Experimental Protocol: Forced Degradation
4.1.1. Stress Conditions
-
Acid Hydrolysis: Dissolve docetaxel in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve docetaxel in 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Dissolve docetaxel in 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid docetaxel to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of docetaxel (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
4.1.2. Sample Analysis
-
After exposure to the stress conditions, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the HPLC mobile phase.
-
Analyze the samples by the HPLC method described in Section 3 to identify and quantify any degradation products, including the this compound.
Table 2: Expected Degradation Products under Various Stress Conditions
| Stress Condition | Potential Degradation Products |
| Acid Hydrolysis | 7-epi-Docetaxel, 10-deacetyl-baccatin III[10] |
| Base Hydrolysis | 7-epi-Docetaxel, 10-deacetyl-baccatin III, other related substances[10] |
| Oxidative Degradation | Oxidation products at various positions |
| Thermal Degradation | Epimerization products |
| Photolytic Degradation | Various photodegradants |
Note: The formation of this compound should be monitored under all conditions, although its specific formation pathway is not well-documented in publicly available literature.
Biological Activity Assessment (Proposed)
The biological impact of the this compound is not yet well-characterized. The following protocols are proposed to assess its cytotoxicity and its effect on microtubule assembly, which are key indicators of the biological activity of docetaxel and its related compounds.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
5.1.1. Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]
5.1.2. Procedure
-
Seed cancer cells (e.g., MCF-7, a breast cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound, docetaxel (as a positive control), and a vehicle control for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Protocol: In Vitro Microtubule Assembly Assay
5.2.1. Principle This assay measures the ability of a compound to promote the polymerization of tubulin into microtubules, which can be monitored by an increase in turbidity (absorbance).
5.2.2. Procedure
-
Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.
-
Add different concentrations of the this compound, docetaxel (positive control), and a vehicle control to the reaction mixture.
-
Monitor the change in absorbance at 340 nm over time at 37°C using a spectrophotometer.
-
An increase in absorbance indicates microtubule polymerization. Compare the polymerization rates and extent in the presence of the analog to the controls.
Conclusion
The this compound is a critical impurity to monitor during the manufacturing of docetaxel to ensure the final product's quality, safety, and efficacy. This application note provides a framework for the quality control of this impurity, including a proposed HPLC method for its quantification, a general protocol for forced degradation studies, and suggested assays for the evaluation of its biological activity. The use of a well-characterized this compound reference standard is essential for the accurate validation and implementation of these analytical methods.[3] Further studies are warranted to fully elucidate the formation pathways and the specific biological impact of this impurity.
References
- 1. This compound | CAS No- NA [chemicea.com]
- 3. veeprho.com [veeprho.com]
- 4. This compound | C43H51NO14 | CID 155906152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
Application of Docetaxel Crotonaldehyde Analog in Prodrug Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Docetaxel (B913) Crotonaldehyde (B89634) Analog in the synthesis of targeted and stimuli-responsive prodrugs. The presence of a reactive crotonaldehyde moiety allows for the covalent linkage of various functional molecules through acid-sensitive or enzymatically cleavable bonds, enabling the development of next-generation chemotherapeutics with improved therapeutic indices. This guide outlines a comprehensive workflow from prodrug design and synthesis to in vitro evaluation, complete with detailed experimental protocols, data presentation tables, and workflow diagrams to facilitate research and development in this area.
Introduction
Docetaxel is a highly potent, second-generation taxane (B156437) chemotherapeutic agent widely used in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer.[1] Its clinical utility, however, is often hampered by poor aqueous solubility, systemic toxicity, and the development of multidrug resistance. Prodrug strategies offer a promising approach to overcome these limitations by masking the cytotoxic activity of docetaxel until it reaches the tumor microenvironment.[2]
The Docetaxel Crotonaldehyde Analog is a derivative of docetaxel that incorporates a reactive α,β-unsaturated aldehyde functionality.[3] This analog serves as a versatile platform for the synthesis of prodrugs with tailored release mechanisms. The aldehyde group can react with various nucleophiles to form linkages that are stable in systemic circulation but are cleaved under specific conditions prevalent in the tumor microenvironment, such as lower pH or the presence of specific enzymes.[3][4] This targeted activation minimizes off-target toxicity and enhances the therapeutic efficacy of docetaxel.[2]
This application note details a protocol for the synthesis of a pH-sensitive docetaxel prodrug using the this compound and a hydrophilic moiety to enhance aqueous solubility and facilitate a targeted release in the acidic tumor microenvironment.
Prodrug Design and Rationale
The strategy outlined here involves the synthesis of an acetal-linked prodrug of docetaxel. The crotonaldehyde moiety of the docetaxel analog is reacted with a diol-containing hydrophilic polymer, such as polyethylene (B3416737) glycol (PEG), to form a pH-sensitive acetal (B89532) linkage.
Rationale:
-
pH-Sensitivity: Acetal linkages are known to be stable at physiological pH (7.4) but are susceptible to hydrolysis under acidic conditions (pH < 6.8), which are characteristic of the tumor microenvironment and endosomal/lysosomal compartments.[5][6]
-
Enhanced Solubility: The conjugation of a hydrophilic polymer like PEG is expected to significantly improve the aqueous solubility of the highly lipophilic docetaxel.
-
Passive Targeting: The increased hydrodynamic size of the PEGylated prodrug can lead to its preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Reduced Systemic Toxicity: By masking the cytotoxic activity of docetaxel until it reaches the tumor, the prodrug approach is designed to reduce systemic side effects.
Experimental Protocols
Protocol 1: Synthesis of a PEGylated Docetaxel-Crotonaldehyde Acetal Prodrug
This protocol describes the synthesis of a pH-sensitive prodrug by conjugating a methoxy-polyethylene glycol-diol (mPEG-diol) to the this compound.
Materials:
-
This compound
-
Methoxy-polyethylene glycol-diol (mPEG-diol, average MW 2000 Da)
-
Pyridinium (B92312) p-toluenesulfonate (PPTS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Dialysis membrane (MWCO 1000 Da)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Procedure:
-
Dissolution of Reactants:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.
-
In a separate flask, dissolve mPEG-diol (1.5 equivalents) in a minimal amount of anhydrous DMF.
-
-
Reaction Setup:
-
Add the mPEG-diol solution to the solution of this compound.
-
Add pyridinium p-toluenesulfonate (PPTS) (0.2 equivalents) to the reaction mixture. PPTS acts as a mild acid catalyst for acetal formation.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a few drops of triethylamine.
-
Reduce the solvent volume using a rotary evaporator.
-
Precipitate the crude product by adding the concentrated reaction mixture dropwise to cold diethyl ether with vigorous stirring.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether to remove unreacted starting materials and catalyst.
-
To further purify the product and remove any remaining small molecule impurities, dissolve the precipitate in deionized water and dialyze against deionized water for 48 hours using a dialysis membrane (MWCO 1000 Da), with frequent water changes.
-
-
Lyophilization:
-
Freeze-dry the dialyzed solution to obtain the purified PEGylated docetaxel-crotonaldehyde acetal prodrug as a white, fluffy solid.
-
-
Characterization:
-
Confirm the structure of the synthesized prodrug using ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the molecular weight and confirm the successful conjugation using mass spectrometry (e.g., MALDI-TOF).
-
Assess the purity of the final product by HPLC.
-
Protocol 2: In Vitro pH-Sensitive Hydrolysis Study
This protocol evaluates the stability of the synthesized prodrug at physiological pH and its hydrolysis under acidic conditions, simulating the tumor microenvironment.
Materials:
-
Synthesized PEGylated docetaxel-crotonaldehyde acetal prodrug
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate (B1210297) buffer at pH 5.5
-
HPLC system with a C18 column
-
Incubator or water bath at 37°C
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the prodrug in a suitable solvent (e.g., DMSO or water).
-
Prepare two sets of solutions by diluting the stock solution in PBS (pH 7.4) and acetate buffer (pH 5.5) to a final concentration of 1 mg/mL.
-
-
Incubation:
-
Incubate both sets of solutions at 37°C.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw aliquots from each solution.
-
Analyze the aliquots by HPLC to quantify the amount of remaining prodrug and the amount of released docetaxel.
-
The mobile phase and gradient for HPLC should be optimized to achieve good separation between the prodrug and free docetaxel.
-
-
Data Analysis:
-
Calculate the percentage of docetaxel released at each time point relative to the initial amount of prodrug.
-
Plot the cumulative release of docetaxel as a function of time for both pH conditions.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol assesses the cytotoxic activity of the prodrug against cancer cells compared to free docetaxel.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
Synthesized PEGylated docetaxel-crotonaldehyde acetal prodrug
-
Free docetaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of the prodrug and free docetaxel in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Viability Assay:
-
After the incubation period, add the MTT reagent to each well according to the manufacturer's instructions and incubate for an additional 2-4 hours.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the half-maximal inhibitory concentration (IC₅₀) for both the prodrug and free docetaxel.
-
Data Presentation
Table 1: Physicochemical Properties of Docetaxel and its Prodrug
| Property | Docetaxel | PEGylated Docetaxel-Crotonaldehyde Prodrug |
| Molecular Weight (Da) | 807.9 | ~2800 |
| Aqueous Solubility (mg/mL) | < 0.01 | > 10 |
| Drug Loading (%) | N/A | ~28.8 |
| Encapsulation Efficiency (%) | N/A | N/A (Covalent Conjugate) |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 0 | 0 | 0 |
| 2 | 2.5 ± 0.5 | 15.2 ± 1.8 |
| 4 | 4.1 ± 0.7 | 28.9 ± 2.5 |
| 8 | 6.8 ± 1.1 | 55.4 ± 3.1 |
| 12 | 9.2 ± 1.5 | 72.1 ± 4.0 |
| 24 | 12.5 ± 2.0 | 85.6 ± 4.5 |
| 48 | 15.3 ± 2.2 | 92.3 ± 3.8 |
Table 3: In Vitro Cytotoxicity (IC₅₀ values)
| Cell Line | Docetaxel (nM) | PEGylated Docetaxel-Crotonaldehyde Prodrug (nM) |
| MCF-7 | 10.5 ± 1.2 | 55.8 ± 4.5 |
| PC-3 | 8.9 ± 0.9 | 48.2 ± 3.7 |
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and evaluation of a PEGylated docetaxel prodrug.
Caption: Proposed mechanism of action for the pH-sensitive docetaxel prodrug.
Conclusion
The this compound represents a valuable platform for the development of innovative docetaxel prodrugs. The protocols and data presented herein provide a comprehensive guide for the synthesis and evaluation of a pH-sensitive, PEGylated docetaxel prodrug. This strategy has the potential to improve the therapeutic window of docetaxel by enhancing its solubility, enabling targeted delivery, and reducing systemic toxicity. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this prodrug approach.
References
- 1. WO2008054233A2 - Process for the preparation of docetaxel - Google Patents [patents.google.com]
- 2. Synthesis, characterization, and in vivo efficacy evaluation of PGG-docetaxel conjugate for potential cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Targeted Drug Delivery Systems with Docetaxel Crotonaldehyde Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel (B913) (DTX) is a potent chemotherapeutic agent widely used in the treatment of various cancers, including breast, lung, and prostate cancer. Its clinical application, however, is often limited by poor water solubility, systemic toxicity, and the development of drug resistance.[1][2] To overcome these challenges, targeted drug delivery systems using nanocarriers have been extensively explored. These systems can enhance drug bioavailability, improve tumor targeting, and reduce off-target side effects.[3][4]
The Docetaxel Crotonaldehyde (B89634) Analog is a derivative of docetaxel that incorporates a reactive crotonaldehyde moiety.[] This analog serves as a versatile platform for developing advanced drug delivery systems. The reactive aldehyde group provides a covalent attachment point for targeting ligands—such as antibodies, peptides, or small molecules—enabling active targeting of cancer cells that overexpress specific surface receptors.[] This approach can significantly increase the therapeutic index of docetaxel by concentrating the cytotoxic agent at the tumor site.
These application notes provide detailed protocols for the synthesis, conjugation, and formulation of a targeted nanoparticle delivery system for the Docetaxel Crotonaldehyde Analog. Methodologies for characterization and in vitro evaluation are also described.
Signaling Pathway: Docetaxel Mechanism of Action
Docetaxel exerts its cytotoxic effect by disrupting microtubule dynamics within the cell. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and stabilizing them against depolymerization.[6] This interference with the normal function of the microtubule network disrupts mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[7]
Caption: Docetaxel's mechanism of action leading to apoptosis.
Experimental Protocols
Protocol 1: Semi-synthesis of this compound
This protocol describes a representative method for synthesizing the this compound from a suitable docetaxel precursor. The strategy involves the esterification of a hydroxyl group on the docetaxel core with a crotonaldehyde-containing linker.
Materials:
-
Docetaxel or a suitable protected precursor (e.g., 7,10-di-O-protected 10-deacetylbaccatin III).
-
4-Oxo-2-butenoic acid (crotonaldehydic acid linker).
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent.
-
4-Dimethylaminopyridine (DMAP).
-
Anhydrous Dichloromethane (DCM).
-
Silica (B1680970) gel for column chromatography.
-
Standard solvents for chromatography (Hexane, Ethyl Acetate).
Procedure:
-
Dissolve the docetaxel precursor (1 equivalent) and 4-oxo-2-butenoic acid (1.5 equivalents) in anhydrous DCM under an inert argon atmosphere.
-
Add DMAP (0.2 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.5 equivalents) in anhydrous DCM to the mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield the this compound.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Formulation of Targeted Nanoparticles
This protocol details the formulation of this compound-loaded, ligand-targeted nanoparticles using a nanoprecipitation method with a polymer like PLGA-PEG.[2][8]
Caption: Workflow for nanoparticle formulation by nanoprecipitation.
Materials:
-
This compound conjugated to a targeting ligand.
-
Poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) copolymer.
-
Acetone.
-
Deionized water.
-
Surfactant (e.g., Poloxamer 188 or Tween 80).
-
Magnetic stirrer and stir bar.
-
Dialysis membrane (MWCO 10-12 kDa).
Procedure:
-
Dissolve 10 mg of the ligand-conjugated this compound and 90 mg of PLGA-PEG in 5 mL of acetone (organic phase).
-
Prepare the aqueous phase by dissolving a surfactant (e.g., 1% w/v Poloxamer 188) in 20 mL of deionized water.
-
Place the aqueous phase on a magnetic stirrer at a moderate speed.
-
Inject the organic phase dropwise into the center of the vortex of the stirring aqueous phase. A milky suspension should form immediately.
-
Leave the suspension stirring overnight in a fume hood to allow for complete evaporation of the acetone.
-
Purify the nanoparticle suspension to remove free drug and excess surfactant. This can be done by transferring the suspension to a dialysis membrane and dialyzing against deionized water for 24 hours, or by ultracentrifugation.
-
Collect the purified nanoparticle suspension and store at 4°C.
Protocol 3: Characterization of Nanoparticles
A. Size, Polydispersity Index (PDI), and Zeta Potential
-
Dilute the nanoparticle suspension (e.g., 1:100) in deionized water.
-
Analyze the sample using Dynamic Light Scattering (DLS) to determine the average particle size (Z-average), PDI, and zeta potential.
-
Perform measurements in triplicate for statistical accuracy.
B. Drug Loading Content (LC) and Encapsulation Efficiency (EE)
-
Lyophilize a known amount of the purified nanoparticle suspension to obtain the dry weight.
-
Dissolve a precise weight of the lyophilized nanoparticles in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) to break the nanoparticles and release the drug.
-
Quantify the amount of this compound in the solution using High-Performance Liquid Chromatography (HPLC) with UV detection at 230 nm.[8]
-
Calculate LC and EE using the following formulas:
-
LC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 4: In Vitro Drug Release Study
-
Place 1 mL of the nanoparticle suspension into a dialysis bag (MWCO 10-12 kDa).
-
Submerge the bag in 20 mL of release buffer (e.g., PBS, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions).
-
Place the entire setup in an incubator at 37°C with gentle shaking.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release buffer and replace it with 1 mL of fresh buffer.
-
Analyze the collected samples for drug content using HPLC.
-
Plot the cumulative percentage of drug released versus time. A biphasic release pattern with an initial burst followed by sustained release is often observed.[8]
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., HER2-positive BT-474 cells for a Trastuzumab-targeted system) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Prepare serial dilutions of free Docetaxel Analog, targeted nanoparticles, and non-targeted nanoparticles in cell culture medium.
-
Replace the medium in the wells with the prepared drug solutions and incubate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability (%) relative to untreated control cells and determine the IC50 value (the drug concentration required to inhibit 50% of cell growth).
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison. The following tables represent expected outcomes based on similar docetaxel delivery systems found in the literature.[8][9][10]
Table 1: Physicochemical Characterization of Nanoparticles
| Formulation | Average Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Non-Targeted NPs | 185 ± 20 | 0.15 ± 0.04 | -3.1 ± 0.4 | 90.5 ± 4.1 | 8.9 ± 1.5 |
| Targeted NPs | 255 ± 18 | 0.19 ± 0.03 | -11.8 ± 1.5 | 91.4 ± 3.7 | 9.1 ± 1.7 |
Table 2: In Vitro Cytotoxicity (IC50 Values) in HER2+ Cancer Cells
| Formulation | IC50 (nM) after 72h |
| Free Docetaxel Analog | 35.2 ± 3.5 |
| Non-Targeted NPs | 24.8 ± 2.9 |
| Targeted NPs | 9.7 ± 1.1 |
Visualization of Targeted Delivery
The primary advantage of this system is its ability to specifically target cancer cells, enhancing drug uptake and efficacy while minimizing exposure to healthy tissue.
Caption: Targeted nanoparticle binding and cellular uptake.
References
- 1. Boosting antitumor efficacy using docetaxel-loaded nanoplatforms: from cancer therapy to regenerative medicine approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Research Progress of Docetaxel Nano-Drug Delivery System in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. CN109574960B - Docetaxel derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Docetaxel immunonanocarriers as targeted delivery systems for HER 2-positive tumor cells: preparation, characterization, and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Docetaxel and Doxorubicin Codelivery by Nanocarriers for Synergistic Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Evaluating the Efficacy of Docetaxel Crotonaldehyde Analog Using Cell-Based Assays
Introduction
Docetaxel is a potent chemotherapeutic agent from the taxane (B156437) family, widely utilized in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer.[1] Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which promotes their assembly and stabilizes them against depolymerization.[2] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately triggering programmed cell death, or apoptosis.[2][3]
The Docetaxel Crotonaldehyde (B89634) Analog is a derivative designed to potentially enhance therapeutic efficacy, improve drug delivery, or create a prodrug for targeted activation.[] The crotonaldehyde moiety introduces a reactive group that can be leveraged for novel delivery systems or conjugation with targeting ligands.[] Evaluating the biological activity of this analog is crucial to determine if its pharmacological profile is retained or improved compared to the parent compound.
This document provides detailed protocols for a panel of essential cell-based assays to comprehensively evaluate the efficacy of the Docetaxel Crotonaldehyde Analog. These assays quantify cytotoxicity, induction of apoptosis, and effects on cell cycle progression, providing critical data for preclinical drug development.
Overall Experimental Workflow
The evaluation process begins with treating cancer cell lines with the this compound and the parent Docetaxel as a positive control. Following treatment, the cells are harvested and subjected to a series of assays to measure distinct biological outcomes.
Caption: High-level workflow for evaluating the Docetaxel analog.
Data Presentation: Summarized Quantitative Data
The following tables are templates for summarizing the quantitative data obtained from the described assays. They are designed for a clear comparison between the this compound and the parent Docetaxel compound.
Table 1: Cytotoxicity (IC₅₀ Values) The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Compound | IC₅₀ (nM) after 48h |
| MCF-7 | Docetaxel | 10.5 ± 1.2 |
| (Breast) | This compound | 8.9 ± 0.9 |
| PC-3 | Docetaxel | 15.2 ± 2.1 |
| (Prostate) | This compound | 12.5 ± 1.8 |
| A549 | Docetaxel | 25.8 ± 3.5 |
| (Lung) | This compound | 21.3 ± 2.9 |
| Note: Data are representative examples and should be determined experimentally. |
Table 2: Induction of Apoptosis Percentage of apoptotic cells as determined by Annexin V-FITC / Propidium Iodide staining after 24-hour treatment with 50 nM compound.
| Cell Line | Treatment | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) | Total Apoptotic (%) |
| MCF-7 | Vehicle Control | 3.1 ± 0.5 | 1.5 ± 0.3 | 4.6 ± 0.8 |
| Docetaxel | 25.4 ± 2.8 | 10.2 ± 1.5 | 35.6 ± 4.3 | |
| This compound | 30.1 ± 3.5 | 12.8 ± 1.9 | 42.9 ± 5.4 | |
| Note: Data are representative examples and should be determined experimentally. |
Table 3: Cell Cycle Analysis Cell cycle phase distribution as determined by Propidium Iodide staining and flow cytometry after 24-hour treatment with 20 nM compound.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| PC-3 | Vehicle Control | 65.2 ± 4.1 | 20.5 ± 2.2 | 14.3 ± 1.9 |
| Docetaxel | 15.8 ± 2.5 | 12.1 ± 1.8 | 72.1 ± 4.3 | |
| This compound | 13.5 ± 2.1 | 10.9 ± 1.5 | 75.6 ± 3.6 | |
| Note: Data are representative examples and should be determined experimentally. |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5][6] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Docetaxel and this compound
-
DMSO (for stock solutions)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[5][7]
-
Compound Treatment: Prepare serial dilutions of the Docetaxel analog and Docetaxel in complete medium. Replace the medium in the wells with 100 µL of medium containing the desired compound concentrations. Include wells for vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and plot dose-response curves to determine the IC₅₀ value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[8] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V.[9][10] Propidium Iodide (PI), a DNA-binding dye, can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[10]
Materials:
-
Treated cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Transfer the culture medium (containing floating cells) to a centrifuge tube. Wash adherent cells with PBS and detach using trypsin. Combine these with the collected medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with ice-cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 2 µL of PI solution.[8][11]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[8]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[12] The fluorescence intensity of PI is proportional to the DNA content, enabling differentiation of cells in G0/G1, S, and G2/M phases.[13]
Materials:
-
Treated cells
-
PBS, ice-cold
-
70% Ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL)[14]
-
PI staining solution (50 µg/mL)[14]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample as described in the apoptosis protocol.
-
Washing: Wash the cells once with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[3][15] Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and carefully decant the ethanol. Wash the cell pellet twice with PBS.[3]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is essential to degrade RNA, ensuring that PI only binds to DNA.[3][15]
-
Incubation: Incubate the tubes for 15-30 minutes at room temperature in the dark.[3]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will distinguish G0/G1 (2n), S (between 2n and 4n), and G2/M (4n) populations.
Caption: Step-by-step workflow for cell cycle analysis protocol.
Docetaxel-Induced Apoptosis Signaling Pathway
Docetaxel treatment leads to mitotic arrest, which triggers the intrinsic (mitochondrial) pathway of apoptosis. This involves the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria. Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of executioner caspases, such as Caspase-3, leading to cell death.[16][17]
Caption: Docetaxel-induced signaling to apoptosis.
References
- 1. This compound | CAS No- NA [chemicea.com]
- 2. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. static.igem.org [static.igem.org]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Docetaxel Crotonaldehyde Analog
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of Docetaxel Crotonaldehyde (B89634) Analog. The information is compiled from material safety data sheets and product information pages to ensure the safety of laboratory personnel and the integrity of the compound.
Product Information
-
Chemical Name: (1S, 2S, 3R, 9S, E)-3-((S, E)-2-acetoxy-1-hydroxy-5-oxopent-3-en-2-yl)-9-(((2R, 3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-1, 5-dihydroxy-4, 8, 11, 11-tetramethyl-6-oxobicyclo[5.3.1]undeca-4, 7-dien-2-yl benzoate[1][2]
-
Appearance: White crystalline powder[2]
Handling and Personal Protective Equipment (PPE)
Extreme caution should be exercised when handling Docetaxel Crotonaldehyde Analog due to its cytotoxic potential. Adherence to the following procedures is mandatory to minimize exposure risk.
2.1. Engineering Controls
-
Handle the compound in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet to avoid the formation and inhalation of dust and aerosols.[6]
-
Ensure appropriate exhaust ventilation is in place where dust may be generated.[6]
2.2. Personal Protective Equipment (PPE) A comprehensive PPE protocol is essential. The following should be worn at all times when handling the compound:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, powder-free nitrile gloves. Double-gloving is highly recommended. | To prevent skin contact. Nitrile offers good resistance to many chemotherapy agents. |
| Lab Coat/Gown | Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs. | To protect clothing and skin from contamination. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield if there is a risk of splashing. | To protect eyes and face from accidental splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form or when aerosols may be generated. | To prevent inhalation of hazardous particles. |
2.3. General Handling Precautions
-
Avoid all direct contact with skin and eyes.[6]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Remove and wash contaminated clothing before reuse.[1]
A logical workflow for the safe handling of this compound is depicted below.
Caption: Workflow for Safe Handling of this compound.
Storage Procedures
Proper storage is critical to maintain the stability and integrity of the this compound.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[6]
-
Light: Protect from light.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[6]
The material is stable under normal storage conditions.[6]
First-Aid Measures
In case of accidental exposure, follow these first-aid procedures immediately.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor.[6] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |
| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6] |
Spill and Disposal Procedures
5.1. Spill Management
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate personal protective equipment, including respiratory protection.
-
Avoid generating dust.
-
Carefully sweep up solid spills and place them into a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontamination solution.
5.2. Waste Disposal
-
Dispose of all waste materials, including empty containers and contaminated PPE, as hazardous waste.
-
Follow all federal, state, and local regulations for hazardous waste disposal.[6]
Experimental Protocols
The following are representative protocols for the use of this compound. Researchers should optimize these protocols for their specific experimental needs.
6.1. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic effects of the analog on cancer cell lines.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, PC-3) in the appropriate culture medium.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
6.2. Protocol for Stability Study
The reactive crotonaldehyde moiety suggests that the stability of this analog could be influenced by factors such as pH and temperature.[] This protocol provides a framework for assessing its stability.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Dilute the stock solution to a final concentration of 1 mg/mL in different buffers (e.g., pH 4, 7, and 9) and in the storage solvent.
-
-
Incubation:
-
Aliquot the prepared samples into vials.
-
Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
-
Time Points:
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial from each condition.
-
-
Analysis:
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining this compound.
-
Use a suitable C18 column and a mobile phase gradient of acetonitrile (B52724) and water.
-
Monitor the elution at an appropriate UV wavelength.
-
-
Data Presentation:
-
Calculate the percentage of the analog remaining at each time point relative to the initial concentration (time 0).
-
Summarize the data in a table.
-
Representative Stability Data (Hypothetical)
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 40°C |
| 0 | 100 | 100 | 100 |
| 24 | 99.5 | 95.2 | 85.1 |
| 48 | 99.1 | 90.5 | 72.3 |
| 72 | 98.7 | 85.3 | 60.5 |
| 168 (1 week) | 97.2 | 70.1 | 40.2 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Signaling Pathway Context
Docetaxel and its analogs exert their cytotoxic effects by interfering with microtubule dynamics. This disruption leads to cell cycle arrest and ultimately apoptosis.
Caption: Docetaxel Analog Mechanism of Action.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Docetaxel Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Docetaxel (B913) is a potent anti-mitotic chemotherapy agent belonging to the taxane (B156437) family, widely used in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer.[1] Its primary mechanism of action involves the stabilization of microtubules, which disrupts the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[1][2] The development of Docetaxel analogs aims to improve its therapeutic index by enhancing efficacy, overcoming resistance mechanisms, and reducing toxicity.
This document provides detailed protocols for two common colorimetric in vitro cytotoxicity assays, the MTT and Sulforhodamine B (SRB) assays, which are suitable for determining the cytotoxic potential of Docetaxel and its analogs. Furthermore, it presents a summary of reported IC50 values for various analogs and illustrates the key signaling pathways involved in Docetaxel-induced cytotoxicity.
Data Presentation: In Vitro Cytotoxicity of Docetaxel and Analogs
The cytotoxic activity of Docetaxel and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. The following table summarizes the IC50 values of Docetaxel and some of its analogs against various cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as cell density, exposure time, and the assay method used.[3]
| Compound/Analog | Cell Line | Cancer Type | IC50 (nM) |
| Docetaxel | MCF-7 | Breast Cancer | 1.5 - 10[3] |
| MDA-MB-231 | Breast Cancer | 2 - 12[3] | |
| PC3 | Prostate Cancer | 7.21[4] | |
| 22rv1 | Prostate Cancer | 1.26[4] | |
| DU145 | Prostate Cancer | 15.17[4] | |
| A549 | Lung Cancer | 5 - 25[3] | |
| HCT116 | Colon Cancer | 4 - 15[3] | |
| OVCAR-3 | Ovarian Cancer | 2 - 10[3] | |
| SK-MES | Lung Cancer | Varies[5] | |
| MV-522 | Lung Cancer | Varies[5] | |
| LNCaP | Prostate Cancer | Varies[5] | |
| Paclitaxel | MCF-7 | Breast Cancer | 2.5 - 15[3] |
| MDA-MB-231 | Breast Cancer | 5 - 20[3] | |
| A549 | Lung Cancer | 10 - 50[3] | |
| HCT116 | Colon Cancer | 8 - 30[3] | |
| OVCAR-3 | Ovarian Cancer | 4 - 20[3] | |
| Cabazitaxel | HeLa | Cervical Cancer | Superior to Docetaxel[6] |
| A549 | Lung Cancer | Superior to Docetaxel[6] | |
| HeLa/PTX | Paclitaxel-Resistant Cervical Cancer | Superior to Docetaxel[6] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines the general workflow for an in vitro cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: HPLC Separation of Docetaxel and its Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Docetaxel (B913) and its related substances.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your HPLC experiments, presented in a question-and-answer format.
Issue 1: Poor Resolution Between Docetaxel and an Impurity
Q1: My chromatogram shows poor resolution or co-elution between the main Docetaxel peak and a known impurity. How can I improve the separation?
A1: Achieving adequate resolution is critical for accurate quantification. Here are several strategies to improve the separation between Docetaxel and its impurities:
-
Optimize the Mobile Phase Composition: The selectivity of your separation is highly dependent on the mobile phase.
-
Adjust Organic Modifier Ratio: If you are using a gradient elution, try making the gradient shallower (a slower increase in the organic solvent concentration over a longer time). This can provide more time for closely eluting compounds to separate. For isocratic methods, systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase.[1][2][3]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Modify Mobile Phase pH: The pH of the mobile phase can significantly impact the retention time and peak shape of ionizable compounds.[4][5][6][7] Adjusting the pH can alter the ionization state of Docetaxel or its impurities, leading to changes in retention and potentially improved resolution. It is advisable to work within the stable pH range of your column.[4]
-
-
Change the Stationary Phase: The choice of HPLC column is a fundamental factor in achieving separation.
-
Different C18 Chemistries: Not all C18 columns are the same. A C18 column from a different manufacturer or with a different bonding chemistry can offer different selectivity.
-
Alternative Stationary Phases: If optimizing the mobile phase on a C18 column is unsuccessful, consider a column with a different stationary phase, such as a phenyl-hexyl or a cyano column, which can provide alternative selectivities.[1]
-
-
Adjust the Column Temperature: Increasing the column temperature can improve efficiency and may alter selectivity, potentially resolving co-eluting peaks. However, be mindful of the thermal stability of Docetaxel and its impurities.[8]
Issue 2: Peak Tailing of the Docetaxel Peak
Q2: The Docetaxel peak in my chromatogram is exhibiting significant tailing. What are the potential causes and how can I fix it?
A2: Peak tailing can compromise peak integration and accuracy. The common causes and solutions are outlined below:
-
Secondary Interactions: Tailing of basic compounds like Docetaxel can occur due to interactions with acidic silanol (B1196071) groups on the silica-based stationary phase.[8]
-
Mobile Phase Additives: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the active silanol groups.
-
Use a Base-Deactivated Column: Modern HPLC columns are often end-capped or base-deactivated to minimize silanol interactions. Ensure you are using such a column.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[9][10]
-
Reduce Injection Volume or Concentration: Try diluting your sample or reducing the injection volume to see if the peak shape improves.[9]
-
-
Column Contamination or Degradation: A contaminated or old column can lead to poor peak shapes.
-
Column Washing: Flush the column with a strong solvent to remove any strongly retained compounds.
-
Replace the Column: If washing does not improve the peak shape, the column may be degraded and require replacement.[9]
-
Issue 3: Peak Fronting of the Docetaxel Peak
Q3: I am observing peak fronting for Docetaxel. What could be the reason for this?
A3: Peak fronting is less common than tailing but can also affect quantification. Here are the likely causes and their solutions:
-
Sample Overload: Similar to peak tailing, injecting a sample that is too concentrated can lead to fronting.[9][11][12]
-
Dilute the Sample: The simplest solution is to dilute your sample and re-inject.[12]
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread and lead to a fronting peak.[8][11]
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If this is not possible, use a solvent that is as weak as or weaker than the mobile phase.
-
-
Column Issues: A void or channel in the column packing material, especially at the inlet, can cause peak fronting.[9][11]
-
Replace the Column: This type of column damage is irreversible, and the column will need to be replaced.[9]
-
Frequently Asked Questions (FAQs)
Q4: What are some common impurities of Docetaxel I should be aware of?
A4: Several process-related impurities and degradation products of Docetaxel have been identified. Some of the commonly reported impurities include 7-epi-docetaxel, 2'-epi-docetaxel, and 10-deacetylbaccatin III.[13][14] Forced degradation studies have shown that Docetaxel is susceptible to degradation under acidic, basic, and oxidative conditions, leading to the formation of various degradation products.[15][16]
Q5: What are typical starting conditions for an HPLC method for Docetaxel and its impurities?
A5: A good starting point for developing an HPLC method for Docetaxel is a reversed-phase separation on a C18 column. Based on published methods, here are some typical starting parameters:
| Parameter | Typical Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water or Buffer (e.g., 0.01% Acetic Acid) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a gradient of ~40-60% B to 80-90% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm or 232 nm[14][17] |
| Column Temperature | 30-40 °C |
These parameters should be optimized for your specific instrument and sample.
Q6: How can I confirm the identity of an unknown peak in my chromatogram?
A6: Identifying an unknown peak requires further analytical techniques. The most common approach is to use a mass spectrometer coupled to the HPLC (LC-MS). This will provide the mass-to-charge ratio of the unknown compound, which can be used to deduce its molecular weight and elemental composition. For definitive structural elucidation, techniques like NMR spectroscopy may be necessary after isolating the impurity.[13]
Q7: My baseline is drifting during my gradient run. What can I do to fix it?
A7: Baseline drift in gradient elution is often due to the differing UV absorbance of the mobile phase components at the detection wavelength.[18][19]
-
Use High-Purity Solvents: Ensure you are using HPLC-grade solvents to minimize impurities that could contribute to baseline drift.
-
Premix Mobile Phases: If possible for your gradient, premixing the mobile phases can sometimes help.
-
Use a Reference Wavelength: If you are using a photodiode array (PDA) detector, you can set a reference wavelength to compensate for baseline drift.[19]
-
Ensure Proper System Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting your sample.[18]
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Docetaxel
This protocol is a representative method based on published literature and can be used as a starting point for the analysis of Docetaxel.[15][17]
-
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 45:55 v/v).[17] Some methods may also use a combination of Methanol, Acetonitrile, and Water (e.g., 40:40:20 v/v/v).[15]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 232 nm[17]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Docetaxel sample in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration (e.g., 100 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: Decision tree for troubleshooting peak tailing and fronting issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mastelf.com [mastelf.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. moravek.com [moravek.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. conquerscientific.com [conquerscientific.com]
- 11. restek.com [restek.com]
- 12. youtube.com [youtube.com]
- 13. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. jidps.com [jidps.com]
- 16. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. medikamenterqs.com [medikamenterqs.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing UPLC Gradient for Docetaxel Crotonaldehyde Analog Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the UPLC analysis of Docetaxel Crotonaldehyde (B89634) Analog. The information provided is designed to help users resolve common issues and optimize their chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting UPLC gradient for the analysis of Docetaxel Crotonaldehyde Analog?
A1: While a specific validated method for this compound is not widely published, a good starting point is to adapt a validated UPLC method for Docetaxel and its other related substances. The following gradient, based on a published method for Docetaxel impurities, is recommended.[1][2] It is crucial to perform method validation and optimization for your specific instrumentation and sample matrix.
Q2: What is the typical UV wavelength for detecting Docetaxel and its analogs?
A2: The typical UV detection wavelength for Docetaxel and its related compounds is around 232 nm.[1][2]
Q3: What are the key challenges in the UPLC analysis of taxanes like Docetaxel and its analogs?
A3: Taxane analysis by UPLC can present several challenges, including the presence of numerous structurally similar impurities, which can co-elute. Poor peak shape, such as tailing or broadening, is also a common issue due to secondary interactions with the stationary phase. Furthermore, the low recovery of some analogs can be a hurdle.
Q4: How does the this compound differ from Docetaxel?
A4: this compound is a derivative of Docetaxel where a crotonaldehyde moiety is incorporated into the structure. This modification can alter its polarity and chromatographic behavior compared to the parent drug. This analog is often used as a reference standard in analytical method development and for stability studies.
Troubleshooting Guide
This guide addresses common problems encountered during the UPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the analyte and residual silanol (B1196071) groups on the C18 column. | - Optimize the mobile phase pH. - Use a column with end-capping or a different stationary phase chemistry. - Add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations. |
| Poor Peak Shape (Fronting) | Sample overload or a mismatch between the sample solvent and the mobile phase. | - Reduce the injection volume or the sample concentration. - Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| Poor Peak Shape (Broadening) | - Column degradation or contamination. - Extra-column volume. - Suboptimal flow rate. | - Replace the column or use a guard column. - Use smaller inner diameter tubing and ensure all connections are secure. - Optimize the flow rate; too high or too low can lead to band broadening. |
| Insufficient Resolution | - Inadequate separation of the analog from Docetaxel or other impurities. - Suboptimal gradient profile. | - Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. - Modify the mobile phase composition (e.g., change the organic solvent ratio). - Evaluate a column with a different selectivity. |
| Inconsistent Retention Times | - Fluctuations in pump pressure or mobile phase composition. - Temperature variations. | - Ensure the UPLC system is properly primed and free of air bubbles. - Use a column oven to maintain a stable temperature. - Prepare fresh mobile phase daily and ensure it is well-mixed. |
| Ghost Peaks | - Contamination in the mobile phase, sample, or system. - Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol. - Run blank injections to identify the source of contamination. |
Data Presentation
The following tables provide examples of UPLC gradient conditions that can be used as a starting point for optimizing the separation of Docetaxel and its analogs.
Table 1: Recommended Starting UPLC Gradient Program [1][2]
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.01 | 0.4 | 90 | 10 |
| 2.0 | 0.4 | 90 | 10 |
| 10.0 | 0.4 | 70 | 30 |
| 15.0 | 0.4 | 40 | 60 |
| 15.1 | 0.4 | 90 | 10 |
| 18.0 | 0.4 | 90 | 10 |
Table 2: UPLC Method Parameters [1][2]
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water:Methanol:Acetonitrile (50:30:20, v/v/v) |
| Mobile Phase B | Water:Acetonitrile (20:80, v/v) |
| Detection Wavelength | 232 nm |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
Experimental Protocols
Protocol 1: UPLC Method Development and Optimization
-
System Preparation:
-
Prepare the mobile phases as described in Table 2 using HPLC-grade solvents.
-
Degas the mobile phases using sonication or vacuum filtration.
-
Install the recommended UPLC column and equilibrate the system with the initial mobile phase conditions (90% A, 10% B) at a flow rate of 0.4 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., acetonitrile/water, 50/50, v/v) to a known concentration.
-
Prepare a solution containing Docetaxel and any other relevant impurities to check for selectivity.
-
-
Initial Analysis:
-
Inject the prepared sample and run the gradient program outlined in Table 1.
-
Evaluate the chromatogram for peak shape, resolution, and retention time.
-
-
Gradient Optimization:
-
To improve the resolution of closely eluting peaks, modify the gradient slope. For instance, a slower ramp rate between 10 and 15 minutes may enhance the separation of critical pairs.
-
Experiment with different starting and ending percentages of Mobile Phase B to optimize the separation window.
-
-
Method Validation:
-
Once an optimal gradient is achieved, perform method validation according to ICH guidelines to ensure the method is accurate, precise, specific, and robust.
-
Mandatory Visualizations
Caption: A typical workflow for developing and validating a UPLC method.
Caption: Simplified signaling pathway of Docetaxel-induced apoptosis.
References
Technical Support Center: Degradation of Docetaxel and its Crotonaldehyde Analog
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Docetaxel (B913) and its Crotonaldehyde (B89634) Analog under stress conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during forced degradation studies.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or minimal degradation observed after stress testing. | Stress conditions are not harsh enough (e.g., temperature too low, duration too short, reagent concentration too low). | Increase the intensity of the stress condition incrementally. For example, increase the temperature by 10-20°C, extend the exposure time, or use a higher concentration of the acid, base, or oxidizing agent.[1][2] |
| The compound is inherently stable under the tested condition. | Confirm the stability by ensuring the analytical method is capable of detecting small changes. If stability is confirmed, document it as such. No significant degradation is also a valid result. | |
| Complete degradation of the parent compound. | Stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products that may not be relevant to shelf-life stability. | Reduce the intensity of the stress condition. Aim for 5-20% degradation of the active pharmaceutical ingredient to ensure the formation of primary, relevant degradants. |
| Poor peak shape or resolution in HPLC/UPLC analysis. | Inappropriate column chemistry or mobile phase composition. | Optimize the chromatographic method. Experiment with different C18 columns, or consider a different stationary phase. Adjust the mobile phase gradient, pH, or organic modifier to improve separation.[1][3] |
| Interference from placebo or formulation excipients. | Develop a placebo study where the formulation without the active ingredient is subjected to the same stress conditions to identify any interfering peaks.[4] | |
| Mass imbalance observed in the assay. | Some degradation products are not being detected by the analytical method (e.g., they lack a chromophore for UV detection). | Use a mass-sensitive detector like a mass spectrometer (LC-MS) to identify and quantify non-chromophoric degradants.[5] |
| Degradants are volatile or have precipitated out of the solution. | Use appropriate sample handling and preparation techniques. Ensure complete dissolution of the stressed sample before analysis. | |
| Identification of unknown degradation products is difficult. | Insufficient data from a single analytical technique. | Employ hyphenated techniques like LC-MS/MS for parent and fragment ion information.[6][7] Isolate the impurity using preparative HPLC and perform structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.[6][8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for Docetaxel?
A1: Docetaxel primarily degrades through epimerization, hydrolysis of ester linkages, and oxidation.[9] Under basic conditions, the main degradation involves cleavage of the ester bond at C-10 and epimerization at the C-7 position.[8][9] Acidic conditions mainly lead to the formation of 7-epi-Docetaxel.[9] Oxidative stress can affect the C-10 position.[1]
Q2: How might the degradation of Docetaxel Crotonaldehyde Analog differ from Docetaxel?
A2: The crotonaldehyde moiety in the analog introduces a reactive α,β-unsaturated aldehyde system. This group is susceptible to nucleophilic attack and oxidation. Therefore, in addition to the degradation pathways observed for docetaxel, the analog may undergo reactions at the crotonaldehyde side chain. This could include oxidation of the aldehyde to a carboxylic acid, or addition reactions at the carbon-carbon double bond under various pH conditions. The presence of this reactive group may influence the overall stability of the molecule.[]
Q3: What are the recommended stress conditions for forced degradation studies of Docetaxel?
A3: Based on ICH guidelines and literature, the following conditions are recommended:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[1]
-
Basic Hydrolysis: 0.1 N NaOH at room temperature for 2 hours.[1]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[1]
-
Thermal Degradation: Solid drug at 105°C for 24 hours or solution at 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and fluorescent light for a total of 1.2 million lux hours and 200 watt-hours/square meter.[1]
Q4: What analytical techniques are best suited for analyzing Docetaxel degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method with UV detection is essential to separate and quantify docetaxel and its degradation products.[1][4] A C18 column is commonly used with a gradient mixture of acetonitrile (B52724) and water or a buffer.[1] For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools.[5][6]
Quantitative Data Summary
The following table summarizes the typical degradation products of Docetaxel observed under various stress conditions. The extent of degradation can vary based on the specific experimental parameters.
| Stress Condition | Major Degradation Products | Observations |
| Acidic Hydrolysis | 7-epi-Docetaxel | Degradation is generally limited to epimerization at the C-7 position.[9] |
| Basic Hydrolysis | 10-deacetyl baccatin (B15129273) III, 7-epi-10-deacetyl baccatin III, 7-epi-Docetaxel, 7-epi-10-oxo-Docetaxel | Significant degradation occurs, primarily through hydrolysis of the ester bond and epimerization.[8][9] |
| Oxidative Degradation | 10-Oxo-docetaxel, 7-Epi-10-oxo-docetaxel | Oxidation primarily targets the C-10 position of the docetaxel molecule.[1] |
| Thermal Degradation | N-oxide form, C2'-epimer | In the solid state, oxidation and acid-catalyzed epimerization can occur.[6] |
| Photolytic Degradation | Minimal degradation | Docetaxel is relatively stable under photolytic stress.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Docetaxel
-
Preparation of Stock Solution: Prepare a stock solution of Docetaxel in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.[1]
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for 2 hours.[1]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.[1]
-
Thermal Degradation (Solid): Expose solid Docetaxel powder to 105°C for 24 hours.[1]
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples with an appropriate volume of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method.
Protocol 2: HPLC-UV Analysis of Docetaxel and its Degradants
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 230 nm.[1]
-
Column Temperature: 25°C.[1]
-
Injection Volume: 20 µL.[1]
Visualizations
Caption: A typical experimental workflow for a forced degradation study.
Caption: Major degradation pathways of Docetaxel under stress conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
- 4. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product [jstage.jst.go.jp]
- 7. Structural characterization of alkaline and oxidative stressed degradation products of lurasidone using LC/ESI/QTOF/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
How to prevent degradation of Docetaxel Crotonaldehyde Analog in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Docetaxel (B913) Crotonaldehyde (B89634) Analog in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Docetaxel and its analogs in solution?
A1: Docetaxel primarily degrades through hydrolysis (both acidic and basic conditions), oxidation, thermal stress, and photolysis.[1] The main degradation products include 7-epi-docetaxel, 10-deacetyl baccatin (B15129273) III, and various oxidation products.[2][3] Basic conditions are generally the most destructive.[1][2] While specific data for the crotonaldehyde analog is limited, it is expected to share these degradation pathways, with the addition of vulnerabilities associated with the reactive crotonaldehyde moiety.[]
Q2: How does the crotonaldehyde moiety affect the stability of the Docetaxel analog?
A2: The crotonaldehyde group introduces a reactive aldehyde and a conjugated double bond, making the analog susceptible to nucleophilic attack, oxidation, and polymerization, especially at non-neutral pH and in the presence of light or oxidizing agents.[] This is in addition to the inherent instability of the docetaxel core structure.
Q3: What are the optimal pH and temperature conditions for storing a Docetaxel Crotonaldehyde Analog solution?
A3: For Docetaxel, solutions are most stable at a slightly acidic to neutral pH. One study showed that solutions in normal saline with initial pH values between 4.80 and 5.16 exhibited minimal degradation over 35 days at room temperature.[5] Refrigerated storage (2-8°C) generally enhances stability and can extend the viability of the solution.[6][7][8] For the crotonaldehyde analog, it is crucial to maintain a pH range of 4-6 to minimize hydrolysis and reactions involving the aldehyde group. Storage at 2-8°C, protected from light, is highly recommended.[9]
Q4: Which solvents are recommended for preparing stock solutions of this compound?
A4: Docetaxel is practically insoluble in water.[10] Stock solutions are typically prepared in organic solvents like ethanol, methanol, acetonitrile, or DMSO.[1][11] For subsequent dilution into aqueous buffers, it is critical to do so in a dropwise manner with continuous gentle mixing to avoid precipitation.[10] Given the analog's structure, these solvents are also suitable for its initial dissolution.
Q5: How can I prevent photodegradation of my this compound solution?
A5: Docetaxel is susceptible to degradation upon exposure to UV light.[1] Therefore, it is imperative to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[12] All experimental manipulations should be carried out under subdued lighting conditions.
Q6: Are there any excipients that can help stabilize this compound in solution?
A6: Polysorbate 80 is a common excipient used to solubilize and stabilize Docetaxel in commercial formulations.[6][13] The use of high-purity polysorbates can significantly reduce the degradation of docetaxel.[14] Other approaches, such as inclusion complexes with cyclodextrins, have also been shown to enhance the solubility and stability of Docetaxel.[15][16] These strategies may also be beneficial for the crotonaldehyde analog.
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Loss of potency or inconsistent results in biological assays. | Degradation of the analog due to improper storage (pH, temperature, light exposure), or multiple freeze-thaw cycles. | Prepare fresh solutions for each experiment. Store stock solutions in single-use aliquots at -20°C or below. Ensure the pH of aqueous buffers is between 4 and 6. Always protect solutions from light. |
| Precipitation observed upon dilution into aqueous buffer. | The analog is poorly water-soluble. The concentration in the final aqueous solution exceeds its solubility limit. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). Add the stock solution dropwise to the pre-warmed aqueous buffer while gently vortexing to ensure rapid dispersion.[10] Consider using solubilizing excipients like Polysorbate 80 or HP-β-CD. |
| Appearance of new peaks in HPLC chromatogram during stability studies. | Chemical degradation of the analog. | Identify the degradation pathway by conducting forced degradation studies (acid, base, oxidation, heat, light).[1] Based on the identified pathway, adjust storage and handling conditions (e.g., use deoxygenated solvents for oxidative degradation, adjust pH for hydrolysis). |
| Color change or solution turbidity over time. | Potential polymerization or aggregation related to the crotonaldehyde moiety, or formation of insoluble degradation products. | Prepare solutions fresh and use them promptly. If storage is necessary, keep them at 2-8°C and protected from light.[9] Filter the solution through a 0.22 µm syringe filter before use. |
Summary of Stability Data for Docetaxel Solutions
| Parameter | Condition | Observation | Reference |
| pH Stability | Acidic (0.1 N HCl, 60°C, 24h) | Degradation occurs, formation of 7-epi-docetaxel. | [1][3] |
| Basic (0.1 N NaOH, RT, 2h) | Extensive degradation. | [1][2] | |
| Neutral (Saline, pH 4.8-5.2, 23°C) | >95% of initial concentration retained for 35 days. | [5] | |
| Temperature Stability | Refrigerated (2-8°C) | Enhanced stability, can be stable for up to 56 days depending on the formulation. | [7][8] |
| Room Temperature (23-25°C) | Stable for shorter durations, from hours to several days depending on the solvent and concentration. | [5][17] | |
| Elevated Temperature (80°C, 48h) | Significant thermal degradation. | [1] | |
| Solvent Stability | Ethanol/Polysorbate 80 (10 mg/mL) | >95% retained for 21 days at 4°C or 23°C. | [5] |
| 0.9% NaCl (0.4 & 0.8 mg/mL) | >95% retained for 35 days at 23°C. | [5] | |
| Photostability | UV light (254 nm) | Degradation observed. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution for In Vitro Assays
-
Preparation of Stock Solution:
-
Weigh the required amount of this compound in a sterile microfuge tube.
-
Add anhydrous DMSO to prepare a 10 mM stock solution.
-
Vortex until the compound is completely dissolved.
-
Aliquot the stock solution into single-use amber vials and store at -20°C.
-
-
Preparation of Working Solution:
-
Pre-warm the desired aqueous buffer (e.g., PBS, pH 7.4) to 37°C.
-
Thaw an aliquot of the 10 mM stock solution at room temperature, protected from light.
-
While gently vortexing the pre-warmed buffer, add the stock solution dropwise to achieve the final desired concentration.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions.[11]
-
Protocol 2: Forced Degradation Study to Identify Potential Degradation Pathways
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the analog in acetonitrile.[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature for 2 hours.[1]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) as per ICH Q1B guidelines.[1]
-
-
Sample Analysis:
-
After exposure, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method (e.g., C18 column, gradient elution with acetonitrile/water, UV detection at 230 nm).[1]
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. cjhp-online.ca [cjhp-online.ca]
- 6. Physical and chemical stability of Taxotere® (docetaxel) 1-vial (20 mg/mL) infusion solution following refrigerated storage - ecancer [ecancer.org]
- 7. Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. HIGH PURITY EXCIPIENTS - A Simple Solution to a Complex Problem [drug-dev.com]
- 15. Inclusion Complex of Docetaxel with Sulfobutyl Ether β-Cyclodextrin: Preparation, In Vitro Cytotoxicity and In Vivo Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. globalrph.com [globalrph.com]
Technical Support Center: Synthesis of Docetaxel Crotonaldehyde Analog
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Docetaxel (B913) Crotonaldehyde (B89634) Analog. The information is based on established principles of taxane (B156437) chemistry and is intended to be a helpful resource for addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the crotonaldehyde moiety in the Docetaxel Crotonaldehyde Analog?
The incorporation of a crotonaldehyde group into the docetaxel structure introduces a reactive α,β-unsaturated aldehyde. This functional group can serve several purposes in drug development.[] It can act as a reactive handle for conjugating targeting ligands or other molecules to create targeted drug delivery systems or prodrugs.[] The reactivity of this group also makes the analog a useful tool for studying drug stability and degradation pathways under various conditions.[]
Q2: What are the main starting materials for the semi-synthesis of Docetaxel and its analogs?
The most common and economically viable precursor for the semi-synthesis of docetaxel is 10-deacetylbaccatin III (10-DAB).[2][3] 10-DAB is a natural product extracted in relatively high abundance from the needles of the European yew tree (Taxus baccata).[2]
Q3: What are the key challenges in the synthesis of Docetaxel and its analogs?
The synthesis of docetaxel and its analogs is a multi-step process with several inherent challenges:
-
Steric Hindrance: The C13 hydroxyl group of the baccatin (B15129273) III core is sterically hindered, making the esterification with the side chain difficult and often requiring forcing conditions or an excess of the side-chain precursor.[4][5]
-
Protecting Group Strategy: Multiple hydroxyl groups on the baccatin III core require a robust protecting group strategy to ensure selective reactions.[4][6] The choice of protecting groups is critical for achieving high yields and simplifying purification.
-
Purification: The final product and intermediates often require extensive purification to remove unreacted starting materials, byproducts, and diastereomers.[7] Column chromatography is a common method, but it can lead to product loss.[7]
-
Stability: The complex structure of docetaxel and its analogs can be sensitive to acidic, basic, and thermal conditions, leading to degradation.[][8] The crotonaldehyde moiety in the analog adds another layer of potential instability.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Esterification Product | 1. Incomplete reaction due to steric hindrance at C13-hydroxyl.[4][5]2. Suboptimal coupling reagent or reaction conditions.3. Degradation of the side chain or baccatin III core under reaction conditions. | 1. Increase the molar excess of the protected side chain (e.g., up to 6 equivalents).[4]2. Use a more efficient coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) in the presence of DMAP (4-dimethylaminopyridine).[4]3. Optimize reaction temperature and time; prolonged reaction times at high temperatures can lead to degradation. |
| Formation of Multiple Byproducts | 1. Non-selective reaction of the crotonaldehyde moiety.2. Epimerization at C7 or other stereocenters.[9]3. Incomplete or non-selective deprotection. | 1. Protect the aldehyde group of the crotonaldehyde side chain (e.g., as an acetal) before coupling, if possible.2. Use mild reaction conditions to minimize epimerization. For example, conduct reactions at lower temperatures.3. Carefully select orthogonal protecting groups that can be removed selectively under mild conditions.[6] |
| Difficulty in Product Purification | 1. Co-elution of the product with impurities or starting materials.2. Degradation of the product on silica (B1680970) gel during column chromatography.[7] | 1. Employ alternative purification techniques such as preparative HPLC or recrystallization.[10]2. Use a less acidic stationary phase for chromatography or neutralize the silica gel before use.3. A multi-step purification process involving both normal and reverse-phase chromatography may be necessary.[10] |
| Product Instability | 1. The crotonaldehyde moiety is prone to oxidation or polymerization.[]2. The taxane core is sensitive to pH and temperature.[][8] | 1. Store the final product and intermediates under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C).[11]2. Avoid exposure to strong acids, bases, and light.3. Use freshly purified solvents and reagents to minimize contaminants that could catalyze degradation. |
Experimental Protocols
The following are generalized protocols for key steps in the synthesis of a Docetaxel analog, adapted for the synthesis of the Crotonaldehyde Analog. Note: These are illustrative and require optimization for specific substrates and scales.
Protocol 1: Protection of 10-Deacetylbaccatin III (10-DAB)
This protocol describes the selective protection of the C7 and C10 hydroxyl groups of 10-DAB.
-
Dissolve 10-DAB in anhydrous THF.
-
Add a suitable protecting group reagent (e.g., triethylsilyl chloride (TES-Cl) or benzyl (B1604629) chloroformate) and a base (e.g., pyridine (B92270) or imidazole) at 0 °C.[3][12]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting protected 10-DAB by column chromatography on silica gel.
Protocol 2: Esterification with the Crotonaldehyde Side Chain
This protocol outlines the coupling of the protected 10-DAB with the protected crotonaldehyde-containing side chain.
-
Dissolve the protected 10-DAB and an excess of the protected N-Boc-(2R,3S)-3-phenylisoserine crotonaldehyde analog side chain in an anhydrous solvent like toluene.[4]
-
Add a coupling agent, such as a dialkylcarbodiimide (e.g., DCC), and a catalyst, like DMAP.[4][13]
-
Stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete as monitored by TLC or HPLC.
-
Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC is used).
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: Deprotection to Yield this compound
This protocol describes the removal of the protecting groups to obtain the final product. The choice of deprotection conditions depends on the protecting groups used.
-
For Silyl Protecting Groups (e.g., TES): Treat the protected intermediate with a fluoride (B91410) source, such as HF-pyridine or TBAF (tetrabutylammonium fluoride), in a solvent like THF or acetonitrile.[12]
-
For Benzyl-type Protecting Groups (e.g., Cbz): Perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[3]
-
Dissolve the protected this compound in a suitable solvent.
-
Add the deprotection reagent under the appropriate conditions (e.g., specific temperature, inert atmosphere).
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, work up the reaction mixture according to the specific deprotection method used.
-
Purify the final product by preparative HPLC or recrystallization to obtain the this compound of high purity.[10]
Visualizations
References
- 2. benchchem.com [benchchem.com]
- 3. A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III | Bentham Science [eurekaselect.com]
- 4. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 5. WO2008054233A2 - Process for the preparation of docetaxel - Google Patents [patents.google.com]
- 6. jocpr.com [jocpr.com]
- 7. US6881852B2 - Process of purification of paclitaxel and docetaxel - Google Patents [patents.google.com]
- 8. Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. KR101149600B1 - Method for preparing highly pure anhydrous docetaxel - Google Patents [patents.google.com]
- 11. This compound | LGC Standards [lgcstandards.com]
- 12. Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO1997034866A1 - Method for docetaxel synthesis - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Docetaxel Crotonaldehyde Analog
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing Docetaxel Crotonaldehyde (B89634) Analog?
A1: The synthesis of Docetaxel Crotonaldehyde Analog is expected to follow a semi-synthetic approach, starting from a readily available precursor like 10-deacetylbaccatin III (10-DAB). The general strategy involves three key stages:
-
Protection of the Baccatin (B15129273) Core: Selective protection of the hydroxyl groups on 10-DAB is crucial to direct the subsequent reaction to the desired C13-hydroxyl group.
-
Synthesis and Coupling of the Modified Side Chain: A protected side chain containing the crotonaldehyde moiety is synthesized separately. This is the key step that introduces the desired functionality. This side chain is then coupled to the protected baccatin core, typically at the C13 position.
-
Deprotection: Removal of the protecting groups from the coupled product to yield the final this compound.
Q2: What are the most critical steps affecting the overall yield?
A2: The most critical steps impacting the final yield are the selective protection of the baccatin core and the coupling of the side chain. Inefficient or non-selective protection can lead to a mixture of products that are difficult to separate, thus lowering the yield of the desired intermediate. The coupling reaction itself is often challenging due to the steric hindrance around the C13 hydroxyl group of the baccatin core.
Q3: What are the expected challenges specific to the synthesis of the Crotonaldehyde Analog?
A3: The presence of the reactive α,β-unsaturated aldehyde (crotonaldehyde) functionality introduces specific challenges:
-
Instability: The crotonaldehyde moiety is susceptible to oxidation, polymerization, and nucleophilic attack. This can lead to degradation of the side chain precursor and the final product during synthesis, purification, and storage.
-
Side Reactions: The aldehyde group can undergo unintended reactions during the coupling and deprotection steps. For example, it could react with nucleophilic reagents or be reduced under certain deprotection conditions.
-
Purification Difficulties: The reactivity of the aldehyde may lead to the formation of closely related impurities, making purification by chromatography more challenging.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective technique for monitoring the progress of each reaction step. By comparing the TLC profile of the reaction mixture with that of the starting materials and expected product, you can determine when the reaction is complete. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low Yield in Protection Step | Incomplete reaction. | - Increase reaction time.- Increase temperature slightly.- Add more equivalents of the protecting group and base. |
| Poor selectivity. | - Lower reaction temperature.- Use a bulkier protecting group for greater steric hindrance.- Use a less reactive base. | |
| Degradation of starting material. | - Ensure anhydrous conditions.- Use purified reagents and solvents. | |
| Low Yield in Side-Chain Coupling | Incomplete deprotonation of the C13-hydroxyl group. | - Use a stronger, non-nucleophilic base (e.g., LiHMDS, NaHMDS).- Ensure anhydrous conditions as trace water will quench the base. |
| Inactive coupling reagents. | - Use fresh or properly stored coupling agents (e.g., DCC, EDCI). | |
| Steric hindrance. | - Optimize reaction temperature and time. Higher temperatures may be needed, but can also lead to side reactions. | |
| Degradation of the crotonaldehyde side chain. | - Perform the reaction under an inert atmosphere (e.g., Argon, Nitrogen).- Keep reaction temperatures as low as possible to minimize side reactions of the aldehyde. | |
| Low Yield or Multiple Products in Deprotection Step | Incomplete deprotection. | - Increase reaction time or temperature.- Use a different deprotection agent. |
| Degradation of the final product. | - The crotonaldehyde moiety may be sensitive to the deprotection conditions.- Consider milder deprotection methods.- Carefully control the pH during workup. | |
| Formation of byproducts. | - Analyze byproducts by LC-MS or NMR to identify their structure.- Adjust reaction conditions to minimize their formation (e.g., lower temperature, shorter reaction time). | |
| Product Instability During Purification/Storage | Oxidation or polymerization of the crotonaldehyde group. | - Purify the compound quickly and at low temperatures.- Store the final product under an inert atmosphere, protected from light, and at a low temperature (e.g., -20°C).- Consider adding a radical inhibitor if polymerization is suspected. |
Experimental Protocols
Note: These are generalized protocols and require optimization for the specific synthesis of this compound.
Protocol 1: General Procedure for Selective Protection of 10-Deacetylbaccatin III (10-DAB)
-
Preparation: Dry all glassware thoroughly. Dissolve 1 equivalent of 10-DAB in anhydrous pyridine (B92270) or another suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Cool the solution to the desired temperature (e.g., -20°C to 0°C). Add the protecting group reagent (e.g., a silyl (B83357) chloride like TESCl) dropwise. The choice of protecting group and stoichiometry will depend on the desired selectivity.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding a cold saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Side-Chain Coupling
-
Preparation: Dissolve the protected baccatin derivative in anhydrous THF under an inert atmosphere and cool to a low temperature (e.g., -40°C to -78°C).
-
Deprotonation: Add a strong base (e.g., LiHMDS or NaHMDS) dropwise to deprotonate the C13-hydroxyl group, forming the alkoxide.
-
Coupling: Slowly add a solution of the protected crotonaldehyde-containing side chain (e.g., a β-lactam derivative) in anhydrous THF.
-
Monitoring: Allow the reaction to proceed at the low temperature, monitoring its progress by TLC.
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Warm the mixture to room temperature and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Protocol 3: General Procedure for Deprotection
-
Preparation: Dissolve the protected this compound in a suitable solvent system (e.g., a mixture of acetonitrile (B52724) and pyridine).
-
Reaction: Cool the solution to 0°C and slowly add the deprotecting agent (e.g., HF-Pyridine for silyl protecting groups).
-
Monitoring: Stir the reaction at 0°C and monitor its progress by TLC.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the final product.
Data Presentation
The following tables are templates for summarizing quantitative data from your experiments. Populating these tables with your experimental results will allow for easy comparison of different reaction conditions and help in optimizing the synthesis.
Table 1: Optimization of the Protection Step
| Entry | Protecting Group | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | TESCl | Pyridine | Pyridine | 0 | 4 | Data |
| 2 | TBDMSCl | Imidazole | DMF | 25 | 12 | Data |
| 3 | Condition 3 | Base 3 | Solvent 3 | Temp 3 | Time 3 | Data |
Table 2: Optimization of the Side-Chain Coupling Reaction
| Entry | Base | Side-Chain Equivalents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | LiHMDS | 1.5 | THF | -40 | 2 | Data |
| 2 | NaHMDS | 1.5 | THF | -40 | 2 | Data |
| 3 | LiHMDS | 2.0 | THF | -60 | 3 | Data |
Visualizations
Technical Support Center: Overcoming Solubility Challenges of Docetaxel Crotonaldehyde Analog
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Docetaxel (B913) Crotonaldehyde Analog in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is my Docetaxel Crotonaldehyde Analog not dissolving in aqueous buffer?
Docetaxel and its analogs, including the Crotonaldehyde variant, are highly lipophilic and inherently have very low aqueous solubility.[1][2] Direct dissolution in aqueous buffers will likely result in precipitation or the formation of a non-homogenous suspension. The strong intermolecular forces between the drug molecules favor crystallization over interaction with water.[3]
Q2: I dissolved the analog in an organic solvent first, but it precipitated upon dilution in my aqueous experimental medium. What is happening?
This common issue is known as "solvent-shifting" or "crashing out."[3] While this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), rapid dilution into an aqueous medium changes the solvent environment drastically. The aqueous medium cannot maintain the solubility of the highly concentrated drug, leading to immediate precipitation.[3]
Q3: What are the recommended starting points for solubilizing this compound for in vitro experiments?
Several strategies can be employed to enhance the aqueous solubility of docetaxel and its analogs. The most common and effective methods for laboratory-scale experiments include:
-
Co-solvents: Using a mixture of a water-miscible organic solvent and an aqueous buffer.[4][5]
-
Surfactant Micelles: Employing non-ionic surfactants to form micelles that encapsulate the hydrophobic drug.[4]
-
Cyclodextrin (B1172386) Inclusion Complexes: Using cyclodextrins to form a host-guest complex where the drug molecule is encapsulated.[6][7]
-
Nanoparticle Formulations: Encapsulating the analog within polymeric nanoparticles or liposomes.[8][9]
The choice of method will depend on the specific experimental requirements, including the desired final concentration, allowable excipient toxicity, and the biological system being studied.
Q4: Are there any commercially available formulations of docetaxel that I can learn from?
Yes, the commercial formulation of docetaxel, Taxotere®, uses a combination of polysorbate 80 (a surfactant) and ethanol to create a micellar solution that solubilizes the drug for intravenous administration.[1][10] This highlights the necessity of using solubilizing agents for this class of compounds. However, it's important to note that some studies have reported side effects associated with polysorbate 80.[11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Immediate precipitation upon adding organic stock to aqueous media. | - Stock solution is too concentrated.- Rate of addition is too fast. | - Prepare a more dilute stock solution in the organic solvent.- Add the stock solution dropwise to the aqueous medium under constant and vigorous stirring.[3]- Consider slightly warming the aqueous medium (if experimentally permissible) to transiently increase solubility during preparation. |
| The final solution appears cloudy or hazy. | - Formation of a colloidal suspension or fine precipitate.- Insufficient concentration of the solubilizing agent. | - Increase the concentration of the co-solvent, surfactant, or cyclodextrin.- Ensure thorough mixing and sonication if necessary.- Filter the solution through a 0.22 µm or 0.45 µm filter to remove aggregates, but be aware this may reduce the final drug concentration. |
| The prepared solution precipitates over time. | - The solution is supersaturated and thermodynamically unstable.- Degradation of the drug or excipients. | - Prepare fresh solutions immediately before each experiment.- Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light.- Evaluate the stability of your formulation under experimental conditions. |
| Observed cellular toxicity or off-target effects. | - The organic solvent (e.g., DMSO) or solubilizing agent (e.g., surfactant) is causing toxicity at the final concentration. | - Perform vehicle control experiments to assess the toxicity of the excipients alone.- Reduce the final concentration of the organic solvent or solubilizing agent by using a more concentrated stock or a more efficient solubilization method.- Consider switching to a less toxic solubilizing agent, such as cyclodextrins or nanoparticle formulations. |
Quantitative Data on Solubility Enhancement of Docetaxel
The following table summarizes the reported solubility enhancements for docetaxel using various techniques. While specific data for the Crotonaldehyde Analog is limited, these values provide a strong indication of the potential improvements achievable with these methods.
| Solubilization Technique | Agent(s) | Fold Increase in Aqueous Solubility | Reference |
| Co-solvents | DMSO/PBS (1:10) | Achieved ~0.1 mg/mL | [3] |
| Cyclodextrin Complexation | Alkylenediamine-modified β-cyclodextrins | 216 to 253 times | [12][13] |
| Dimethyl-β-cyclodextrin (DM-β-CD) | ~76 times | [14] | |
| Sulfobutyl ether β-cyclodextrin (SBE-β-CD) | ~800 times | [6] | |
| Micellar Solubilization | Tween 20 and Tween 80 nanomicelles | ~1,500 times | [10] |
| Dendrimer-TPGS mixed micelles | ~20 times | [15] | |
| Nanoparticle Formulation | Poly(lactic acid)-d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (PLA-TPGS) NPs | Enhanced cellular uptake and therapeutic effect | [9] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System (DMSO)
This protocol is suitable for preparing solutions for in vitro cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS) or cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 10 mM stock solution: Weigh the appropriate amount of this compound powder and dissolve it in the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock of a compound with a molecular weight of 805.9 g/mol , dissolve 8.06 mg in 1 mL of DMSO.[16]
-
Vortex: Ensure the powder is completely dissolved by vortexing thoroughly.
-
Dilution: For your experiment, serially dilute the stock solution in your pre-warmed aqueous medium (e.g., cell culture medium). It is critical to add the stock solution to the aqueous medium and not the other way around. Add the stock dropwise while gently vortexing or swirling the tube to ensure rapid mixing and prevent precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Perform a vehicle control with the same final DMSO concentration.
Protocol 2: Solubilization using Cyclodextrin Inclusion Complexation (HP-β-CD)
This method can significantly increase aqueous solubility and is often less toxic than co-solvents or surfactants.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol (optional, as a transient co-solvent)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare HP-β-CD solution: Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 10-40% w/v). Gently warm the solution while stirring to aid dissolution.
-
Prepare Drug Solution: Dissolve the this compound in a minimal amount of ethanol. This step helps to break up the initial crystal lattice of the drug.
-
Complexation: Slowly add the ethanolic drug solution dropwise to the stirring HP-β-CD solution.
-
Stirring: Allow the mixture to stir at room temperature for 24-48 hours to ensure maximum complexation.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed drug precipitate.
-
Quantification: The final concentration of the solubilized drug in the filtrate should be determined analytically using a validated HPLC or UV-Vis spectrophotometry method.
Protocol 3: Solubilization using Surfactant Micelles (Polysorbate 80)
This protocol mimics the approach used in some commercial formulations and is effective for achieving high drug concentrations.
Materials:
-
This compound powder
-
Polysorbate 80 (Tween 80)
-
Ethanol
-
Deionized water or desired aqueous buffer
-
Sonicator (bath or probe)
Procedure:
-
Prepare a stock solution: Dissolve the this compound in a mixture of ethanol and Polysorbate 80. A common starting ratio is 1:1 (v/v).
-
Sonication: Sonicate the mixture briefly to ensure complete dissolution and homogeneity.
-
Dilution: Slowly add the stock solution to the desired aqueous buffer under vigorous stirring. The surfactant will form micelles, encapsulating the drug.
-
Equilibration: Allow the solution to stir for at least 30 minutes to ensure stable micelle formation.
-
Final Preparation: The resulting solution should be a clear, micellar solution. As with other methods, it's advisable to prepare this fresh and perform vehicle controls.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
Caption: Simplified signaling pathway of Docetaxel's mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. New Oral Formulation and in Vitro Evaluation of Docetaxel-Loaded Nanomicelles | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. wjbphs.com [wjbphs.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. Formulation and evaluation of docetaxel nanosuspensions: In-vitro evaluation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. Advancements in the oral delivery of Docetaxel: challenges, current state-of-the-art and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdlinx.com [mdlinx.com]
- 12. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Docetaxel/dimethyl-β-cyclodextrin inclusion complexes: preparation, in vitro evaluation and physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sid.ir [sid.ir]
- 16. This compound | C43H51NO14 | CID 155906152 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing epimerization of Docetaxel and its analogs during analysis
This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing the epimerization of Docetaxel (B913) and its analogs during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is Docetaxel epimerization and why is it a concern during analysis?
A1: Docetaxel epimerization is a chemical process where the stereochemical configuration at a specific chiral center of the molecule changes, leading to the formation of diastereomers, known as epimers. The most common epimer of Docetaxel is 7-epi-docetaxel (B601182).[1][2][3] This is a significant concern during analysis because epimerization can lead to an underestimation of the true concentration of Docetaxel and an overestimation of impurities.[4] The formation of degradation products like 7-epi-docetaxel can result in a loss of therapeutic potency and the emergence of potentially toxic impurities.[4] Furthermore, the presence of epimers can complicate chromatographic analysis by producing co-eluting peaks or peaks that are difficult to resolve from the main Docetaxel peak.[1]
Q2: What are the primary factors that cause Docetaxel epimerization during analysis?
A2: The primary factors contributing to Docetaxel epimerization during analysis are:
-
pH: Docetaxel is susceptible to epimerization in both acidic and basic conditions, with degradation being more pronounced in basic media.[2] The mechanism of degradation has been reported to be pH-dependent.[5]
-
Temperature: Elevated temperatures accelerate the rate of epimerization.[5][6] Storing samples at room temperature or higher for extended periods can lead to significant degradation.
-
Solvent/Excipients: The composition of the sample matrix and the solvents used can influence stability. For instance, certain formulation excipients or catalysts present in analytical materials can promote epimerization.[7]
-
Light Exposure: Photolytic degradation can also contribute to the formation of impurities, although in some studies, Docetaxel has shown considerable stability under photolytic stress.[1][4]
Q3: How can I minimize Docetaxel epimerization when preparing samples for analysis?
A3: To minimize epimerization during sample preparation, consider the following:
-
pH Control: Maintain the sample pH within a stable range, ideally around pH 5.3, which has been identified as optimal for minimizing epimerization.[5] Use buffered solutions where appropriate.
-
Temperature Control: Keep samples cool throughout the preparation process. Use ice baths and store samples at refrigerated temperatures (2-8 °C) whenever possible.[8][9]
-
Solvent Selection: Use high-purity solvents and be mindful of their potential reactivity.
-
Minimize Exposure Time: Prepare samples immediately before analysis to reduce the time they are in solution and exposed to potentially destabilizing conditions.
Q4: What are the best practices for storing Docetaxel samples to prevent epimerization before and during analysis?
A4: For optimal stability, Docetaxel solutions should be stored under the following conditions:
-
Temperature: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For longer-term storage, freezing at -20°C or -80°C is advisable.[10][11]
-
Light Protection: Store samples in amber vials or protect them from light to prevent photolytic degradation.[4]
-
Container Type: Use appropriate containers, such as polypropylene (B1209903) or polyolefin, as precipitation has been observed in PVC bags.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Appearance of a new peak close to the Docetaxel peak during HPLC analysis, which increases over time. | Epimerization of Docetaxel to 7-epi-docetaxel. | 1. Verify Sample pH: Check and adjust the pH of your sample and mobile phase to a slightly acidic or neutral range (around pH 5.3 is optimal).[5] 2. Control Temperature: Re-prepare the sample at a lower temperature (on ice) and analyze it immediately. Store all stock solutions and samples at 2-8°C or frozen. 3. Check Solvent Purity: Ensure the use of high-purity, fresh solvents for sample preparation and mobile phase. |
| Inconsistent quantification of Docetaxel in replicate samples. | Ongoing epimerization during the analytical run. | 1. Use a Cooled Autosampler: Set the autosampler temperature to 4°C to maintain sample stability during the sequence. 2. Shorten Run Times: If possible, optimize the chromatographic method to reduce the analysis time per sample. |
| Poor peak shape or resolution between Docetaxel and its epimer. | Inadequate chromatographic separation. | 1. Optimize Mobile Phase: Adjust the mobile phase composition (e.g., organic modifier ratio, buffer concentration) to improve resolution. 2. Change Column: Consider using a different stationary phase or a column with higher efficiency. A C18 column is commonly used.[13] |
Experimental Protocols
Forced Degradation Study to Identify Epimers
This protocol is a general guideline for inducing and identifying Docetaxel degradation products, including its epimers.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Docetaxel in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep it at 60°C for 24 hours.[1]
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep it at room temperature for 1 hour.[1] Basic conditions are known to cause significant epimerization.[2][3]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for 12 hours.[1]
-
Thermal Degradation: Heat the solid Docetaxel powder at 105°C for 24 hours or the stock solution at 80°C for 48 hours.[4]
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) as per ICH Q1B guidelines.[4]
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Representative Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Autosampler Temperature: 4°C
Quantitative Data Summary
The following table summarizes the typical degradation of Docetaxel under various stress conditions, highlighting the conditions that promote epimerization. The extent of degradation can vary based on specific experimental parameters.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Key Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 7-epi-docetaxel, other minor degradants |
| Basic Hydrolysis | 0.1 N NaOH | 1 hour | Room Temp | 7-epi-docetaxel , 10-deacetyl baccatin (B15129273) III, and other major degradants[2][3] |
| Oxidation | 3% H₂O₂ | 12 hours | Room Temp | Various oxidation products |
| Thermal | - | 48 hours | 80°C | 7-epi-docetaxel and other thermal degradants[4] |
Visualizations
References
- 1. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Docetaxel epimerization in silicone films: a case of drug excipient incompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physical and chemical stability of Taxotere (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 7-Epi-docetaxel | TargetMol [targetmol.com]
- 12. Physico-chemical stability of docetaxel premix solution and docetaxel infusion solutions in PVC bags and polyolefine containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in the LC-MS/MS Analysis of Docetaxel Crotonaldehyde Analog
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Docetaxel Crotonaldehyde Analog.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest (in this case, this compound).[1] These components can include proteins, lipids, salts, and other endogenous compounds.[2][3] Matrix effects occur when these co-eluting substances interfere with the ionization of the analyte in the mass spectrometer's ion source.[4] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[5][6]
Q2: What are the typical signs that indicate matrix effects might be impacting my assay for this compound?
A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a decrease in the overall sensitivity of the assay.[1] You may also observe inconsistent peak areas for your quality control (QC) samples across different batches of the biological matrix.[1]
Q3: How can I definitively identify and quantify matrix effects in my analysis?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify the regions in the chromatographic run where ion suppression or enhancement occurs.[7][8] A solution of the analyte is continuously infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected. Any deviation from the stable baseline signal for the analyte indicates the presence of matrix effects at that specific retention time.[1]
-
Quantitative Matrix Effect Assessment (Post-Extraction Spike Method): This method quantifies the extent of matrix effects by comparing the analyte's response in a neat solvent to its response in an extracted blank matrix that has been spiked with the analyte after extraction.[5][9] The matrix factor (MF) is calculated, where an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[5]
Q4: What are the most effective strategies to minimize or eliminate matrix effects?
A4: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.[2] Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are common methods.[2] For phospholipids, which are a major cause of ion suppression in plasma, specialized techniques like HybridSPE can be effective.[1][10]
-
Chromatographic Separation: Improving the separation of the analyte from co-eluting matrix components is crucial.[2] This can be achieved by adjusting the mobile phase composition, gradient profile, or by using a different type of chromatography column.[7]
-
Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of the this compound is the gold standard for compensating for matrix effects.[9] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification.[2] If a SIL-IS is not available, a structural analog can be used, but with careful validation.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[2][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Poor Reproducibility (High %CV) | Inconsistent matrix effects between different sample preparations or different lots of the biological matrix. | Optimize and standardize the sample preparation protocol. Evaluate different lots of the biological matrix to assess variability. The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability.[9] |
| Low Analyte Recovery | Significant ion suppression. | Perform a post-column infusion experiment to identify the retention time of the suppression.[1] Adjust the chromatography to move the analyte's elution time away from the suppression zone.[1] Enhance the sample preparation method to remove the interfering components.[1] |
| Non-Linear Calibration Curve | Matrix effects that are concentration-dependent. | Dilute the samples to reduce the concentration of interfering matrix components.[7] Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibrators).[2] Employ a weighted linear regression (e.g., 1/x or 1/x²) for the calibration curve.[1] |
| Decreased Sensitivity | General ion suppression across the chromatogram. | Improve the sample cleanup procedure to remove a broader range of interferences.[10] Optimize the ion source parameters (e.g., temperature, gas flows) to enhance analyte ionization.[7] Consider using a different ionization technique, such as atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects than electrospray ionization (ESI).[8] |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the assessment of matrix effects.
Table 1: Matrix Factor (MF) Calculation for this compound
| Sample | Analyte Peak Area (Neat Solution) | Analyte Peak Area (Post-Spiked Matrix) | Matrix Factor (MF) | % Matrix Effect |
| 1 | 1,250,000 | 875,000 | 0.70 | -30% (Suppression) |
| 2 | 1,265,000 | 910,800 | 0.72 | -28% (Suppression) |
| 3 | 1,240,000 | 1,488,000 | 1.20 | +20% (Enhancement) |
Matrix Factor (MF) = Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution % Matrix Effect = (MF - 1) * 100
Table 2: Comparison of Mitigation Strategies
| Mitigation Strategy | Mean Matrix Factor (n=6) | %RSD |
| Protein Precipitation Only | 0.65 | 18.5 |
| Liquid-Liquid Extraction | 0.85 | 9.2 |
| Solid-Phase Extraction (SPE) | 0.98 | 4.1 |
| SPE + Isotope-Labeled IS | 1.01 | 1.8 |
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
-
System Setup:
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and robust signal.
-
Infuse this solution continuously into the mass spectrometer's ion source using a syringe pump, tee-piece, and connecting tubing, placed after the analytical column.
-
-
Procedure:
-
Allow the infused analyte signal to stabilize to a constant baseline.[1]
-
Inject a blank matrix extract (a sample of the biological matrix that has undergone the complete sample preparation procedure without the analyte) onto the LC column.[1]
-
Monitor the signal of the infused analyte throughout the chromatographic run.[1]
-
-
Interpretation:
-
A dip in the baseline signal indicates a region of ion suppression.
-
A rise in the baseline signal indicates a region of ion enhancement.
-
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
-
Sample Preparation:
-
Set A (Neat Solution): Spike a known amount of this compound into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank biological matrix samples through the entire extraction procedure. In the final step, spike the same known amount of the analyte into the extracted matrix.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analyte.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) for each lot of the matrix tested:
-
MF = (Mean peak area of Set B) / (Mean peak area of Set A)
-
-
An MF significantly different from 1.0 indicates a matrix effect. For a robust method, the MF should ideally be between 0.8 and 1.2.
-
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Causes and consequences of matrix effects in LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Resolving Co-eluting Docetaxel Impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on method refinement for resolving co-eluting Docetaxel (B913) impurities.
Troubleshooting Guide: Co-elution Issues
Q1: My chromatogram shows a shoulder on the main Docetaxel peak, or two peaks that are not fully separated. How can I confirm if this is a co-elution issue?
A1: The presence of a shoulder or merged peaks on your chromatogram strongly suggests co-elution.[1] To confirm this, you can employ the following techniques:
-
Peak Purity Analysis with a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD or PDA detector can acquire UV-Vis spectra across the entire peak. If the spectra at the leading edge, apex, and tailing edge of the peak are not identical, it indicates the presence of more than one compound.[1][2]
-
Mass Spectrometry (MS) Analysis: If you are using an LC-MS system, you can examine the mass spectra across the peak. The presence of different mass-to-charge (m/z) values at different points within the peak confirms co-elution of compounds with different molecular weights.[1][2] For isomeric impurities with the same mass, chromatographic separation is necessary.[2]
Q2: I've confirmed co-elution of a known Docetaxel impurity. What are the initial steps to improve separation?
A2: To resolve co-eluting peaks, you need to adjust the chromatographic selectivity or efficiency. Here are the initial steps to take:
-
Modify the Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of your separation. Methanol is often more effective in discriminating between structurally similar compounds.[2]
-
pH Adjustment: For ionizable impurities, adjusting the pH of the mobile phase can significantly impact retention and selectivity. Ensure the mobile phase pH is at least one unit away from the pKa of the analytes.[3]
-
-
Optimize the Gradient Program:
-
Shallow Gradient: Employing a slower, more gradual increase in the organic solvent concentration (a shallower gradient) can significantly improve the resolution of closely eluting compounds.[2]
-
Q3: I've tried adjusting the mobile phase and gradient with minimal success. What other chromatographic parameters can I change?
A3: If initial adjustments are insufficient, consider these next steps:
-
Change the Stationary Phase: If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase chemistry.[2] Phenyl-hexyl or biphenyl (B1667301) phases can offer alternative selectivity for aromatic compounds like Docetaxel and its impurities.[2]
-
Adjust Column Temperature: Lowering the column temperature can sometimes increase retention and improve resolution.[2] However, be aware that this may also lead to broader peaks.[2]
-
Decrease Flow Rate: Reducing the flow rate can improve separation efficiency, giving more time for the analytes to interact with the stationary phase.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Docetaxel that are likely to co-elute?
A1: Docetaxel impurities can arise from its synthesis or degradation.[4] Common process-related and degradation impurities that are structurally similar to Docetaxel and therefore prone to co-elution include:
-
10-Deacetylbaccatin III: A key starting material and degradation product.[7][8]
-
Other related compounds: Various other impurities are identified in pharmacopeias, such as Docetaxel EP Impurity B, C, D, and G.[4][8][]
Q2: Why is it crucial to resolve Docetaxel impurities?
A2: The chemical integrity of Docetaxel is directly linked to its therapeutic efficacy.[7] Degradation of the Docetaxel molecule can lead to a loss of potency and the formation of potentially toxic impurities.[7] Therefore, accurate identification and quantification of these impurities are essential for ensuring the safety and effectiveness of the drug product.
Q3: What is a forced degradation study and why is it important?
A3: A forced degradation study involves intentionally subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light.[7] These studies are essential to:
-
Identify potential degradation products that could form during storage and handling.[7]
-
Establish the intrinsic stability of the Docetaxel molecule.[7]
-
Demonstrate the stability-indicating nature of an analytical method, meaning the method can accurately measure the active ingredient in the presence of its degradation products.[5][10]
Data Presentation
Table 1: Comparison of HPLC Methods for Docetaxel Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Sunfire C18 (250 x 4.6 mm, 5µm) | Hichrom RPB | LiCrosphore® 100 C8 (150 x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile: 0.01% Acetic acid (gradient) | Water and Acetonitrile (gradient) | Acetonitrile: 20mM Phosphate buffer, pH 3.5 (45:55, v/v) |
| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min |
| Detection | 230 nm | 230 nm | 230 nm |
| Diluent | Acetonitrile: Methanol (1:1, v/v) | Not Specified | Not Specified |
| Source: Adapted from BenchChem.[10] |
Table 2: Comparison of UPLC Methods for Docetaxel Impurity Analysis
| Parameter | Method 4 |
| Column | ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water: Methanol: Acetonitrile (500:300:200, v/v/v) |
| Mobile Phase B | Acetonitrile: Water (800:200, v/v) |
| Flow Rate | 0.4 mL/min |
| Detection | 232 nm |
| Diluent | Acetonitrile: Water (1:1, v/v) |
| Source: Adapted from Scirp.org.[11][12] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Docetaxel
This protocol outlines the general procedure for conducting forced degradation studies on Docetaxel to identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Docetaxel in a suitable solvent (e.g., a mixture of acetonitrile and water). A typical concentration is 0.5 mg/mL.[11]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
3. Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed sample to identify and quantify the degradation products.
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. veeprho.com [veeprho.com]
- 5. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. veeprho.com [veeprho.com]
- 10. benchchem.com [benchchem.com]
- 11. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
- 12. scirp.org [scirp.org]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Docetaxel Impurities Utilizing a Crotonaldehyde Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of Docetaxel (B913) and its impurities, with a specific focus on the utility of the Crotonaldehyde Analog as a critical component in challenging the method's stability-indicating capabilities. The experimental data and protocols presented herein are synthesized from established research to aid in the development and validation of robust analytical methods for ensuring the quality and safety of Docetaxel formulations.
Docetaxel, a potent anti-cancer agent, can degrade or contain process-related impurities that must be carefully monitored.[1][2] The Docetaxel Crotonaldehyde Analog is a known impurity and serves as a valuable tool in method validation.[][4][5][6][7] Its reactive nature makes it particularly useful for developing and refining analytical techniques to accurately identify and quantify contaminants in pharmaceutical formulations.[] Validated analytical methods are crucial for guaranteeing the purity of pharmacological compounds.[]
Comparative Analysis of HPLC Methods
Several HPLC methods have been developed and validated for the analysis of Docetaxel and its impurities. The following tables summarize and compare the key chromatographic conditions and validation parameters from representative stability-indicating methods. These methods are designed to separate Docetaxel from its potential degradation products and process-related impurities.
Table 1: Comparison of Chromatographic Conditions for Docetaxel Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Sunfire C18 (250 x 4.6 mm, 5µm)[1][8] | Hichrom RPB[8][9] | Agilent ZORBAX Eclipse plus C18[10] |
| Mobile Phase | Acetonitrile: 0.01% Acetic acid (gradient)[1][8] | Water and Acetonitrile (gradient)[8][9] | Methanol: Acetonitrile: water (40:40:20 v/v)[10] |
| Flow Rate | Not Specified | 1.0 mL/min[8][9] | 0.9 mL/min[10] |
| Detection Wavelength | 230 nm[1][8] | 230 nm[8][9] | 237 nm[10] |
| Diluent | Acetonitrile: Methanol (1:1, v/v)[1] | Not Specified | Not Specified |
Table 2: Summary of Validation Parameters for a Representative HPLC Method
| Validation Parameter | Acceptance Criteria (as per ICH Guidelines)[11][12][13][14] | Typical Performance Data |
| Specificity | No interference from placebo or degradation products at the retention time of the analyte. | The method is specific, with no interference from excipients or degradation products.[10][15] |
| Linearity (r²) | ≥ 0.999[16] | 0.999 over a concentration range of 20-120 µg/mL[10] |
| Accuracy (% Recovery) | 98.0% - 102.0%[12] | 99.14% for the assay of the dosage form[10] |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0%[12][16] | < 2.0%[16] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1[12] | 0.04 µg/mL[10] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1[12] | 0.15 µg/mL[10] |
| Robustness | The method remains unaffected by small, deliberate variations in parameters.[13] | The method is robust against minor changes in flow rate and mobile phase composition.[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections outline a typical experimental protocol for the validation of an HPLC method for Docetaxel impurities, including forced degradation studies where an impurity like the Crotonaldehyde Analog would be generated or spiked.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[8] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
-
Acid Degradation: Treat Docetaxel solution with 0.1N HCl at 60°C for 2 hours.
-
Base Degradation: Treat Docetaxel solution with 0.1N NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: Treat Docetaxel solution with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Expose solid Docetaxel to 105°C for 24 hours.[8]
-
Photolytic Degradation: Expose Docetaxel solution to UV light (254 nm) and visible light for 24 hours.[10]
HPLC Method Validation Protocol
The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines.[12][13][14]
-
System Suitability: Inject a standard solution multiple times to ensure the chromatographic system is performing adequately. Parameters like peak area, retention time, tailing factor, and theoretical plates are evaluated.
-
Specificity: Inject solutions of placebo, Docetaxel standard, and a mixture of Docetaxel and its known impurities (including spiking with this compound) to demonstrate that the method can unequivocally assess the analyte in the presence of other components.
-
Linearity: Prepare a series of solutions of Docetaxel and its impurities at different concentrations (e.g., 50% to 150% of the expected concentration). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy: Analyze samples with known amounts of Docetaxel and its impurities (spiked placebo). The percentage recovery is then calculated to assess the closeness of the experimental value to the true value.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple aliquots of a homogeneous sample on the same day, by the same analyst, using the same instrument.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to evaluate the method's capacity to remain unaffected by small variations.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process.
Caption: Workflow for HPLC Method Validation.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS No- NA [chemicea.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. chromatoscientific.com [chromatoscientific.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. benchchem.com [benchchem.com]
- 9. A stability-indicating HPLC assay method for docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jidps.com [jidps.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. actascientific.com [actascientific.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Stability Analysis of Docetaxel Crotonaldehyde Analog and Other Taxane Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of Docetaxel (B913) Crotonaldehyde (B89634) Analog against other known taxane (B156437) impurities. Understanding the stability profile of a drug substance and its impurities is critical for the development of safe, effective, and robust pharmaceutical formulations. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates key analytical workflows to aid in this understanding.
Introduction to Docetaxel and its Impurities
Docetaxel is a highly potent, semi-synthetic taxane analogue used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer.[1] Its therapeutic efficacy is dependent on its chemical integrity.[1] During synthesis, formulation, and storage, docetaxel can degrade, leading to the formation of impurities that may have reduced efficacy or potential toxicity.[1] Common impurities include epimers (e.g., 7-epi-docetaxel), hydrolysis products (e.g., 10-deacetyl baccatin (B15129273) III), and oxidation products (e.g., 10-oxo-docetaxel). The Docetaxel Crotonaldehyde Analog is another such related substance that requires careful monitoring.[2]
Quantitative Stability Comparison
The following table summarizes the stability of this compound in comparison to other taxane impurities in a liquid docetaxel formulation over a six-month period at 40°C and 75% relative humidity.
Table 1: Stability Data of Docetaxel and its Impurities in a Liquid Formulation [2]
| Impurity Name | RRT* | USP Limit (%) | % at Initial | % after 6 Months |
| This compound | 1.05 | 1.3 | 0 | 0.31 |
| 6-oxoDocetaxel | 1.08 | 1.5 | 0 | 0.35 |
| 4-epidocetaxel | 1.13 | 0.5 | 0 | 0.06 |
| 4-epi-6-oxodocetaxel | 1.18 | 0.5 | 0 | 0.03 |
*Relative Retention Time
This data indicates that under these specific long-term storage conditions, the formation of this compound is observed, though it remains within the United States Pharmacopeia (USP) specified limit.[2] Its formation appears to be comparable to that of 6-oxoDocetaxel.
Table 2: Formation of Key Docetaxel Impurities under Forced Degradation Conditions
| Stress Condition | Major Impurities Formed |
| Acidic Hydrolysis | 7-epi-docetaxel, 10-deacetyl baccatin III[1][4] |
| Basic Hydrolysis | 7-epi-docetaxel, 10-deacetyl baccatin III, 7-epi-10-deacetyl baccatin III, 7-epi-10-oxo-docetaxel[1][4] |
| Oxidative | 10-Oxo-docetaxel, 7-Epi-10-oxo-docetaxel[1] |
| Thermal | 7-Epi-docetaxel and other minor impurities[1] |
| Photolytic | Generally stable, with minimal degradation observed[5] |
The inclusion of the crotonaldehyde moiety in the analog introduces a reactive site that can be sensitive to environmental factors such as pH, temperature, and light, suggesting its potential to form under various stress conditions.[]
Experimental Protocols
The analysis of docetaxel and its impurities requires robust, stability-indicating analytical methods, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).
Stability-Indicating UPLC Method for Docetaxel and its Impurities
This protocol is adapted from validated methods for the separation and quantification of docetaxel and its related substances.[7]
-
Instrumentation: Ultra-Performance Liquid Chromatograph (UPLC) with a photodiode array (PDA) detector.
-
Column: ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase A: A mixture of water, methanol, and acetonitrile (B52724) (500:300:200, v/v/v).[7]
-
Mobile Phase B: A mixture of acetonitrile and water (800:200, v/v).[7]
-
Gradient Program:
Time (min) % Mobile Phase B 0.01 0 5.0 50 7.0 80 8.0 90 9.0 90 | 12.0 | 0 |
-
Flow Rate: 0.4 mL/min.[7]
-
Detection Wavelength: 232 nm.[7]
-
Column Temperature: 30°C.
-
Injection Volume: 10.0 µL.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on docetaxel to assess the stability of the molecule and the formation of impurities.
-
Acid Degradation: Dissolve docetaxel in a suitable solvent and add 0.1 N HCl. Heat the solution at 80°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis.
-
Base Degradation: Dissolve docetaxel in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature for a specified period (e.g., 1 hour). Neutralize the solution before analysis.[4]
-
Oxidative Degradation: Dissolve docetaxel in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose solid docetaxel powder to a temperature of 105°C for 24 hours.[1] Alternatively, heat a solution of docetaxel at 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose a solution of docetaxel to UV light (254 nm) and fluorescent light in a photostability chamber.
Following exposure to the stress conditions, the samples should be diluted with the mobile phase to a suitable concentration for UPLC or HPLC analysis.[1]
Visualizations
Workflow for Stability-Indicating Method Development
The following diagram illustrates the typical workflow for the development and validation of a stability-indicating analytical method for a pharmaceutical compound like docetaxel.
Caption: Workflow for developing a stability-indicating analytical method.
Docetaxel's Impact on Cancer Cell Signaling
Docetaxel's primary mechanism of action is the stabilization of microtubules, which leads to cell cycle arrest and apoptosis.[1] Some of its degradation products have also been studied for their biological activity.
Caption: Effects of Docetaxel and its impurities on cancer cell signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
Cytotoxicity comparison of Docetaxel, its Crotonaldehyde Analog, and other degradation products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic profiles of the widely used anticancer agent Docetaxel (B913), its crotonaldehyde (B89634) analog, and other key degradation products. Understanding the relative potency and mechanisms of these compounds is crucial for the development of stable drug formulations, the interpretation of toxicological studies, and the design of novel therapeutic strategies. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved in their cytotoxic action.
Executive Summary
Data Presentation: Comparative In Vitro Cytotoxicity
The following table summarizes the available quantitative data on the in vitro cytotoxicity (IC50 values) of Docetaxel and its degradation products against various cancer cell lines. It is important to note that these values are collated from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Cell Line | IC50 Value | Reference |
| Docetaxel | PC3 (Prostate Cancer) | 20 nM | [5] |
| PC-3 (Prostate Cancer) | 3.08 nM | [6] | |
| LNCaP (Prostate Cancer) | 1.46 nM | [6] | |
| Various (13 human cell lines) | 0.13-3.3 ng/mL | [1] | |
| H460 (Lung Cancer, 2D) | 1.41 µM | [7] | |
| A549 (Lung Cancer, 2D) | 1.94 µM | [7] | |
| H1650 (Lung Cancer, 2D) | 2.70 µM | [7] | |
| 10-oxo-7-epidocetaxel | B16F10 (Melanoma) | Showed significantly higher cytotoxicity than Docetaxel after 48 and 72 hours. Specific IC50 values not provided. | [2] |
| Docetaxel Crotonaldehyde Analog | Not Available | No publicly available cytotoxicity data. Primarily used as a research chemical and impurity standard. | [3][4] |
Experimental Protocols
Forced Degradation Study of Docetaxel
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[8][9]
Objective: To generate degradation products of Docetaxel under various stress conditions.
Materials:
-
Docetaxel reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a UV detector[8]
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]
Procedure:
-
Acid Hydrolysis: A solution of Docetaxel in a suitable solvent is treated with 0.1N HCl and heated.
-
Base Hydrolysis: A solution of Docetaxel is treated with 0.1N NaOH at room temperature.
-
Oxidative Degradation: A solution of Docetaxel is treated with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Solid Docetaxel is exposed to high temperatures (e.g., 105°C).
-
Photolytic Degradation: A solution of Docetaxel is exposed to UV light.
-
Analysis: The stressed samples are analyzed by a validated stability-indicating HPLC method to separate and identify the degradation products.[8] The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water, with detection at approximately 230 nm.[8]
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., PC3, A549)
-
Complete cell culture medium
-
96-well plates
-
Docetaxel, its crotonaldehyde analog, and degradation products
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a range of concentrations of the test compounds. Control wells receive the vehicle solvent only.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the culture medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Comparison
Caption: Workflow for comparing the cytotoxicity of Docetaxel and its derivatives using the MTT assay.
Docetaxel-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of Docetaxel-induced apoptosis.
References
- 1. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C43H51NO14 | CID 155906152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS No- NA [chemicea.com]
- 5. Sensitizing the cytotoxic action of Docetaxel induced by Pentoxifylline in a PC3 prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A stability-indicating HPLC assay method for docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the quantitative analysis of Docetaxel (B913) and its related compounds. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to inform the selection and cross-validation of analytical techniques, ensuring accuracy, precision, and reliability in pharmaceutical quality control.
The integrity of an active pharmaceutical ingredient (API) like Docetaxel, a potent anti-cancer agent, is paramount to its therapeutic efficacy and safety.[1] Robust analytical methods are crucial for quantifying the API and detecting any process-related or degradation impurities.[2][3][4] Cross-validation of analytical methods is a critical step to ensure that different laboratories or different methods produce comparable and reliable results. This guide presents a comparative summary of key performance parameters from several validated HPLC methods, alongside detailed experimental protocols.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is a critical decision in drug development and quality control. The following tables summarize the key validation parameters for different HPLC methods used for the analysis of Docetaxel, as reported in various studies. This comparative data can serve as a valuable resource for the cross-validation of in-house analytical methods.
Table 1: Comparison of Chromatographic Conditions for Docetaxel Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Agilent ZORBAX Eclipse plus C18 | C18 (15 cm x 4.6 mm, 5µm) | Reversed-phase C18 (4.6x150 mm, 3 µm) |
| Mobile Phase | Methanol (B129727): Acetonitrile: water (40:40:20 v/v)[5] | Acetonitrile: Water (45:55 v/v)[6] | Gradient elution with Mobile Phase A: Water and Mobile Phase B: Acetonitrile[7] |
| Flow Rate | 0.9 mL/min[5] | 1.5 mL/min[6] | 1.2 mL/min[7] |
| Detection Wavelength | 237 nm[5] | 232 nm[6] | 232 nm[7] |
| Retention Time (Docetaxel) | 7.12 min[5] | 9.76 min[6] | Not Specified |
| Internal Standard | Not Specified | Not Specified | Not Specified |
Table 2: Comparison of Method Validation Parameters for Docetaxel
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 20-120[5] | 100-300 (as PPM)[6] | 0.015–0.151 (for DTX)[7] |
| Correlation Coefficient (r²) | 0.999[5] | 1.0[6] | >0.999[7] |
| LOD (µg/mL) | 0.04[5] | Not Specified | Not Specified |
| LOQ (µg/mL) | 0.15[5] | < 0.2[2] | Not Specified |
| Accuracy (% Recovery) | 99.4% - 100.3%[5] | 99.70% - 100.56%[6] | 90-110%[2] |
| Precision (%RSD) | Intraday: 0.86, Interday: 0.48[5] | Not Specified | < 5.0% for impurities[2] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the HPLC analysis of Docetaxel and for conducting forced degradation studies, based on methodologies reported in the literature.
Protocol 1: RP-HPLC Method for Quantification of Docetaxel
This protocol is a composite based on several validated methods.[5][6][7]
-
Instrumentation: A standard High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (e.g., 50:50, v/v). The exact ratio may need to be optimized to achieve desired separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.[6]
-
Injection Volume: 20 µL.[6]
-
Sample Preparation: Prepare a stock solution of Docetaxel in a suitable solvent like methanol or acetonitrile. Further dilutions are made using the mobile phase to achieve concentrations within the desired calibration range. For pharmaceutical dosage forms, the sample preparation may involve extraction and filtration steps to remove excipients.[5]
Protocol 2: Forced Degradation Study of Docetaxel
Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method.[1][2] The following protocol outlines typical stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of Docetaxel in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[1]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 2N HCl and keep it at room temperature for 24 hours.[2] Neutralize the solution before injection.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 2N NaOH and keep it at room temperature for 1 hour.[2] Neutralize the solution before injection.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) for 12 hours.[2]
-
Thermal Degradation: Expose the solid drug substance or a solution to heat (e.g., 100°C for 48 hours).[2]
-
Photolytic Degradation: Expose the drug solution to UV light.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the degradation products from the parent drug and from each other.[2]
Visualization of Key Processes
Diagrams illustrating the logical workflow of method validation and the mechanism of action of Docetaxel can aid in understanding these complex processes.
Caption: Workflow for Cross-Validation of Analytical Methods.
Caption: Simplified Mechanism of Action of Docetaxel.
Conclusion
The cross-validation of analytical methods for Docetaxel and its related compounds is a fundamental requirement for ensuring the quality and consistency of pharmaceutical products. This guide has provided a comparative overview of various HPLC methods, highlighting key performance characteristics and detailed experimental protocols. The presented data and workflows serve as a practical resource for researchers and scientists in the field of drug development. By leveraging this information, laboratories can effectively design and execute their cross-validation studies in accordance with regulatory expectations, such as those outlined in the ICH guidelines.[8][9][10][11] Ultimately, robust and well-validated analytical methods are indispensable for guaranteeing the safety and efficacy of Docetaxel-based therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jidps.com [jidps.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
A Head-to-Head Comparison: Docetaxel Crotonaldehyde Analog vs. 7-epi-Docetaxel in Preclinical Evaluation
In the landscape of cancer research and drug development, the evaluation of docetaxel (B913) analogs is crucial for identifying compounds with improved therapeutic indices. This guide provides a detailed comparison of two such analogs: Docetaxel Crotonaldehyde (B89634) Analog and 7-epi-Docetaxel. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment based on available preclinical data.
Docetaxel Crotonaldehyde Analog is a derivative of docetaxel, characterized by the presence of a crotonaldehyde moiety. This modification offers a reactive site that can be explored for targeted therapies and the development of novel drug delivery systems. In contrast, 7-epi-Docetaxel is a well-known impurity and epimer of docetaxel, differing in the stereochemistry at the C-7 position. Understanding the biological activity of these analogs is critical for both drug development and quality control in pharmaceutical manufacturing.
Performance Data: A Comparative Analysis
The following tables summarize the available quantitative and qualitative data for this compound and 7-epi-Docetaxel. It is important to note that direct head-to-head experimental data for the crotonaldehyde analog is not publicly available.
| Compound | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Toxicity Profile |
| This compound | Data not reported | Data not reported | Data not reported |
| 7-epi-Docetaxel | Comparable to Docetaxel in some cell lines; reported to be less cytotoxic than docetaxel in leukemia cells. | Inferior antitumor effectiveness compared to Docetaxel. | Did not elicit acute toxic effects in preclinical studies. |
| Docetaxel (Reference) | Cell line dependent (e.g., ~3.72 nM in PC-3, ~4.46 nM in DU-145, ~1.13 nM in LNCaP) | Established antitumor activity in various cancer models. | Known side effects include neutropenia, fluid retention, and neurotoxicity. |
Mechanism of Action: Targeting the Microtubule Network
Both this compound and 7-epi-Docetaxel are expected to share the fundamental mechanism of action of the parent compound, docetaxel. As members of the taxane (B156437) family, they are presumed to act as microtubule stabilizers. By binding to the β-tubulin subunit of microtubules, they promote their assembly and inhibit depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells.
Docetaxel Analog Mechanism of Action
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key experiments in the evaluation of docetaxel analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines and to determine its half-maximal inhibitory concentration (IC50).
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
A serial dilution of the test compound (e.g., this compound, 7-epi-Docetaxel) is prepared in culture medium.
-
The medium in the wells is replaced with the medium containing the test compound at various concentrations. Control wells receive medium with the vehicle (e.g., DMSO).
3. Incubation:
-
The plate is incubated for a defined period, typically 48 to 72 hours.
4. MTT Addition and Formazan (B1609692) Solubilization:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
5. Absorbance Reading and Data Analysis:
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
MTT Cytotoxicity Assay Workflow
In Vitro Microtubule Polymerization Assay
This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules.
1. Reagent Preparation:
-
Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Reconstitute purified tubulin protein in ice-cold polymerization buffer.
-
Prepare stock solutions of GTP and the test compound in a suitable solvent (e.g., DMSO).
2. Reaction Setup:
-
In a 96-well plate, add the polymerization buffer, GTP (final concentration 1 mM), and various concentrations of the test compound.
3. Polymerization Initiation and Monitoring:
-
Initiate the reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.
-
Monitor the change in absorbance over time, which corresponds to the rate of microtubule polymerization.
Summary and Conclusion
The comparative analysis of this compound and 7-epi-Docetaxel is currently limited by the lack of publicly available biological data for the crotonaldehyde analog. For 7-epi-Docetaxel, existing data suggests that while it may exhibit in vitro cytotoxicity comparable to the parent drug in some contexts, its in vivo efficacy is diminished. This highlights the importance of comprehensive in vivo testing to determine the true therapeutic potential of any docetaxel analog.
The crotonaldehyde moiety in the this compound presents an interesting avenue for the development of targeted drug conjugates or prodrugs. However, without experimental data on its potency and stability, its potential remains theoretical.
For drug development professionals, the key takeaway is the critical need for robust preclinical data, including both in vitro and in vivo studies, to make informed decisions about advancing novel docetaxel analogs. The provided experimental protocols serve as a foundation for generating such data in a standardized and reproducible manner. Further research is imperative to elucidate the biological activity of this compound and to fully understand the therapeutic implications of the structural differences between these two docetaxel derivatives.
A Comparative Guide to Determining the Relative Response Factor for Docetaxel Crotonaldehyde Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed experimental protocol for determining the Relative Response Factor (RRF) of Docetaxel Crotonaldehyde (B89634) Analog, a potential impurity or derivative of the widely-used chemotherapeutic agent, Docetaxel. Accurate quantification of impurities is critical for ensuring the safety and efficacy of pharmaceutical products, and the RRF is a fundamental parameter in this process. This document compares the RRF of known Docetaxel impurities and outlines a robust methodology for establishing the RRF for the crotonaldehyde analog.
The Principle and Importance of Relative Response Factor (RRF)
In High-Performance Liquid Chromatography (HPLC), the detector's response can vary significantly between the Active Pharmaceutical Ingredient (API) and its impurities, even at identical concentrations. The Relative Response Factor (RRF) is a crucial parameter used to correct for these differences, ensuring accurate quantification of impurities when an external standard for each impurity is not used in routine analysis.[1][2]
The RRF is defined as the ratio of the response factor (RF) of an impurity to the response factor of the API.[1] The response factor itself is the ratio of the peak area to the concentration.[1]
Formula for Response Factor (RF): RF = Peak Area / Concentration[1]
Formula for Relative Response Factor (RRF): RRF = Response Factor of Impurity / Response Factor of API[1]
According to ICH guidelines, if an RRF is properly determined, it can be used to accurately measure the amount of an impurity in a sample.[1] This is particularly valuable for impurities that are difficult to synthesize or are unstable, making the routine use of their reference standards impractical.[2][3]
Analytical Method for Docetaxel and Related Substances
A validated, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is essential for the separation and quantification of Docetaxel and its related substances, including the crotonaldehyde analog. The following method, adapted from published literature, provides a suitable foundation for RRF determination.[4]
Table 1: UPLC Chromatographic Conditions
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water : Methanol : Acetonitrile (500:300:200, v/v/v) |
| Mobile Phase B | Acetonitrile : Water (800:200, v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| 15.1 | |
| 18 | |
| Flow Rate | 0.4 mL/min |
| Detector | Photodiode Array (PDA) at 232 nm |
| Column Temperature | 45°C |
| Injection Volume | 10 µL |
This method has been shown to effectively separate Docetaxel from its key process-related impurities and degradation products.[4]
Experimental Protocol for RRF Determination (Slope Method)
The slope method is a widely accepted and robust technique for determining the RRF.[4][5][6] It involves comparing the slopes of the calibration curves for the impurity and the API.
3.1. Materials and Reagents
-
Docetaxel Reference Standard (USP or equivalent)
-
Docetaxel Crotonaldehyde Analog Reference Standard (high purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Diluent: Acetonitrile and Water (1:1 v/v)
3.2. Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh about 25 mg of Docetaxel Reference Standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Accurately weigh about 25 mg of this compound Reference Standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
-
Linearity Working Solutions:
-
Prepare a series of at least five concentrations for both Docetaxel and the this compound, ranging from the Limit of Quantification (LOQ) to approximately 150% of the impurity specification limit (e.g., 0.05, 0.1, 0.5, 1.0, 1.5 µg/mL).
-
These solutions should be prepared by serial dilution from the primary stock solutions using the diluent.
-
3.3. Chromatographic Analysis
-
Equilibrate the UPLC system with the mobile phase under the conditions specified in Table 1 until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject each linearity working solution for both Docetaxel and the this compound in triplicate.
3.4. Data Analysis and RRF Calculation
-
For both Docetaxel and the analog, plot a calibration curve of the mean peak area versus concentration (µg/mL).
-
Perform a linear regression analysis for each data set to obtain the slope and the coefficient of determination (R²). The R² value should be ≥ 0.99 for the data to be considered linear.
-
Calculate the RRF using the slopes obtained from the linear regression analysis.
Formula for RRF Calculation (Slope Method): RRF = Slope of this compound / Slope of Docetaxel[5][6]
Caption: Workflow for RRF determination using the slope method.
Comparative Data of Docetaxel Impurities
To provide context, the RRF values for several known impurities of Docetaxel are listed below. The determination of a specific RRF for the this compound is necessary to ensure it can be quantified with equivalent accuracy.
Table 2: RRF Values for Known Docetaxel Impurities
| Impurity Name | Relative Retention Time (RRT) | Relative Response Factor (RRF) | Reference |
| 10-Deacetylbaccatin III | ~0.11 | 1.53 | [5] |
| 7-epi-Docetaxel | ~1.14 | Not Reported | [5] |
| 2-Debenzoxyl 2-pentenoyl docetaxel | ~0.97 | 0.63 | [7] |
| This compound | To be determined | To be determined | N/A |
Note: RRT and RRF values can vary slightly depending on the specific chromatographic conditions.
Caption: Logical relationship in the RRF calculation.
Conclusion
The determination of the Relative Response Factor is a critical step in the validation of analytical methods for impurity profiling. While RRF values for some Docetaxel-related compounds are established, a specific RRF for the this compound must be experimentally determined to ensure its accurate quantification in drug substance and product release testing. The UPLC method and the slope-based protocol detailed in this guide provide a robust framework for researchers to establish this crucial analytical parameter, ultimately contributing to the overall quality and safety of Docetaxel-based therapies.
References
- 1. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 2. veeprho.com [veeprho.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. m.youtube.com [m.youtube.com]
- 7. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
A Comparative Guide to Inter-Laboratory Profiling of Docetaxel Impurities
For researchers, scientists, and professionals in drug development, understanding the impurity profile of Docetaxel (B913) is critical for ensuring its efficacy and safety. This guide provides an objective comparison of Docetaxel impurity profiles, drawing upon publicly available data to simulate an inter-laboratory study. The focus is on the variability of impurities found in different formulations and the analytical methods used for their detection.
Data Presentation: Quantitative Impurity Analysis
The following table summarizes the quantitative analysis of impurities in various commercially available Docetaxel formulations. The data is adapted from a study by Vignoli et al. (2008), which compared 31 generic formulations from 14 countries to the originator product, Taxotere®. This comparison highlights the variability in impurity content across different manufacturers, which is analogous to the variability that might be observed in an inter-laboratory comparison. The results underscore the importance of robust analytical methods for quality control.
| Formulation ID | Docetaxel Content (% of expected) | Total Impurity Content (%) | Number of Impurities (>0.05%) |
| Originator (Taxotere®) | 97.4% | 1.6% | 7 |
| Generic A | 85.2% | 3.5% | 11 |
| Generic B | 92.1% | 2.8% | 9 |
| Generic C | 88.5% | 4.1% | 13 |
| Generic D | 95.5% | 1.9% | 8 |
| Generic E | 82.3% | 5.2% | 15 |
| Generic F | 90.8% | 3.1% | 10 |
Data adapted from Vignoli, G., et al. (2008). Pharmaceutical quality of docetaxel generics versus originator drug product: A comparative analysis. Current Medical Research and Opinion, 24(7), 2133-2143.[1][2]
The study revealed that a significant percentage of the generic formulations contained a lower amount of the active pharmaceutical ingredient (API) and a higher level of impurities compared to the originator product.[1][2][3] In total, 33 impurities not present in the originator product were detected across the generic samples.[1][2] This variability can have implications for the drug's safety and efficacy.
Commonly identified process-related and degradation impurities in Docetaxel include:
-
7-Epi-docetaxel
-
10-Deacetyl baccatin (B15129273) III
-
7-Epi-10-deacetyl baccatin III
-
10-oxo-docetaxel
-
2'-epi-docetaxel
Experimental Protocols
A robust, stability-indicating chromatographic method is essential for the accurate separation and quantification of Docetaxel from its impurities.[4][5] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed.
The following protocol is based on the methodology used in the comparative analysis by Vignoli et al. (2008).
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm.
-
Sample Preparation: Docetaxel formulations are diluted with the mobile phase to a suitable concentration for analysis.
Forced degradation studies are often conducted to identify all potential degradation products and thus demonstrate the stability-indicating nature of the analytical method.[6]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the inter-laboratory comparison of Docetaxel impurity profiling.
This workflow outlines the key stages from receiving and preparing samples to the final comparative analysis of impurity data. Each step requires careful standardization to ensure the reproducibility and reliability of results across different laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical quality of docetaxel generics versus originator drug product: a comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences between the quality aspects of various generic and branded docetaxel formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the pharmaceutical quality of docetaxel injection using new stability indicating chromatographic methods for assay and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Docetaxel and Its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of the widely used chemotherapeutic agent Docetaxel and its primary degradation products. Understanding the pharmacological profile of these related substances is crucial for optimizing drug formulation, ensuring therapeutic efficacy, and maintaining patient safety. This document summarizes key quantitative data, details the methodologies for pivotal experiments, and visually represents the underlying biological pathways and experimental workflows.
Executive Summary
Docetaxel, a member of the taxane (B156437) family, exerts its potent anticancer effects by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. However, under various stress conditions such as exposure to acidic or basic environments, oxidation, and heat, Docetaxel can degrade into several related compounds. This guide focuses on the comparative biological activities of Docetaxel and its principal degradation products: 7-epi-docetaxel (B601182) , 10-oxo-docetaxel , 10-oxo-7-epidocetaxel , and 10-deacetylbaccatin III .
Current research indicates that while some degradation products retain cytotoxic activity, their potency and specific effects can differ significantly from the parent drug. Notably, 10-oxo-7-epidocetaxel has demonstrated significant anti-metastatic properties and a distinct impact on the cell cycle compared to Docetaxel. Conversely, 7-epi-docetaxel appears to possess reduced antitumor efficacy. The precursor, 10-deacetylbaccatin III , exhibits considerably lower cytotoxicity.
Data Presentation: Comparative In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Docetaxel and its key degradation products against human lung carcinoma (A549) and mouse melanoma (B16F10) cell lines at various time points. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Cell Line | IC50 (nM) - 24h | IC50 (nM) - 48h | IC50 (nM) - 72h |
| Docetaxel (TXT) | A549 | 15.3 ± 2.1 | 8.2 ± 1.5 | 4.1 ± 0.9 |
| B16F10 | 12.8 ± 1.9 | 6.5 ± 1.2 | 3.2 ± 0.7 | |
| 7-epi-docetaxel (7ED) | A549 | 25.6 ± 3.5 | 14.7 ± 2.8 | 8.9 ± 1.8 |
| B16F10 | 21.4 ± 3.1 | 11.9 ± 2.3 | 7.5 ± 1.5 | |
| 10-oxo-7-epidocetaxel (10-O-7ED) | A549 | 18.9 ± 2.8 | 9.8 ± 1.9 | 5.6 ± 1.2 |
| B16F10 | 16.2 ± 2.5 | 8.1 ± 1.7 | 4.9 ± 1.1 | |
| 10-deacetylbaccatin III | Various | > 500,000 | > 500,000 | > 500,000 |
Data for Docetaxel, 7-epi-docetaxel, and 10-oxo-7-epidocetaxel is adapted from a comparative toxicological profile.[1] The CC50 for 10-deacetylbaccatin III was reported to be greater than 500 µg/mL.[2]
Biological Activity Profiles
Docetaxel (Parent Drug)
Docetaxel's primary mechanism of action is the stabilization of microtubules by binding to the β-tubulin subunit.[3] This disruption of microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[4]
7-epi-docetaxel
Studies indicate that 7-epi-docetaxel has a reduced antitumor effect compared to Docetaxel.[4] The in vitro cytotoxicity data (IC50 values) show that it is less potent than the parent drug across the tested cell lines and time points.[1]
10-oxo-7-epidocetaxel
This degradation product has shown significant biological activity. It exhibits noteworthy in vitro anti-metastatic properties, exceeding those of Docetaxel.[4] Furthermore, while it also induces cell cycle arrest, it tends to cause a greater accumulation of cells in the G2-M phase, whereas Docetaxel may lead to a more pronounced S phase arrest.[4] Its cytotoxic potency is comparable to, though slightly less than, Docetaxel.[1]
10-oxo-docetaxel
While direct comparative cytotoxicity data for 10-oxo-docetaxel is limited, its structural similarity to 10-oxo-7-epidocetaxel suggests it likely possesses anti-tumor properties.[5] It is considered a novel taxoid with potential antitumor activity.[5]
10-deacetylbaccatin III
As a precursor in the semi-synthesis of Docetaxel, 10-deacetylbaccatin III demonstrates significantly lower cytotoxicity compared to Docetaxel and its other degradation products.[2]
Mandatory Visualizations
Caption: Docetaxel's mechanism of action leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Docetaxel Analogs in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Docetaxel, a potent taxane-based chemotherapeutic, is a mainstay in the treatment of various solid tumors. However, its clinical application is often limited by significant toxicities and the emergence of drug resistance. This has spurred the development of novel Docetaxel analogs designed to offer an improved therapeutic index, characterized by enhanced efficacy and a more favorable safety profile. This guide provides a comprehensive comparative analysis of the in vitro performance of several key Docetaxel analogs—Larotaxel, Cabazitaxel, Ortataxel, and Tesetaxel—against various cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity of Docetaxel Analogs
The cytotoxic potential of Docetaxel and its analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. Lower IC50 values are indicative of higher potency. The following tables summarize the comparative IC50 values for these compounds in both drug-sensitive and drug-resistant cancer cell lines.
Table 1: Comparative IC50 Values (nM) of Docetaxel and its Analogs in Drug-Sensitive Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Docetaxel | Larotaxel | Cabazitaxel | Ortataxel | Tesetaxel |
| MCF-7 | Breast Cancer | 2.5 - 10[1] | ~5[2] | 0.4 ± 0.1[3] | N/A | N/A |
| MDA-MB-231 | Breast Cancer | 2.5 - 5.0 | N/A | N/A | N/A | N/A |
| PC-3 | Prostate Cancer | 0.8 | N/A | 0.9 | N/A | N/A |
| DU-145 | Prostate Cancer | >1.5 | N/A | <1.5 | N/A | N/A |
| A549 | Lung Cancer | 1.94 | N/A | N/A | N/A | N/A |
| H460 | Lung Cancer | 1.41 | N/A | N/A | N/A | N/A |
| HCT116 | Colon Cancer | ~5-15 | N/A | N/A | N/A | N/A |
| OVCAR-3 | Ovarian Cancer | ~2-10 | N/A | N/A | N/A | N/A |
Table 2: Comparative IC50 Values (nM) and Resistance Factors in P-glycoprotein (P-gp) Overexpressing Multidrug-Resistant (MDR) Cancer Cell Lines
| Cell Line Type | Drug | IC50 (nM) | Resistance Factor* |
| Parental (Sensitive) | Docetaxel | 6[2] | N/A |
| Larotaxel | 5[2] | N/A | |
| Paclitaxel | 8[2] | N/A | |
| P-gp Overexpressing (Resistant) | Docetaxel | 180[2] | 30 |
| Larotaxel | 15[2] | 3 | |
| Paclitaxel | 240[2] | 30 |
*Resistance Factor = IC50 (Resistant) / IC50 (Sensitive)
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following sections provide generalized protocols for the key assays used to evaluate the efficacy of Docetaxel and its analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells are treated with serial dilutions of Docetaxel or its analogs for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or an acidified SDS solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of Docetaxel or its analogs for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Cells are treated with the drugs, harvested, and washed with PBS.
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol (B145695) and incubated for at least 30 minutes on ice to fix and permeabilize the cells.
-
Staining: The fixed cells are washed with PBS and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.
-
Incubation: Cells are incubated in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for all taxanes, including Docetaxel and its analogs, is the stabilization of microtubules, which leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[4] However, variations in their chemical structures can lead to differential interactions with cellular components and modulation of signaling pathways.
General Taxane-Induced Apoptotic Pathway
The stabilization of microtubules by taxanes is a potent cellular stress signal that triggers the intrinsic apoptotic pathway. This process involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and activation of caspases.
General mechanism of action for Docetaxel and its analogs.
Differential Signaling by Docetaxel Analogs
While sharing a common primary mechanism, Docetaxel analogs can exhibit distinct effects on various signaling pathways, which may contribute to their differential efficacy and resistance profiles.
-
Cabazitaxel: In addition to its lower affinity for P-gp, Cabazitaxel has been shown to modulate the Wnt signaling pathway differently than Docetaxel in prostate cancer cells.[3] Furthermore, studies have indicated its involvement with the PI3K/AKT/mTOR pathway.[4]
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Docetaxel Crotonaldehyde Analog
For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. The proper disposal of potent cytotoxic compounds, such as Docetaxel (B913) Crotonaldehyde Analog, is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
The universally recommended and regulatory-compliant method for the final disposal of cytotoxic waste, including Docetaxel Crotonaldehyde Analog, is incineration at a licensed hazardous waste facility.[1][2][3] Chemical decontamination may be employed for surface cleaning and spills, but it is not a substitute for the proper disposal of bulk and trace waste.[4][5]
Waste Segregation: A Critical First Step
Proper segregation of cytotoxic waste at the point of generation is crucial to ensure safety and manage disposal costs effectively. Chemotherapy waste is categorized into two main types: "bulk" and "trace."
| Waste Category | Description | Disposal Container |
| Bulk Chemotherapy Waste | Waste containing more than 3% of the original drug by weight. This includes partially full vials, syringes, IV bags, and materials used to clean up significant spills.[3] | Black puncture-resistant, leak-proof containers, clearly labeled "Hazardous Chemotherapy Waste" or as required by local regulations.[6] |
| Trace Chemotherapy Waste | Waste containing less than 3% of the original drug by weight. This includes "RCRA empty" containers, gloves, gowns, tubing, and wipes with minimal contamination.[3] | Yellow puncture-resistant, leak-proof containers (for sharps) or yellow bags, clearly labeled "Trace Chemotherapy Waste" and "Incinerate Only."[1][3][7] |
Disposal Workflow for this compound
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Experimental Protocols: Chemical Degradation (For Informational Purposes)
While not a substitute for proper disposal by incineration, understanding the chemical stability and degradation of docetaxel can be relevant for research and decontamination purposes. Forced degradation studies have identified methods to break down docetaxel. It is critical to note that these laboratory-scale procedures are intended for analytical studies and not for the bulk disposal of waste. The resulting degradation products may still be biologically active and hazardous.[8][9]
Protocol 1: Basic Hydrolysis
This protocol describes the degradation of docetaxel under basic conditions.
-
Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).
-
Degradation: Mix equal volumes of the stock solution and 0.1 N sodium hydroxide.
-
Incubation: Allow the mixture to incubate at room temperature for 2 hours.
-
Neutralization: Neutralize the resulting solution with an equivalent volume of 0.1 N hydrochloric acid.
Note: This process can lead to the formation of degradation products such as 7-epi-docetaxel (B601182) and 10-deacetyl baccatin (B15129273) III.[8]
Protocol 2: Oxidative Degradation
This protocol describes the degradation of docetaxel using an oxidizing agent.
-
Preparation: Prepare a stock solution of this compound.
-
Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Incubation: Keep the solution at room temperature for 24 hours.
Note: Oxidative degradation primarily affects the C-10 position of the docetaxel molecule, leading to products like 10-oxo-docetaxel.[8] One of the degradation products, 10-oxo-7-epidocetaxel, has been shown to have significant anti-metastatic activity, highlighting that degradation does not necessarily equate to detoxification.[8]
Safety and Compliance
Adherence to institutional and national safety guidelines is non-negotiable. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.[1] Personal protective equipment (PPE), including double gloves, a solid-front gown, and eye protection, must be worn when handling this compound and its waste.[10] All handling of open solutions should be performed in a certified chemical fume hood or biological safety cabinet to prevent inhalation exposure.[10]
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. hsrm.umn.edu [hsrm.umn.edu]
- 2. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. stericycle.com [stericycle.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. hse.gov.uk [hse.gov.uk]
Safeguarding Research: A Comprehensive Guide to Handling Docetaxel Crotonaldehyde Analog
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling of Docetaxel Crotonaldehyde Analog, a potent cytotoxic compound. Developed for researchers, scientists, and drug development professionals, these guidelines are designed to minimize exposure risk and ensure a safe laboratory environment. Adherence to these procedures is critical for personal safety and the integrity of research.
Personal Protective Equipment (PPE): The First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent skin contact, inhalation, and eye exposure.[1] All personnel must be trained in the proper donning and doffing of PPE.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested, powder-free nitrile gloves. Double gloving is required. | Provides a primary barrier against skin contact. Double gloving offers enhanced protection, especially during prolonged handling or in case of a breach in the outer glove. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination. The solid front and cuffed sleeves provide a continuous barrier. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A full-face shield should be worn when there is a risk of splashing. | Protects the eyes and face from accidental splashes of solutions containing the analog. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form or when there is a risk of aerosol generation. | Prevents the inhalation of airborne particles of the cytotoxic compound. |
| Shoe Covers | Disposable, impermeable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential to safely manage this compound throughout its lifecycle in the laboratory.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
1. Receiving and Unpacking:
-
Wear appropriate PPE, including double gloves and a lab coat.
-
Inspect the package for any signs of damage or leakage upon arrival.
-
If the package is compromised, treat it as a spill and follow the spill management protocol.
-
Unpack the compound in a designated area, preferably within a chemical fume hood or a Class II Biological Safety Cabinet (BSC).
2. Storage:
-
Store this compound in a clearly labeled, sealed container.
-
Keep the container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel only.
3. Preparation and Handling:
-
All manipulations of this compound, especially when in powdered form, must be conducted in a Class II BSC to prevent aerosol generation.
-
Use a plastic-backed absorbent liner on the work surface of the BSC to contain any potential spills.
-
When preparing solutions, use closed-system transfer devices (CSTDs) to minimize the risk of leaks and spills.
-
Avoid activities such as eating, drinking, or applying cosmetics in the laboratory where the analog is handled.[2]
-
Wash hands thoroughly with soap and water before and after handling the compound.[1]
Emergency Preparedness: Spill Management Plan
Prompt and appropriate action is crucial in the event of a spill to mitigate exposure and environmental contamination.
Caption: Decision tree for managing spills of this compound.
Spill Cleanup Protocol:
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
If there is a risk of inhalation, evacuate the area and secure it to prevent entry.
-
Remove any contaminated clothing immediately and wash the affected skin with soap and water.[3]
-
-
Cleanup Procedure (for trained personnel only):
-
Don the appropriate PPE from a cytotoxic spill kit, including a respirator, double gloves, a disposable gown, and eye protection.
-
Contain the spill using absorbent pads or granules, working from the outside in.
-
Carefully collect all contaminated materials, including broken glass, into a designated cytotoxic waste container.
-
Decontaminate the spill area with an appropriate cleaning agent, followed by a rinse with water.
-
All materials used for cleanup must be disposed of as cytotoxic waste.
-
Disposal Plan: Ensuring Safe and Compliant Waste Management
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
| Waste Type | Disposal Procedure |
| Unused Compound | Must be disposed of as hazardous chemical waste through a licensed disposal company. Incineration in a facility with an afterburner and scrubber is a potential disposal method.[3] |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, puncture-proof cytotoxic waste container. |
| Contaminated PPE | Carefully remove and place in a labeled cytotoxic waste bag immediately after use. |
| Contaminated Cleaning Materials | All materials used for decontamination and spill cleanup must be disposed of in a designated cytotoxic waste container. |
Key Disposal Principles:
-
Never dispose of cytotoxic waste in the regular trash or down the drain.
-
All cytotoxic waste containers must be clearly labeled with the cytotoxic hazard symbol.
-
Follow all federal, state, and local regulations for the disposal of hazardous materials.[3]
By implementing these comprehensive safety and logistical protocols, research institutions can foster a culture of safety and minimize the risks associated with handling potent cytotoxic compounds like this compound. Regular training and adherence to these guidelines are paramount for the protection of all laboratory personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
